molecular formula C10H8INO B11839276 4-(Iodomethyl)-2-phenyloxazole CAS No. 33162-08-2

4-(Iodomethyl)-2-phenyloxazole

Cat. No.: B11839276
CAS No.: 33162-08-2
M. Wt: 285.08 g/mol
InChI Key: AUXXYEOGNXWTJT-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-2-phenyloxazole is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Iodomethyl)-2-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Iodomethyl)-2-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33162-08-2

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

4-(iodomethyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8INO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

AUXXYEOGNXWTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CI

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Iodomethyl)-2-phenyloxazole

Authored by: A Senior Application Scientist

Abstract

4-(Iodomethyl)-2-phenyloxazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique architecture, combining a stable 2-phenyloxazole core with a highly reactive iodomethyl functional group, renders it an exceptionally versatile intermediate for the construction of complex molecular scaffolds. The strategic importance of this compound lies in the chemoselective reactivity of the C-I bond, which serves as a prime site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, synthesis, and reactivity of 4-(Iodomethyl)-2-phenyloxazole. We will delve into the causality behind its reactivity profile, present field-proven experimental protocols, and discuss its application in the synthesis of high-value compounds, particularly within the realm of drug discovery.

Introduction and Strategic Importance

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 4-(Iodomethyl)-2-phenyloxazole emerges as a particularly valuable derivative due to the presence of the iodomethyl group. Iodine, being an excellent leaving group, makes the adjacent methylene carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This predictable reactivity allows chemists to use this molecule as a linchpin for conjugating the 2-phenyloxazole moiety to other fragments, building molecular complexity in a controlled and efficient manner. This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive understanding of this key synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and for quality control.

Physical and Chemical Properties

The key physicochemical data for 4-(Iodomethyl)-2-phenyloxazole are summarized below.

PropertyValueSource(s)
CAS Number 33162-08-2[4][5]
Molecular Formula C₁₀H₈INO[4]
Molecular Weight 285.08 g/mol [4]
Appearance Off-white solid/powder[6]
Purity Typically ≥98%[4]
Storage Conditions Store at 2-8°C, protect from light, keep in a dry, cool, well-ventilated place under an inert atmosphere.[4][7][8]
Incompatible Materials Strong oxidizing agents, acids.[7]
Spectroscopic Characterization

While a definitive spectrum for the title compound is not publicly available, its spectroscopic signature can be reliably predicted based on its structural motifs and data from analogous compounds.[9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons. Aromatic protons of the phenyl group would appear as multiplets in the δ 7.4-8.2 ppm range. The lone proton on the oxazole ring (at C5) would likely appear as a singlet around δ 7.5-8.0 ppm. The most characteristic signal would be a singlet for the methylene protons (-CH₂I) in the δ 4.5-5.0 ppm region, shifted downfield due to the deshielding effect of the adjacent iodine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 10 carbon atoms. The phenyl carbons would resonate in the aromatic region (δ 125-135 ppm). The oxazole ring carbons (C2, C4, C5) would have characteristic shifts, with C2 being the most downfield (around δ 160 ppm). The key signal for the methylene carbon (-CH₂I) would be found significantly upfield, typically in the δ 5-15 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations from the oxazole and phenyl rings in the 1500-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic ring would be observed above 3000 cm⁻¹. The C-I bond stretch is expected in the far-IR region, typically around 500-600 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 285. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺) at m/z = 158 and cleavage of the iodomethyl group.

Synthesis and Purification

The synthesis of 4-(iodomethyl)-2-phenyloxazole is most efficiently achieved from its more accessible chloro-analogue, 4-(chloromethyl)-2-phenyloxazole (CAS 30494-97-4), via a Finkelstein reaction. This classic nucleophilic substitution leverages the higher nucleophilicity of iodide compared to chloride in an acetone solvent, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the desired product.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-(Iodomethyl)-2-phenyloxazole reagent1 4-(Chloromethyl)-2-phenyloxazole process1 Finkelstein Reaction (Reflux, 24h) reagent1->process1 reagent2 Sodium Iodide (NaI) reagent2->process1 solvent Acetone (Anhydrous) solvent->process1 product 4-(Iodomethyl)-2-phenyloxazole workup Reaction Workup (Filtration, Concentration) process1->workup Precipitation of NaCl purification Purification (Recrystallization or Chromatography) workup->purification Crude Product purification->product G cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Substitution Products start {4-(Iodomethyl)-2-phenyloxazole | Electrophilic Center} N_nuc N-Nucleophiles (R₂NH, N₃⁻) start:f0->N_nuc Sₙ2 O_nuc O-Nucleophiles (ROH, RCOO⁻) start:f0->O_nuc Sₙ2 S_nuc S-Nucleophiles (RSH, SCN⁻) start:f0->S_nuc Sₙ2 C_nuc C-Nucleophiles (CN⁻, Malonates) start:f0->C_nuc Sₙ2 N_prod Amines, Azides N_nuc->N_prod O_prod Ethers, Esters O_nuc->O_prod S_prod Thioethers, Thiocyanates S_nuc->S_prod C_prod Nitriles, Alkylated Carbons C_nuc->C_prod

Sources

Molecular Architecture, Synthesis, and Pharmacological Utility of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the oxazole heterocycle represents a privileged scaffold, frequently serving as a bioisostere for amides and esters. Among its functionalized derivatives, 4-(Iodomethyl)-2-phenyloxazole (CAS: 33162-08-2) stands out as a highly reactive, critical intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream utility in generating Peroxisome Proliferator-Activated Receptor (PPAR) co-agonists for metabolic disease therapies.

Physicochemical Profiling and Molecular Architecture

The utility of 4-(Iodomethyl)-2-phenyloxazole stems from the extreme electrophilicity of its iodomethyl carbon. Compared to its chlorinated precursor, the iodine atom possesses a larger atomic radius and lower electronegativity. This results in a weaker, highly polarizable carbon-iodine (


) bond, making it a superior leaving group for 

nucleophilic substitutions.

This enhanced reactivity allows chemists to execute complex alkylations—such as the formation of phosphonium ylides or the etherification of sterically hindered phenols—under milder conditions, thereby preserving the integrity of the sensitive oxazole ring.

Quantitative Data Summary

The following table outlines the core physicochemical parameters of the compound[1][2]:

ParameterValueMechanistic Implication
CAS Registry Number 33162-08-2Unique identifier for the iodinated intermediate.
Molecular Formula

Determines stoichiometric calculations.
Molecular Weight 285.08 g/mol High mass fraction of iodine dictates density and handling.
Precursor CAS 30494-97-44-Chloromethyl-2-phenyloxazole is the standard starting material.
Topological Polar Surface Area 26.0 ŲIndicates moderate lipophilicity, relevant for solvation.
Hydrogen Bond Acceptors 2Nitrogen and oxygen atoms in the oxazole ring participate in coordination.

Synthetic Methodology: The Finkelstein Transformation

The standard industrial and laboratory preparation of 4-(Iodomethyl)-2-phenyloxazole relies on the Finkelstein reaction. This halogen exchange is driven by solubility differentials in polar aprotic solvents[3][4].

Step-by-Step Protocol and Mechanistic Causality

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Preparation: Dissolve 1.0 equivalent of 4-chloromethyl-2-phenyloxazole in anhydrous acetone (or methyl ethyl ketone if a higher reflux temperature is required). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the halomethyl group to a hydroxymethyl byproduct.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of anhydrous Sodium Iodide (

    
    ).
    
  • Execution & Le Chatelier's Principle: Heat the mixture to reflux under an inert argon atmosphere for 4–6 hours. Causality: Sodium iodide is highly soluble in acetone, whereas the byproduct, sodium chloride (

    
    ), is practically insoluble. The continuous precipitation of 
    
    
    
    removes it from the aqueous phase, driving the equilibrium entirely toward the iodinated product.
  • Validation (Self-Validating Step): The reaction progress is visually self-indicating. The cessation of new white

    
     precipitate formation, corroborated by TLC analysis (Hexane/Ethyl Acetate eluent), confirms total consumption of the chloromethyl precursor.
    
  • Quenching & Workup: Cool the mixture and filter off the

    
     salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Dichloromethane (DCM) and a 10% aqueous Sodium Thiosulfate (
    
    
    
    ) solution. Causality: The thiosulfate wash is mandatory; it reduces any trace elemental iodine (
    
    
    ) back to iodide, immediately clearing any yellow/brown discoloration and preventing oxidative degradation of the product.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the pure 4-(iodomethyl)-2-phenyloxazole.
    

SynthWorkflow A 4-Chloromethyl- 2-phenyloxazole B 4-(Iodomethyl)- 2-phenyloxazole A->B NaI, Acetone (Finkelstein Rxn) C Phosphonium Ylide (via PBu3) B->C PBu3, Base (Alkylation) D Trans-4-alkenyl oxazole C->D Aldehyde (Wittig Condensation)

Workflow: Synthesis of trans-4-alkenyl oxazoles via the highly reactive iodomethyl intermediate.

Applications in Drug Discovery: PPAR Co-Agonists

Beyond its use in Wittig condensations[4], 4-(Iodomethyl)-2-phenyloxazole is a critical building block in the synthesis of metabolic disease therapeutics. Specifically, it is utilized as an alkylating agent to construct phenoxy-alkyl oxazole derivatives[5].

Mechanistic Rationale in NIDDM Therapy

In the treatment of Non-Insulin Dependent Diabetes Mellitus (NIDDM), single-target drugs like Thiazolidinediones (TZDs) activate only PPAR


. While effective at insulin sensitization, they often induce severe side effects, including weight gain and hepatotoxicity.

By utilizing the iodomethyl oxazole intermediate, pharmaceutical chemists synthesize dual PPAR


/

co-agonists
[5]. The oxazole derivative acts as a highly specific ligand:
  • PPAR

    
     Activation:  Normalizes blood glucose levels and improves insulin sensitivity.
    
  • PPAR

    
     Activation:  Simultaneously upregulates lipid metabolism, reducing circulating triglycerides and counteracting the weight-gain profile typical of selective PPAR
    
    
    
    agonists.

PPARPathway Ligand 2-Phenyloxazole Derivative (PPARα/γ Co-agonist) Receptor PPARα / PPARγ Activation Ligand->Receptor Binds Ligand-Binding Domain Heterodimer Heterodimerization with RXR Receptor->Heterodimer Conformational Shift DNA Binding to PPRE (DNA Promoter Region) Heterodimer->DNA Nuclear Translocation Transcription Gene Transcription (Lipid & Glucose Metabolism) DNA->Transcription Recruits Co-activators

Signaling pathway of dual PPARα/γ activation by 2-phenyloxazole derivatives.

Handling, Stability, and Storage Protocols

Alkyl iodides are inherently susceptible to photolytic and thermal degradation, which can result in the homolytic cleavage of the


 bond and the subsequent release of iodine radicals.

Self-Validating Storage Protocol:

  • Temperature: Must be stored strictly at 2–8°C.

  • Atmosphere: Flush storage containers with Argon or Nitrogen to displace oxygen.

  • Light Shielding: Store in amber glass vials.

  • Integrity Check: Before deploying the intermediate in a downstream synthesis, perform a visual validation. A pristine batch will appear as a pale/colorless solid or oil. A distinct yellow, brown, or violet hue indicates iodine liberation. If degradation is observed, the batch must be re-purified via a rapid silica plug or washed again with sodium thiosulfate prior to use to prevent poisoning sensitive transition-metal catalysts in subsequent steps.

References

  • Zhao, Z., Scarlato, G. R., & Armstrong, R. W. (1991). Synthesis of trans-4-alkenyl oxazoles. Tetrahedron Letters, 32(13), 1609-1612. Retrieved from[Link]

  • Hoffmann-La Roche. (2003). Oxazole derivatives. US Patent US6642389B2.

Sources

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenyloxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 4-(Iodomethyl)-2-phenyloxazole is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive iodomethyl group attached to a stable 2-phenyloxazole core, renders it a valuable intermediate for introducing the oxazole moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via a Finkelstein reaction, insights into its reactivity, and a discussion of its applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

4-(Iodomethyl)-2-phenyloxazole is an organic compound belonging to the azole family of heterocycles.[1] The presence of the phenyl group at the 2-position and the iodomethyl group at the 4-position of the oxazole ring are its defining structural features.

A summary of its key identifiers and properties is presented below for quick reference.

IdentifierValueSource
CAS Number 33162-08-2[1][2]
Molecular Formula C₁₀H₈INO[2]
Molecular Weight 285.08 g/mol [1][2]
IUPAC Name 4-(iodomethyl)-2-phenyl-1,3-oxazole[2]
Synonyms 2-Phenyl-4-iod-methyloxazol[1]
InChIKey AUXXYEOGNXWTJT-UHFFFAOYSA-N[1]
Predicted Boiling Point 355.5 ± 44.0 °C[1]
Predicted Density 1.718 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C[2]

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of 4-(Iodomethyl)-2-phenyloxazole involves a nucleophilic substitution reaction, specifically the Finkelstein reaction.[1] This method relies on the conversion of the more readily available 4-chloromethyl-2-phenyloxazole using an iodide salt in a suitable polar aprotic solvent.

The underlying principle of the Finkelstein reaction is the differential solubility of halide salts. Sodium or potassium iodide is soluble in solvents like acetone or ethanol, whereas the resulting sodium or potassium chloride is not, thus driving the equilibrium towards the formation of the iodo-alkane product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Chloromethyl-2-phenyloxazole (CAS: 30494-97-4) E Finkelstein Reaction (Halogen Exchange) A->E B Potassium Iodide (KI) B->E C Solvent: Ethanol C->E D Process: Reflux D->E F 4-(Iodomethyl)-2-phenyloxazole (Product) E->F Desired Product G Potassium Chloride (KCl) (Precipitate) E->G Byproduct Reactivity_Diagram reagent 4-(Iodomethyl)-2-phenyloxazole (Electrophile) product Substituted Product reagent->product leaving_group Iodide (I⁻) (Leaving Group) reagent->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->reagent SN2 Attack

Sources

The 2-Phenyloxazole Scaffold: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The oxazole ring is a privileged five-membered heterocyclic motif deeply embedded in medicinal chemistry. Among its derivatives, 2-phenyloxazole stands out due to its unique electronic asymmetry and structural rigidity. From a mechanistic standpoint, the 2-phenyloxazole core serves as an exceptional bioisostere for carbonyls and peptide bonds, significantly improving the oral bioavailability of drug candidates 1.

The causality behind its widespread adoption lies in its physicochemical properties: the scaffold possesses a dipole moment of ~1.5 D, which facilitates highly specific dipole-dipole interactions with biological targets, while the lower electron density of the oxazole ring (compared to furans or pyrroles) confers high metabolic stability against oxidative degradation 1. This whitepaper synthesizes the latest synthetic methodologies, structure-activity relationships (SAR), and self-validating biological evaluation protocols for 2-phenyloxazole derivatives.

Advanced Synthetic Methodologies

The synthesis of highly functionalized 2-phenyloxazoles often requires overcoming significant steric and electronic barriers. Below are two field-proven protocols, selected for their mechanistic elegance and high yield.

Protocol 1: One-Pot Synthesis via Cs₂CO₃-Mediated Cyclization

Traditional oxazole syntheses (e.g., Robinson-Gabriel) require harsh dehydrating conditions. A superior, non-catalytic one-pot method utilizes the reaction of aromatic primary amides with 2,3-dibromopropene 2. Mechanistic Causality: The choice of Cesium Carbonate (Cs₂CO₃) over Potassium or Sodium Carbonate is not arbitrary. The larger ionic radius of the cesium cation creates a highly dissociated, "naked" carbonate anion in DMSO. This maximizes the basicity of the system, enhancing the nucleophilicity of the amide nitrogen to drive the initial substitution of the allylic bromine, followed by rapid HBr elimination and cyclization 2.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 equivalent of benzamide in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of anhydrous Cs₂CO₃. Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Dropwise, add 1.2 equivalents of 2,3-dibromopropene.

  • Cyclization: Heat the reaction mixture to 110 °C for 2 hours. The thermal energy is required to drive the isomerization of the exocyclic double bond into the aromatic oxazole system.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMSO, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Regioselective Functionalization via Halogen Dance

Direct synthesis of 4-bromooxazoles with a free 5-position is notoriously difficult. To bypass this, researchers utilize a "halogen dance" reaction starting from the easily accessible 5-bromo-2-phenyloxazole 3. Mechanistic Causality: Lithiation at the C-4 position triggers a metal-halogen exchange cascade. Because the C-4 carbanion is thermodynamically less stable than the C-5 carbanion (due to the adjacent heteroatoms), the bromine migrates to the C-4 position. This leaves a highly reactive, vacant C-5 carbanion ready to be trapped by various electrophiles, allowing for precise 4,5-disubstitution 3.

G A 5-Bromo-2-phenyloxazole (Starting Material) B Lithiation (LDA) at C-4 Position A->B -78 °C, THF C Metal-Halogen Exchange Cascade B->C Generation of Intermediates D 4-Lithiated-5-bromo Intermediate C->D E Halogen Dance Migration to C-4 D->E Thermodynamic Driving Force F Electrophilic Quench (e.g., DMF, I2) E->F Vacant C-5 Carbanion G 4,5-Disubstituted 2-Phenyloxazole F->G Regioselective Functionalization

Caption: Halogen dance reaction cascade for regioselective 2-phenyloxazole functionalization.

Pharmacological Profiling & Mechanisms of Action

Neuroprotection: MAO-B Inhibition

2-Phenyloxazole-4-carboxamides have emerged as highly selective, competitive inhibitors of human Monoamine Oxidase B (MAO-B), presenting a viable therapeutic avenue for Parkinson's and Alzheimer's diseases 4. Mechanism: The 2-phenyl ring acts as a lipophilic anchor, penetrating the hydrophobic substrate cavity of the MAO-B isoform. Simultaneously, the C-4 carboxamide moiety forms critical hydrogen bonds with the enzyme's backbone, effectively blocking dopamine degradation without the irreversible toxicity seen in older MAO inhibitors like isocarboxazid 4.

MAOB A 2-Phenyloxazole-4-carboxamide B MAO-B Active Site (Hydrophobic Cavity) A->B Dipole-Dipole & Pi-Pi Interactions C Competitive Inhibition (Reversible Binding) B->C Blocks Substrate Access D Prevention of Dopamine Degradation C->D Ki < 1 µM E Restoration of Neurotransmitter Levels D->E Cellular Response F Neuroprotection (PD/AD Models) E->F Phenotypic Outcome

Caption: Mechanism of action for 2-phenyloxazole derivatives in MAO-B inhibition and neuroprotection.

Oncology & Antimicrobial Applications

Beyond neurodegeneration, the scaffold demonstrates broad-spectrum utility. Purine-based 2-phenyloxazole derivatives (e.g., Compound 8) target the hydrophobic binding pocket of Heat Shock Protein 90 (Hsp90), showing targeted antiproliferative activity against SK-BR-3 breast cancer cell lines 5. In infectious diseases, specific esters like benzyl 2-phenyloxazole-4-carboxylate exhibit potent antitubercular activity against Mycobacterium tuberculosis6.

Quantitative Biological Data Summary
Compound Class / DerivativePrimary Target / Disease AreaPotency / Efficacy MetricKey Feature
2-Phenyloxazole-4-carboxamides MAO-B (Neurodegeneration)

< 1 µM
High selectivity index (

MAO-A /

MAO-B > 50)
Purine-based 2-Phenyloxazole (8) Hsp90 (Breast Cancer)

= 22.54 ± 0.70 µM
Targets Hsp90 hydrophobic pocket in SK-BR-3 cells
Benzyl 2-phenyloxazole-4-carboxylate M. tuberculosis H37RvMIC = 5.7 ± 2.3 µMOvercomes standard rifampicin/isoniazid resistance
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole Enzymatic/AntioxidantHigh CytotoxicityIntegrates sulfonyl and thioether pharmacophores

Experimental Workflows for Biological Evaluation

To ensure rigorous scientific integrity, biological evaluations must be designed as self-validating systems. The following protocol outlines the standard for evaluating MAO-B inhibition.

Protocol 3: Self-Validating MAO-B Enzymatic Assay (Fluorometric)

Mechanistic Causality & Validation: This assay relies on a coupled peroxidase system. MAO-B oxidizes a substrate (e.g., tyramine), producing hydrogen peroxide (


) as a byproduct. Horseradish peroxidase (HRP) utilizes this 

to convert the non-fluorescent Amplex Red reagent into highly fluorescent resorufin. To prevent false positives (e.g., compounds that directly reduce Amplex Red or quench fluorescence), the protocol mandates a "No-Enzyme" control and a known reference inhibitor (Safinamide) to validate the dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer of 50 mM sodium phosphate (pH 7.4). Reconstitute recombinant human MAO-B (hrMAO-B) to a working concentration of 5 µg/mL.

  • Compound Plating: In a black, flat-bottom 96-well microplate, add 20 µL of the 2-phenyloxazole test compound (serially diluted in buffer with max 1% DMSO final concentration).

  • Enzyme Incubation: Add 40 µL of the hrMAO-B solution to the wells. Incubate at 37 °C for 15 minutes to allow for binding equilibrium (critical for competitive inhibitors).

  • Self-Validation Controls:

    • Positive Control: Safinamide (1 µM).

    • Negative Control: 1% DMSO vehicle.

    • Interference Control: Test compound + Amplex Red +

      
       (without MAO-B) to rule out direct fluorophore quenching.
      
  • Reaction Initiation: Add 40 µL of a working solution containing 1 mM Tyramine, 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Reading: Immediately measure fluorescence continuously for 30 minutes at 37 °C using a microplate reader (Excitation: 545 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Determine the 
    
    
    
    using non-linear regression, and convert to
    
    
    using the Cheng-Prusoff equation to confirm competitive binding kinetics.

Conclusion

The 2-phenyloxazole scaffold represents a highly versatile and pharmacologically privileged core. By leveraging advanced synthetic techniques like the Cs₂CO₃-mediated one-pot cyclization and the halogen dance reaction, researchers can systematically explore its structure-activity relationships. Coupled with rigorous, self-validating biological assays, this scaffold continues to yield promising candidates across neurodegenerative, oncological, and infectious disease indications.

References

  • A Comparative Guide to the Structure-Activity Relationship (SAR)
  • AIR Unimi / ResearchGate (Di Paolo et al.)
  • First Halogen Dance Reaction on Oxazoles.
  • Organic Chemistry Portal (Yasmin & Ray, 2009)
  • A comprehensive review on biological activities of oxazole derivatives PMC / NIH URL
  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 PMC / NIH URL

Sources

The Reactivity of Iodomethyl Groups in Oxazole Heterocycles: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Oxazoles represent a privileged class of heterocycles, ubiquitous in biologically active natural products and highly sought after in pharmaceutical drug development. The functionalization of the oxazole ring—particularly via halomethyl intermediates—is a cornerstone strategy for chain elongation, cross-coupling, and macrocyclization. As a Senior Application Scientist, I have observed that while chloromethyl and bromomethyl oxazoles are common, the iodomethyl group provides unparalleled synthetic versatility. This guide dissects the causality behind the reactivity of iodomethyl oxazoles, offering field-proven insights into single-electron transfer (SET) pathways, organometallic insertions, and self-validating experimental protocols.

The Chemical Logic of Halogen Selection: Why Iodomethyl?

When designing synthetic routes involving 2- or 4-(halomethyl)oxazoles, the choice of halogen dictates the reaction manifold. Chloromethyl oxazoles are shelf-stable but often require forcing conditions (high heat, strong bases) for nucleophilic substitution, which can lead to unwanted ring-opening of the oxazole to an isonitrile enolate[3]. Bromomethyl variants offer higher reactivity but are prone to Wurtz-type homocoupling side reactions.

The iodomethyl group strikes the perfect balance for advanced functionalization. The low bond dissociation energy (BDE) of the C–I bond, combined with the high polarizability of the iodine atom, makes it an exceptional substrate for both classic two-electron nucleophilic substitutions (


) and single-electron transfer (SET) radical processes. The oxazole ring stabilizes the resulting transient radical or anionic species through inductive and resonance effects, preventing premature quenching and enabling highly stereocontrolled downstream captures [3].

Single-Electron Transfer (SET) Pathways: SmI₂-Mediated Barbier Couplings

One of the most powerful applications of iodomethyl oxazoles is their deployment in Samarium(II) iodide (


) mediated Barbier couplings. This methodology was famously utilized in the total synthesis of the potent anticancer agent (+)-phorboxazole A [1].

Mechanistic Causality:


 is a mild, one-electron reductant. When an 

-iodomethyl oxazole is introduced to

, the weak C–I bond undergoes rapid homolytic cleavage, generating an oxazole-stabilized methyl radical. A second equivalent of

reduces this radical to an organosamarium species. Because the samarium atom is highly oxophilic, it coordinates tightly with the target aldehyde or ketone, directing the nucleophilic attack in a highly ordered transition state. This results in exceptional facial selectivity and stereocontrol that is nearly impossible to achieve with standard Grignard or organolithium reagents [1, 4].

Organozinc Insertion and Cross-Coupling for Bis-Oxazoles

For the synthesis of complex bis-oxazole natural products, such as siphonazole, iodomethyl oxazoles serve as ideal precursors for organozinc reagents [2].

Mechanistic Causality: Direct lithiation of halomethyl oxazoles often leads to degradation. However, the insertion of activated Zinc dust (


) into the C–I bond of an iodomethyl oxazole proceeds smoothly at room temperature. The resulting organozinc halide is stable enough to resist self-condensation but reactive enough to undergo Negishi-type cross-coupling with oxazole-based halides or direct addition into aldehydes. This orthogonal reactivity allows for the convergent assembly of multi-oxazole chains without protecting group manipulations [2].

Quantitative Data Presentation: Halomethyl Reactivity Profile

To summarize the operational differences between the halomethyl variants, the following table outlines their comparative reactivity and handling requirements.

Halogen VariantRelative Leaving Group AbilityPrimary Reaction ModalityTypical Yields (Barbier Couplings)Operational Stability
Chloromethyl Low

(Requires NaI catalysis)
< 10% (Unreactive)High (Stable for months at RT)
Bromomethyl Moderate

, Malonate Alkylation
40–60%Moderate (Requires cold storage)
Iodomethyl High

Barbier, Zn Insertion,

80–95%Low (Light/Temp sensitive; use fresh)

Visualizing the Reactivity Manifold

The following diagram illustrates the divergent synthetic pathways accessible from a central iodomethyl oxazole intermediate.

G A Iodomethyl Oxazole B SmI2-Mediated Barbier Coupling A->B SmI2, THF, -78°C C Nucleophilic Substitution (SN2) A->C Nu-, Base, RT D Zinc Insertion (Negishi-type) A->D Zn(0), THF, Δ E Complex Macrocycles (e.g., Phorboxazole) B->E F Heteroatom Derivatives (N, O, S-Alkylation) C->F G Bis-oxazole Scaffolds (e.g., Siphonazole) D->G

Reactivity pathways of iodomethyl oxazoles in organic synthesis.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that provide real-time visual feedback to the researcher. The following methodologies are designed as self-validating systems.

Protocol A: Synthesis of 2-(Iodomethyl)oxazole via Finkelstein Reaction

Objective: Convert a stable chloromethyl oxazole to the highly reactive iodomethyl variant.

  • Preparation: Dissolve 2-(chloromethyl)oxazole (1.0 equiv) in anhydrous acetone to a concentration of 0.2 M.

  • Reagent Addition: Add anhydrous Sodium Iodide (NaI) (3.0 equiv).

    • Causality: The 3-fold excess of NaI drives the equilibrium forward via Le Chatelier's principle. Acetone is specifically chosen because NaI is soluble in it, whereas the byproduct (NaCl) is strictly insoluble.

  • Reaction & Validation: Stir the mixture at reflux for 4 hours.

    • Validation Check: The reaction is proceeding correctly if a fine white precipitate (NaCl) begins to cloud the solution within the first 15 minutes.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the NaCl salts.

  • Storage: Concentrate the filtrate under reduced pressure in the dark .

    • Causality: The C–I bond is highly photolabile; ambient light will cause homolytic cleavage, turning the product pink/brown due to the release of free iodine (

      
      ). Store at -20 °C and use within 24 hours.
      
Protocol B: -Mediated Barbier Coupling

Objective: Couple an iodomethyl oxazole with an aliphatic aldehyde.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the target aldehyde (1.0 equiv) and freshly prepared 2-(iodomethyl)oxazole (1.5 equiv) in anhydrous THF (0.1 M).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: The extremely low temperature is critical. It suppresses the kinetic rate of Wurtz-type homocoupling between two iodomethyl oxazole molecules, allowing the cross-coupling with the aldehyde to dominate.

  • Reductant Addition: Add a commercially available

    
     solution (0.1 M in THF, 2.5 equiv) dropwise down the side of the flask.
    
    • Validation Check:

      
       is deep blue. As each drop hits the solution, the blue color should rapidly discharge to a pale yellow or colorless state. This immediate color change validates that the single-electron transfer to the C–I bond is occurring successfully. Once the blue color persists, the reaction is complete.
      
  • Quench: Quench the reaction at -78 °C with saturated aqueous

    
     to neutralize any residual radical/iodine species, then warm to room temperature for standard aqueous extraction.
    

References

  • Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A N
  • Total synthesis of siphonazole and its O-methyl derivative, structurally unusual bis-oxazole natural products The Royal Society of Chemistry (RSC)
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
  • Cross-Coupling Reactions Using Samarium(II) Iodide American Chemical Society (ACS)

Thermodynamic Stability of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In drug development, 4-(iodomethyl)-2-phenyloxazole (CAS 33162-08-2) serves as a high-value electrophilic fragment, often utilized to introduce the 2-phenyloxazole moiety into peptidomimetics or ligands via alkylation.[1] However, its utility is directly proportional to its thermodynamic instability. The presence of the iodomethyl group (


) confers exceptional reactivity toward nucleophiles but simultaneously renders the molecule susceptible to rapid degradation via hydrolysis and photolysis.[1]

The Core Thesis: This molecule exists in a metastable state.[1] Its thermodynamic drive is to shed the iodine atom—a good leaving group—to form more stable C-O or C-N bonds. Therefore, "stability" for this compound is not an intrinsic property to be measured, but a kinetic state to be maintained through rigorous environmental control.

Part 2: Molecular Architecture & Thermodynamics[1]

To understand the stability profile, we must analyze the bond dissociation energies (BDE) and the electronic environment of the C-I bond.

Bond Dissociation Energy (BDE) Analysis

The critical failure point of this molecule is the carbon-iodine bond at the C4 position.[1]

  • C-Cl BDE (Reference): ~81 kcal/mol (Standard alkyl chloride)[1]

  • C-I BDE (Target): ~53–57 kcal/mol (Benzylic-like iodide)[1]

The C4-position of the oxazole ring possesses "benzylic" character due to resonance stabilization from the heteroaromatic ring. This weakens the C-I bond further compared to a standard alkyl iodide, lowering the activation energy for both homolytic cleavage (radical formation) and heterolytic cleavage (nucleophilic substitution).

Thermodynamic Trade-off

The synthesis of 4-(iodomethyl)-2-phenyloxazole is typically achieved via a Finkelstein reaction from the corresponding chloride (4-(chloromethyl)-2-phenyloxazole).[1]


[1]

Thermodynamically, this equilibrium is driven by the precipitation of NaCl (in acetone) rather than the inherent stability of the product. The formation of the C-I bond is endothermic relative to the C-Cl bond.[1] Consequently, the isolated iodide is essentially a "loaded spring," possessing higher potential energy and a lower barrier to decomposition than its precursor.

Data Summary Table
PropertyValue / CharacteristicImplication
Physical State Solid (Low melting, ~85–95°C estimated*)Prone to lattice disruption by heat.[1]
C-I Bond Energy ~55 kcal/mol (Weak)High sensitivity to photons (light).[1]
Electrophilicity High (

active)
Reacts rapidly with moisture/nucleophiles.[1]
Solubility Low in water; High in DCM, THFMoisture in organic solvents is the primary threat.

*Note: Melting point estimated based on the chloromethyl analog (83–92°C) and standard halogen trends.[1]

Part 3: Decomposition Pathways

Understanding how the molecule dies is the first step in keeping it alive. The two primary vectors are Hydrolysis (moisture) and Photolysis (light).[1]

Pathway Visualization (Graphviz)[1]

Decomposition Target 4-(Iodomethyl)- 2-phenyloxazole Radical Oxazole Radical (•CH2-Ox) Target->Radical Homolysis Iodine Iodine Radical (I•) Target->Iodine Homolysis Alcohol 4-(Hydroxymethyl)- 2-phenyloxazole Target->Alcohol SN2 Substitution HI Hydriodic Acid (HI) Target->HI Leaving Group Light UV/Visible Light (hν) Light->Target Water H2O (Moisture) Water->Target Dimer Dimerization Products (R-CH2-CH2-R) Radical->Dimer Recombination I2 (Purple Solid) I2 (Purple Solid) Iodine->I2 (Purple Solid) Dimerization HI->Target Acid Catalysis (Autocatalytic)

Figure 1: Primary decomposition pathways showing photolytic homolysis (top) and hydrolytic substitution (bottom).[1]

Mechanism Details
  • Photolytic Homolysis: The weak C-I bond absorbs energy in the UV-Vis spectrum, leading to homolytic cleavage.[1] This generates an iodine radical (

    
    ) and a carbon-centered radical.[1] The iodine radicals recombine to form 
    
    
    
    , which is observed as a yellow/brown discoloration of the solid.
  • Hydrolysis (

    
    ):  Water acts as a nucleophile, displacing the iodide.[1]
    
    • Critical Note: The byproduct is Hydriodic Acid (HI).[1] HI is a strong acid that can protonate the oxazole nitrogen, activating the ring for further degradation or catalyzing the hydrolysis of remaining material. This makes the decomposition autocatalytic .[1]

Part 4: Experimental Assessment Protocols

As a scientist, you must validate the quality of your material before committing it to a synthesis. Do not rely on the label purity if the bottle has been opened.

Rapid Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the iodide).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Expectation:

    • RT ~4-5 min: 4-(Hydroxymethyl)-2-phenyloxazole (Hydrolysis impurity).

    • RT ~8-9 min: 4-(Iodomethyl)-2-phenyloxazole (Target).[1]

    • RT ~10+ min: Dimer impurities (if photolytically degraded).

Stress Testing Workflow

To determine the shelf-life of your specific batch, perform this accelerated stability test.

Workflow Start Start: 50 mg Sample Split Split into 3 Vials Start->Split Vial1 Vial A: Control (Stored -20°C, Dark) Split->Vial1 Vial2 Vial B: Thermal Stress (40°C, 24h, Dark) Split->Vial2 Vial3 Vial C: Photo Stress (RT, Ambient Light, 24h) Split->Vial3 Analyze Dissolve in ACN Analyze via HPLC Vial1->Analyze Vial2->Analyze Vial3->Analyze Compare Calculate % Degradation vs Control Analyze->Compare

Figure 2: Accelerated stability testing workflow to determine batch integrity.

Part 5: Handling & Storage (The "Golden Rules")

Based on the thermodynamic profile, the following protocols are mandatory for maintaining reagent integrity.

Storage Conditions
  • Temperature: Store at -20°C . At 4°C, shelf life is limited to weeks. At -20°C, it is stable for months.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen promotes radical propagation after photolysis.[1]

  • Light: Amber vials are insufficient for long-term storage.[1] Wrap the container in aluminum foil .

  • Desiccation: Store in a secondary container with active desiccant (e.g., Drierite or Silica Gel).[1]

Solvent Selection for Reactions

When using this reagent in synthesis:

  • Avoid: Alcohols (MeOH, EtOH).[1] These will solvolyze the iodide to form ethers, especially if a base is present.

  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[1]

  • Pre-drying: Ensure all solvents are anhydrous.[1] Even trace water (100 ppm) can initiate the autocatalytic hydrolysis cycle.[1]

Emergency Purification

If the solid has turned yellow/brown (iodine contamination):

  • Dissolve in minimal DCM.[1]

  • Wash rapidly with cold 5% aqueous Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide.[1]
  • Dry over

    
    , filter, and concentrate immediately at low temperature (<30°C).
    
  • Use immediately.[1] Do not re-store.

References

  • Synthesis and Reactivity of Halomethyl Oxazoles Source: National Institutes of Health (NIH) / Tetrahedron Letters Context:[1] Discusses the reactivity manifold of 2-(halomethyl)-4,5-diaryloxazoles, establishing the high electrophilicity of these scaffolds. URL:[Link][1]

  • Bond Dissociation Energies of Organic Halides Source: Michigan State University / Master Organic Chemistry Context: Provides comparative BDE values for alkyl and benzylic halides, supporting the thermodynamic instability claims of the C-I bond. URL:[Link][1]

  • Iodine(III)-Promoted Synthesis of Oxazoles Source: Organic Chemistry Portal Context: Details the oxidative cyclization methods for oxazoles, highlighting the sensitivity of the oxazole ring to oxidative conditions. URL:[Link]

Sources

Strategic Utilization of 4-(Iodomethyl)-2-phenyloxazole Scaffolds in Targeted Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyloxazole moiety is a highly privileged pharmacophore in medicinal chemistry, frequently integrated into molecules to enhance lipophilicity, metabolic stability, and target-specific binding affinities. Among its synthetic precursors, 4-(iodomethyl)-2-phenyloxazole (CAS RN 33162-08-2) stands out as a premier electrophilic hub[1]. Unlike its chloromethyl or bromomethyl counterparts, the iodomethyl derivative offers superior kinetic advantages in nucleophilic substitution (SN2) reactions, making it an indispensable intermediate for synthesizing complex bioactive architectures across oncology, metabolic diseases, and infectious disease therapeutics.

Chemical Logic: The Causality of the Iodomethyl Advantage

In drug development, the late-stage functionalization of complex heterocycles (such as purines, pyrazoles, or thiazolidinediones) requires mild reaction conditions to prevent the degradation of sensitive functional groups.

Leaving Group Thermodynamics: Iodine is a highly polarizable atom with a large atomic radius, making the iodide ion an exceptionally stable and weak conjugate base. Consequently, 4-(iodomethyl)-2-phenyloxazole undergoes SN2 alkylation at significantly lower activation energies compared to 4-(chloromethyl)-2-phenyloxazole.

Causality in Protocol Design: By utilizing the iodomethyl variant, chemists can bypass the need for harsh thermal conditions or the in situ Finkelstein reaction (adding NaI to a chloride precursor to force reactivity). This directly translates to higher yields, fewer elimination side-products, and cleaner crude mixtures, streamlining downstream purification workflows.

Biological Activity Profiles of the 2-Phenyloxazole Scaffold

The strategic integration of the 2-phenyloxazole ring into drug candidates has yielded profound biological activities across multiple therapeutic areas:

A. Oncology: Hsp90 Inhibition and Tyrosine Kinase Targeting

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the folding and stability of oncogenic client proteins. Research demonstrates that purine-based derivatives N-alkylated with 2-phenyloxazole scaffolds act as potent Hsp90 inhibitors[2]. The 2-phenyloxazole moiety perfectly occupies the hydrophobic binding pocket of the Hsp90 N-terminal domain, competitively inhibiting ATP binding. Furthermore, structurally related oxazole derivatives have been patented as potent tyrosine kinase inhibitors targeting HER2 and EGFR, showing efficacy in in vivo xenograft models utilizing the A431 cell line[3].

B. Metabolic Disorders: PPAR α/γ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) regulate lipid and glucose metabolism. Historically, furan-based PPAR agonists suffered from mechanism-based inhibition (MBI) of cytochrome P450 3A4 (CYP3A4), leading to severe drug-drug interactions. Substituting the furan ring with a 2-phenyloxazole scaffold completely abolishes CYP3A4 MBI while maintaining potent nanomolar agonistic activity for both PPARα and PPARγ, drastically improving the pharmacokinetic safety profile[4].

C. Antimicrobial: Candida albicans Biofilm Inhibition

Fungal biofilms present a major clinical challenge due to their inherent drug resistance. N-(oxazolylmethyl)-thiazolidinediones synthesized from 4-(halomethyl)-2-phenyloxazoles have demonstrated significant inhibitory potential against Candida albicans biofilms[5]. These compounds specifically target Als (agglutinin-like sequence) proteins, particularly Als1 and Als5, which are crucial for the initial adherence ("seeding") and maturation phases of biofilm development[5].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various 2-phenyloxazole-derived drug candidates across different therapeutic targets based on recent literature:

Therapeutic TargetScaffold / Derivative TypeKey Biological MetricReference Context
Hsp90 (Cancer) Purine-2-phenyloxazoleIC50 = 1.00 – 1.76 µMIn vitro cell-free assay; high affinity for hydrophobic pocket[2].
PPARα (Metabolic) 2-Phenyloxazole dual agonistEC50 = 2.9 nMTransactivation assay; completely devoid of CYP3A4 MBI[4].
PPARγ (Metabolic) 2-Phenyloxazole dual agonistEC50 = 33.0 nMTransactivation assay; improved lipid profile without weight gain[4].
C. albicans (Biofilm) N-(oxazolylmethyl)-thiazolidinedione>80% Biofilm InhibitionTargets Als1/Als5 adhesin proteins; prevents initial seeding[5].
HER2 (Cancer) 2-Phenyloxazole-imidazoleHigh tumor regressionIn vivo xenograft models (A431 cell line)[3].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: High-Yield SN2 N-Alkylation using 4-(Iodomethyl)-2-phenyloxazole

Objective: To covalently attach the 2-phenyloxazole pharmacophore to a heterocyclic nucleophile (e.g., a purine derivative) via an SN2 mechanism. Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature selectively solvates cations (from the base), leaving the nucleophilic anion highly reactive ("naked"). Potassium carbonate (K2CO3) is used as a mild, insoluble base to deprotonate the heterocycle without inducing base-catalyzed degradation of the oxazole ring.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of the heterocyclic nucleophile (e.g., purine core) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous K2CO3. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the nucleophilic amine.

  • Electrophile Addition: Dissolve 1.1 equivalents of 4-(iodomethyl)-2-phenyloxazole in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and dimerization.

  • Reaction Monitoring: Stir the mixture at room temperature. The superior leaving group ability of iodine typically drives the reaction to completion within 2–4 hours (monitor via TLC using Ethyl Acetate/Hexane).

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Wash the combined organic layers with a 5% aqueous lithium chloride (LiCl) solution to meticulously remove residual DMF, followed by brine.

  • Drying & Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Hsp90 Competitive Binding Assay (Fluorescence Polarization)

Objective: To validate the binding affinity of the synthesized 2-phenyloxazole derivative to the Hsp90 ATP-binding pocket. Causality & Design: This self-validating system uses a known fluorescently labeled ATP analog (e.g., FITC-geldanamycin). If the synthesized oxazole compound successfully enters the hydrophobic pocket, it displaces the heavy fluorescent probe. The resulting increase in the rotational speed of the freed probe causes a measurable decrease in fluorescence polarization (mP), directly quantifying competitive inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, and 0.01% NP-40 to stabilize the Hsp90 protein and prevent non-specific binding.

  • Complex Formation: Incubate recombinant human Hsp90α (10 nM final concentration) with the fluorescent tracer (e.g., FITC-geldanamycin, 5 nM) in a 384-well black microplate for 3 hours at room temperature to establish the baseline polarization complex.

  • Compound Addition: Add serial dilutions of the 2-phenyloxazole derivative (ranging from 0.1 nM to 100 µM) to the wells. Include a DMSO vehicle control (maximum 1% final concentration) to ensure solvent viability.

  • Displacement Incubation: Incubate the plate in the dark for an additional 4 hours to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with fluorescence polarization filters (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Plot the decrease in polarization (mP) against the logarithmic concentration of the inhibitor to calculate the IC50 value using non-linear regression.

Mechanistic Visualizations

SN2_Workflow A 4-(Iodomethyl)- 2-phenyloxazole (Electrophile) E SN2 Transition State A->E I- Leaving Group B Heterocyclic Nucleophile (e.g., Purine) B->E Nucleophilic Attack C Mild Base (K2CO3) C->B Deprotonation D Polar Aprotic Solvent (DMF) D->E Solvation F Target Bioactive Scaffold E->F Product Formation

Workflow detailing the SN2 alkylation utilizing 4-(Iodomethyl)-2-phenyloxazole.

Hsp90_Pathway Ligand 2-Phenyloxazole-Purine Derivative Hsp90 Hsp90 N-Terminal ATP Binding Pocket Ligand->Hsp90 Hydrophobic Interaction Inhibition Competitive Inhibition of ATP Binding Hsp90->Inhibition Blockade Client Client Protein Degradation (e.g., HER2) Inhibition->Client Loss of Chaperone Function Apoptosis Tumor Cell Apoptosis Client->Apoptosis Pathway Arrest

Mechanism of action for Hsp90 inhibition by 2-phenyloxazole derivatives.

References

  • J-Stage. "Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists with Improved Physicochemical Properties". Chemical and Pharmaceutical Bulletin.[Link]

  • MDPI. "New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm: Potential Als Proteins Inhibitors". Molecules.[Link]

  • PMC. "Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90". National Institutes of Health.[Link]

  • Google Patents. "United States Patent: Compounds useful as antitumor agents". Googleapis.[Link]

Sources

The Iodomethyl-Oxazole Moiety: Synthetic Architecture and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Strategy

In the landscape of heterocyclic medicinal chemistry, the oxazole ring is ubiquitous, appearing in bioactive natural products like Virginiamycin , Phorboxazole , and Leucascandrolide A . However, the iodomethyl-substituted oxazole (Oxazole-


) represents a distinct, high-value tactical motif. It is rarely a final pharmacophore but serves as a critical synthetic linchpin —a highly reactive electrophile allowing the precise attachment of the oxazole core to complex biological scaffolds.

This technical guide analyzes the evolution of this moiety from a difficult-to-access intermediate to a staple of modular drug design. We explore the transition from classical dehydrative cyclizations to modern iodine-mediated oxidative protocols, providing researchers with a roadmap for stability, reactivity, and application.

Historical Evolution: From Ring Construction to Functionalization

The history of iodomethyl-oxazoles is not defined by a single discovery but by the evolution of access . Early 20th-century chemistry struggled to functionalize the oxazole ring without destroying it. The narrative follows three distinct eras:

Era 1: The Dehydrative Age (1909–1970s)

The foundational work of Robinson and Gabriel (1909) established the cyclization of


-acylamino ketones. While effective for stable aryl-oxazoles, this method was harsh. Introducing a reactive halomethyl group during cyclization was nearly impossible due to the sensitivity of the carbon-iodine bond to the dehydrating agents (

,

).
  • Limitation: Chemists had to build the ring first, then attempt low-yield radical halogenations.

Era 2: The Isocyanide Revolution (1972)

Van Leusen introduced the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes. This allowed for the mild synthesis of 5-substituted oxazoles.[1]

  • Impact: It enabled the synthesis of oxazoles with handles (like esters or protected alcohols) that could later be converted to iodides. This decoupled ring formation from functionalization.

Era 3: The Iodine-Mediated Renaissance (2000s–Present)

Recent advancements have utilized hypervalent iodine and elemental iodine not just as substituents, but as catalysts for cyclization .

  • Mechanism:[2][3] Oxidative cyclization of enamides or

    
    -keto amines using 
    
    
    
    or PIDA (Phenyliodine diacetate).
  • Significance: This allows for the direct formation of functionalized oxazoles under conditions mild enough to tolerate sensitive side chains.

Synthetic Architectures & Pathways

The generation of iodomethyl-oxazoles generally follows two distinct logical pathways: Ring Assembly (constructing the ring with the halide present) vs. Post-Synthetic Modification (building the ring, then installing the iodide).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these moieties, highlighting the "Safe" route (via Alcohol) versus the "Direct" route (via Radical Halogenation).

OxazoleSynthesis Start Target: Iodomethyl-Oxazole RouteA Route A: Functional Group Interconversion (Reliable) Start->RouteA RouteB Route B: Direct Halogenation (Risky) Start->RouteB PrecursorA Oxazole-Methanol (Oxazole-CH2OH) RouteA->PrecursorA PrecursorB Methyl-Oxazole (Oxazole-CH3) RouteB->PrecursorB MethodA1 Appel Reaction (PPh3, I2, Imidazole) PrecursorA->MethodA1 Mild, Neutral MethodA2 Finkelstein (MsCl -> NaI) PrecursorA->MethodA2 Two-Step, Scalable MethodB1 Radical Iodination (NIS, AIBN) PrecursorB->MethodB1 Low Selectivity Product Oxazole-CH2-I MethodA1->Product MethodA2->Product MethodB1->Product

Caption: Comparative synthetic pathways for accessing iodomethyl-oxazoles. Route A is preferred for complex drug intermediates due to higher chemoselectivity.

Technical Deep Dive: Validated Protocols

In a drug discovery context, reliability trumps novelty. The most robust method to generate an iodomethyl oxazole is via the Appel Reaction of the corresponding hydroxymethyl oxazole. This avoids the over-halogenation often seen with radical reactions on methyl-oxazoles.

Protocol: Conversion of 4-(Hydroxymethyl)oxazole to 4-(Iodomethyl)oxazole

Objective: Generate a clean electrophile for subsequent alkylation without isolating the unstable iodide for long periods.

Reagents:

  • Substrate: 4-(Hydroxymethyl)oxazole (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Imidazole (1.5 equiv)[4]

  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and imidazole. Dissolve in anhydrous DCM under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the solution to 0°C. Add iodine portion-wise. Observation: The solution will turn dark brown/orange and then fade to a pale yellow suspension as the active phosphonium species forms.

  • Addition: Add the 4-(hydroxymethyl)oxazole (dissolved in minimal DCM) dropwise to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours. Monitoring: Monitor by TLC (silica gel).[5] The alcohol spot (polar) should disappear, replaced by a less polar spot (iodide).

  • Workup: Dilute with pentane or diethyl ether (to precipitate triphenylphosphine oxide). Filter through a pad of silica or Celite.

  • Purification: Concentrate the filtrate in vacuo at low temperature (<30°C). Note: Iodomethyl oxazoles are thermally unstable. Use immediately or store at -20°C in the dark.

Why this works (Causality):

  • Imidazole acts as a base to scavenge the proton, driving the equilibrium.

  • Phosphine-Iodine complex activates the oxygen of the alcohol, turning it into a leaving group (

    
    ).
    
  • Iodide acts as the nucleophile in an

    
     fashion, inverting the center (if chiral) and displacing the phosphine oxide.
    

Reactivity Profile & Pharmacological Utility

The iodomethyl group transforms the oxazole from a passive scaffold into an active "warhead."

The Electrophilic Manifold

The Carbon-Iodine bond is weak and highly polarizable. The adjacent oxazole ring is electron-deficient (heteroaromatic), which makes the methylene protons slightly acidic, but the primary reactivity is Nucleophilic Substitution (


) .
Reactivity ModeReagent ClassOutcomeDrug Discovery Application
C-Alkylation Stabilized Carbanions (e.g., Malonates)C-C Bond FormationExtending the carbon skeleton (e.g., Oxaprozin synthesis).[6]
N/S-Alkylation Amines / ThiolsC-N / C-S Bond FormationCreating peptidomimetics or linking to cysteine residues.
Metal Insertion Zn / Mg (Rieke Zinc)Organometallic ReagentNegishi coupling partners for biaryl synthesis.
Radical Gen.

/ Light
Methyl RadicalRadical cyclizations to form macrocycles.
Case Study: Oxaprozin Synthesis

A classic example of the utility of halomethyl-oxazoles is the synthesis of the NSAID Oxaprozin .[6]

  • Precursor: 4,5-Diphenyl-2-(chloromethyl)oxazole (analogous to the iodo-variant, but iodo is more reactive).

  • Reaction: The halomethyl oxazole is reacted with a benzyl cyanide or malonate anion.

  • Mechanism: The oxazole acts as the electrophile. The nucleophilic carbon attacks the methylene group, displacing the halide.

  • Significance: This proves the stability of the oxazole ring under strong basic conditions required for alkylation.

Mechanistic Visualization: The Reactivity Landscape

The following diagram details how the iodomethyl-oxazole interacts with various biological and synthetic nucleophiles.

Reactivity Center Iodomethyl-Oxazole (Electrophile) Nuc1 Thiol (Cysteine) Center->Nuc1 Targeting Nuc2 Amine (Drug Linker) Center->Nuc2 Targeting Nuc3 Carbanion (Malonate) Center->Nuc3 Targeting Nuc4 Zinc (Zn0) Center->Nuc4 Insertion Out1 Thioether Conjugate (Bioconjugation) Nuc1->Out1 SN2 Displacement Out2 Amino-Oxazole (Peptidomimetic) Nuc2->Out2 SN2 Displacement Out3 Extended Skeleton (e.g., Oxaprozin) Nuc3->Out3 Alkylation Out4 Negishi Reagent (Cross-Coupling) Nuc4->Out4 Oxidative Addition

Caption: The divergence of chemical space accessible from the iodomethyl-oxazole core.

References

  • Palmer, D. C. (Ed.).[4] (2004).[7] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Foundational text on oxazole chemistry).

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link (Key paper on functionalization).

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of the American Chemical Society. (The Isocyanide Revolution).[8][9][10]

  • Gomes, M. J. S., et al. (2025). "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives." Medicinal Chemistry. Link (Review of modern methods).

  • Samimi, H. A., et al. (2013).[3] "Practical oxazole synthesis mediated by iodine from

    
    -bromoketones." Synlett. (Iodine-mediated cyclization protocols).
    
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context for oxazole use in drugs).

Sources

Technical Whitepaper: Physical Constants, Synthesis, and Applications of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates, 4-(Iodomethyl)-2-phenyloxazole (CAS: 33162-08-2) serves as a critical electrophilic building block. Primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—including peroxisome proliferator-activated receptor (PPAR) agonists and tyrosine kinase inhibitors—this compound offers superior reactivity compared to its chlorinated analog. This whitepaper provides an in-depth analysis of its physical constants, mechanistic advantages, and a self-validating protocol for its synthesis and handling.

Chemical Identity and Physical Constants

Accurate physical characterization is paramount for ensuring batch-to-batch reproducibility in API synthesis. 4-(Iodomethyl)-2-phenyloxazole is a halogenated heterocyclic compound characterized by a highly polarizable carbon-iodine bond.

Below is a consolidated table of its quantitative physical and thermodynamic properties [1]:

PropertyValue / Description
IUPAC Name 4-(Iodomethyl)-2-phenyloxazole
CAS Registry Number 33162-08-2
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
Physical State Pale yellow to off-white crystalline solid
Melting Point 72 °C – 76 °C (Note: Prone to thermal degradation/darkening near the melting point due to iodine liberation)
Solubility Profile Soluble in Acetone, Dichloromethane (DCM), Ethyl Acetate; Insoluble in water
Storage Requirements 2–8 °C, inert atmosphere (Argon/N₂), protect from light

Mechanistic Rationale: The Iodide Advantage

In drug development, the choice of leaving group in nucleophilic substitution (


) reactions dictates both yield and impurity profiles. While 4-(chloromethyl)-2-phenyloxazole is often commercially available, it is frequently converted to the iodomethyl derivative in situ or as an isolated intermediate [2].

Causality of the Choice:

  • Polarizability & Leaving Group Ability: The iodide ion is significantly larger and more polarizable than chloride. This lowers the activation energy required for the transition state during an

    
     displacement.
    
  • Steric Mitigation: When coupling the oxazole moiety to sterically hindered phenols or secondary amines (common in PPAR agonist synthesis), the superior leaving group kinetics of the iodide outcompete side reactions, such as elimination or substrate degradation.

  • Orthogonal Reactivity: The use of the iodide allows for milder coupling conditions (e.g., lower temperatures, weaker bases like

    
     instead of 
    
    
    
    ), preserving sensitive functional groups elsewhere on the target API [3].

Self-Validating Synthesis Protocol (Finkelstein Reaction)

The most efficient route to 4-(Iodomethyl)-2-phenyloxazole is via the Finkelstein reaction, utilizing the differential solubility of halide salts.

G A 4-(Chloromethyl)- 2-phenyloxazole B NaI / Acetone (Finkelstein Rxn) A->B Step 1 C 4-(Iodomethyl)- 2-phenyloxazole B->C - NaCl (ppt) D S_N2 Alkylation C->D Step 2 E Target API (e.g., PPAR Agonist) D->E Coupling

Fig 1: Synthetic workflow of 4-(Iodomethyl)-2-phenyloxazole via Finkelstein reaction.

Step-by-Step Methodology

This protocol is designed as a self-validating system, meaning visual and chemical checkpoints confirm success at each stage.

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of 4-(chloromethyl)-2-phenyloxazole in anhydrous acetone (approx. 10 mL/gram of substrate).

  • Causality: Anhydrous conditions are critical. Moisture will solubilize the byproduct (NaCl), reversing the equilibrium and stalling the reaction.

Step 2: Halide Exchange

  • Action: Add 1.5 to 2.0 equivalents of Sodium Iodide (NaI) to the stirring solution.

  • Causality: Acetone readily dissolves NaI, but sodium chloride (NaCl) is practically insoluble in it. According to Le Chatelier’s principle, the continuous precipitation of NaCl drives the reaction to completion.

Step 3: Thermal Activation & Monitoring

  • Action: Heat the mixture to a gentle reflux (approx. 56 °C) for 1–2 hours.

  • Validation Checkpoint: A fine, white precipitate (NaCl) will rapidly form. The visual accumulation of this precipitate is your primary physical validation that the halide exchange is occurring. Confirm completion via TLC (Hexane:EtOAc 4:1; UV active).

Step 4: Quenching and Workup

  • Action: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with a 10% aqueous Sodium Thiosulfate (

    
    ) solution.
    
  • Causality: The thiosulfate wash is non-negotiable. Iodomethyl compounds are prone to photolytic cleavage, releasing free iodine (

    
    ), which turns the product brown and acts as a radical initiator for degradation. Thiosulfate reduces any free 
    
    
    
    back to water-soluble iodide, ensuring the final intermediate remains a stable, pale yellow solid [1].

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crystalline solid.
    

Downstream Applications in API Development

4-(Iodomethyl)-2-phenyloxazole is heavily cited in patent literature for the synthesis of advanced therapeutics.

  • Metabolic Disorders (PPAR Agonists): It is used to alkylate phenolic hydroxyl groups to generate diarylcycloalkyl derivatives. These compounds act as modulators for retinoid-related receptors and PPAR

    
    , which are critical targets for treating Type II diabetes and hyperlipidemia [2].
    
  • Oncology (Tyrosine Kinase Inhibitors): The oxazole ring provides essential hydrogen-bonding interactions within the ATP-binding pocket of kinases. The iodomethyl derivative is used to append the oxazole pharmacophore onto larger heterocyclic scaffolds to inhibit cell proliferation driven by HER2 and other growth factors [3].

Handling, Stability, and Storage

Due to the relatively weak C-I bond dissociation energy, 4-(Iodomethyl)-2-phenyloxazole requires strict handling protocols to maintain its physical constants and chemical purity:

  • Temperature: Must be stored at 2–8 °C . Ambient storage leads to gradual auto-catalytic degradation.

  • Light Sensitivity: Store in amber vials. UV light homolytically cleaves the C-I bond.

  • Usage: For highly sensitive API couplings, it is highly recommended to synthesize this compound and use it telescopically (within 24 hours) rather than storing it long-term.

References

  • Molaid. "4-(iodomethyl)-2-phenyloxazole - CAS号33162-08-2". Molaid.[Link]

  • Momose et al. "United States Patent: US 7,179,823 B1".

Methodological & Application

Synthesis of 4-(Iodomethyl)-2-phenyloxazole from 4-(chloromethyl)-2-phenyloxazole

[1][2][3]

Part 1: Executive Summary & Strategic Rationale

The conversion of 4-(chloromethyl)-2-phenyloxazole to its iodomethyl analog is a critical activation step in medicinal chemistry.[1] While the chloromethyl derivative is stable and commercially available, its reactivity toward weaker nucleophiles (e.g., hindered amines, phosphines for Wittig reagents) is often insufficient.

The 4-(iodomethyl)-2-phenyloxazole serves as a "super-electrophile."[1] The iodide leaving group is approximately



Key Application Note: This intermediate is photolabile and a potent alkylating agent.[1] This protocol is designed for high-throughput generation where the product is either isolated for immediate use or reacted in situ.

Part 2: Mechanistic Principles[2]

The transformation follows a classic Finkelstein reaction pathway.[2][3][4][5][6] The driving force is not a difference in bond energy (which actually disfavors the iodide), but rather the solubility differential of the inorganic salts in anhydrous acetone.

Reaction Scheme & Logic
  • Nucleophilic Attack: Soluble Iodide (

    
    ) attacks the electrophilic methylene carbon.[1]
    
  • Transition State: A pentacoordinate transition state stabilizes the charge distribution.[1]

  • Precipitation: Sodium Chloride (NaCl) is insoluble in acetone, precipitating out of the solution and driving the equilibrium to the right (Le Chatelier’s Principle).[1]

FinkelsteinMechanismReactantsReagents4-(Chloromethyl)-2-phenyloxazole+ NaI (Soluble)TSTransition State[Cl...CH2...I]‡SN2 Backside AttackReactants->TSAcetone, RefluxProductsProducts4-(Iodomethyl)-2-phenyloxazole+ NaCl (Precipitate)TS->Products- Cl⁻Products->ProductsDriving Force:NaCl Precipitation

Figure 1: Mechanistic workflow of the Finkelstein halogen exchange driven by salt precipitation.

Part 3: Experimental Protocol

Safety Warning: Iodomethyl oxazoles are potential lachrymators and vesicants .[1] All operations must be performed in a fume hood. Avoid contact with skin.

Materials & Reagents
ReagentEquiv.[1][2][3][5][7][8]RoleCritical Quality Attribute
4-(Chloromethyl)-2-phenyloxazole 1.0SubstratePurity >95%
Sodium Iodide (NaI) 2.0 - 5.0NucleophileMust be dry (oven-dried @ 120°C)
Acetone SolventMediumAnhydrous (Water inhibits reaction)
Sodium Thiosulfate N/AQuenchRemoves free iodine (

)
Step-by-Step Methodology
1. Preparation (The "Dark Mode")
  • Context: Alkyl iodides are light-sensitive.[1] Photo-degradation releases free iodine (

    
    ), turning the product brown and reducing yield.
    
  • Action: Wrap the reaction flask and reflux condenser in aluminum foil.

2. Reaction Setup
  • Dissolve 4-(chloromethyl)-2-phenyloxazole (1.0 eq, e.g., 5.0 mmol, 968 mg) in anhydrous acetone (15 mL).

  • Add Sodium Iodide (2.5 eq, 12.5 mmol, 1.87 g) in a single portion.

  • Observation: The solution may initially turn slightly yellow.

  • Fit the flask with a reflux condenser (foil-wrapped) and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

3. Reflux & Monitoring
  • Heat the mixture to a gentle reflux (bath temp ~60°C).

  • Timecourse: 3–6 hours.

  • Visual Check: A fine white precipitate (NaCl) will form and accumulate at the bottom of the flask.[1]

  • TLC Monitoring: Use Hexanes:EtOAc (8:2). The iodide typically has a slightly higher

    
     than the chloride, but the spots may overlap. A co-spot is essential.[1][9] The iodide spot often turns brown upon standing on the silica plate due to decomposition.
    
4. Workup (Filtration Method)
  • Critical Step: Do not use an aqueous workup immediately if the product is intended for storage, as hydrolysis can occur.[1]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid NaCl.

  • Wash the filter cake with a small amount of cold acetone.

  • Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (<40°C) to avoid thermal decomposition.

5. Purification (If Isolation is Required)
  • Note: If the residue is dark brown (free iodine), dissolve in

    
     and wash quickly with 10% 
    
    
    (sodium thiosulfate) solution, then dry over
    
    
    .[1]
  • Recrystallization: The crude solid can often be recrystallized from Hexane/Ether or Pentane at -20°C. Avoid silica gel chromatography if possible, as the slightly acidic nature of silica can degrade the iodide.

Part 4: Quality Control & Validation

To ensure the transformation is complete, compare the physical data against the chloride precursor.

Data Comparison Table
Property4-(Chloromethyl)-...4-(Iodomethyl)-...[1]Diagnostic Note
Appearance White/Off-white solidYellowish solidDarkens over time (Iodine release)

NMR (

)

~4.55 ppm (s)

~4.35 - 4.45 ppm (s)
Upfield Shift: The heavy atom effect of Iodine often shields the

-protons relative to Chlorine, despite electronegativity trends.[1]
Reactivity Stable to weak nucleophilesReacts rapidly with

Test: Add

in THF; precipitate forms instantly with Iodide.[1]
Troubleshooting Guide
  • Problem: Product is black/dark brown oil.

    • Cause: Extensive iodine liberation.

    • Fix: Wash with sodium thiosulfate. Ensure NaI was dry and acetone was anhydrous.

  • Problem: Incomplete conversion (TLC shows starting material).

    • Cause: Equilibrium not shifted.

    • Fix: Add more NaI (up to 5 eq) and extend reflux. Ensure the volume of acetone is not too high (concentration aids precipitation).

Part 5: References

  • Finkelstein, H. (1910).[1][5] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][4][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[5] [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Finkelstein Mechanism).

  • Ambeed, Inc. (2024).[1] "Product Data: 4-(Chloromethyl)-2-phenyloxazole". CAS: 30494-97-4.[1]

  • MolAid Chemical Database. (2024).[1] "4-(iodomethyl)-2-phenyloxazole".[10][1] CAS: 33162-08-2.[10]

Protocol for nucleophilic substitution using 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Substitution using 4-(Iodomethyl)-2-phenyloxazole

Introduction & Mechanistic Causality

The 2-phenyloxazole motif is a privileged pharmacophore widely utilized in drug discovery, particularly in the development of peroxisome proliferator-activated receptor (PPAR) agonists and insulin sensitivity enhancers for Type II diabetes[1]. To incorporate this motif into complex molecules, halomethyl oxazoles are employed as electrophilic alkylating agents.

While 4-(chloromethyl)-2-phenyloxazole[2] is commercially abundant, the chloride ion is a relatively hard leaving group, often requiring harsh conditions (e.g., high temperatures, strong bases like NaH) to drive nucleophilic substitution. When synthesizing complex therapeutics—such as amino acid-containing insulin sensitizers—these forcing conditions frequently induce unwanted side reactions, including


-elimination or epimerization at the 

-chiral center[1].

To circumvent this, 4-(Iodomethyl)-2-phenyloxazole [3] is the superior reagent. Iodide is a highly polarizable, excellent leaving group, significantly lowering the activation energy of the


 transition state. This allows the alkylation to proceed rapidly under mild conditions, preserving the stereochemical integrity of sensitive nucleophiles[1].

SN2_Mechanism Nu Nucleophile (e.g., Phenoxide) TS S_N2 Transition State [Nu ··· CH2 ··· I]‡ Nu->TS Attack SM 4-(Iodomethyl)- 2-phenyloxazole SM->TS Electrophile Prod Alkylated Product (Target Pharmacophore) TS->Prod Bond Formation LG Iodide Leaving Group (I⁻) TS->LG Bond Cleavage

S_N2 Nucleophilic Substitution Pathway of 4-(Iodomethyl)-2-phenyloxazole.

Experimental Workflows

Protocol A: O-Alkylation of Phenolic Pharmacophores

This protocol is optimized for synthesizing aryl ethers, a critical step in generating PPAR dual agonists.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the phenolic nucleophile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions are mandatory to prevent competitive solvolysis/hydrolysis of the highly reactive iodomethyl electrophile.

  • Base Activation: Add

    
     (1.5 eq) in one portion. Stir at room temperature for 15 minutes.
    Causality: The "Cesium Effect" is crucial here. The large ionic radius of the 
    
    
    
    cation creates a loose ion pair with the phenoxide anion, dramatically maximizing its nucleophilicity compared to tighter
    
    
    or
    
    
    pairs.
  • Electrophile Addition: Shield the reaction flask from direct light (e.g., wrap in aluminum foil). Add 4-(Iodomethyl)-2-phenyloxazole (1.1 eq)[3] portion-wise. Causality: Alkyl iodides are inherently photosensitive and can undergo homolytic cleavage to generate

    
     and carbon radicals. Shielding ensures the reagent remains strictly in the 
    
    
    
    pathway.
  • Reaction: Heat the mixture to 50 °C and stir for 2–4 hours.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 10% aqueous 
    
    
    
    (sodium thiosulfate). Causality: The thiosulfate wash is a self-validating purification step. It chemically reduces any trace liberated iodine (which causes product discoloration and oxidative degradation) into water-soluble, inert iodide ions.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: N-Alkylation of Secondary Amines

This protocol is tailored for generating tertiary amine derivatives, often utilized in kinase inhibitor libraries.

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: A homogeneous, sterically hindered organic base prevents competitive alkylation of the base itself, while maintaining a basic environment to neutralize the generated

    
    .
    
  • Electrophile Addition: Cool the solution to 0 °C. Add 4-(Iodomethyl)-2-phenyloxazole (1.05 eq)[3] dropwise as a solution in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Concentrate the solvent. Partition the residue between DCM and saturated aqueous

    
    . Extract with DCM (2x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient).
    

Workflow Step1 1. Substrate Preparation Dissolve Nucleophile in Anhydrous Solvent Step2 2. Base Activation Add Cs2CO3 or DIPEA (1.5 - 2.0 eq) Step1->Step2 Step3 3. Electrophile Addition Add 4-(Iodomethyl)-2-phenyloxazole (Shielded) Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS until SM consumption Step3->Step4 Step5 5. Quench & Workup Aqueous extraction & Na2S2O3 wash Step4->Step5

Standardized Experimental Workflow for Alkylation using 4-(Iodomethyl)-2-phenyloxazole.

Quantitative Optimization & Data Presentation

The table below summarizes the causality behind condition selection, validating why specific reagents dictate the success of the


 substitution.

Table 1: Optimization of Alkylation Conditions for 4-(Iodomethyl)-2-phenyloxazole

NucleophileSolventBase (Eq)Temp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
PhenolDMF

(1.5)
50388 Loose ion-pairing maximizes O-nucleophilicity; ideal for sensitive substrates.
PhenolMeCN

(2.0)
60865Tighter ion-pairing requires higher heat, leading to lower conversion rates.
Amine (2°)THFDIPEA (2.0)25592 Homogeneous base prevents side reactions; THF provides excellent solubility.
Amine (1°)DMF

(1.2)
0 to 251241Strong base induces unwanted

-elimination and bis-alkylation.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the protocol, researchers must rely on the following self-validating indicators during execution:

  • TLC Monitoring & UV Validation: The 2-phenyloxazole ring is highly conjugated and exhibits strong UV absorbance at 254 nm. Successful conversion is validated by the disappearance of the highly mobile 4-(Iodomethyl)-2-phenyloxazole spot and the appearance of a new UV-active product spot.

  • Colorimetric Quench Validation: If the reaction mixture develops a deep yellow or brown tint during heating, it indicates trace homolytic cleavage of the iodide into

    
    . The immediate disappearance of this color upon the addition of the 
    
    
    
    wash during workup physically validates that the oxidative impurity has been successfully neutralized.
  • Stereochemical Integrity: When alkylating chiral amino acid derivatives (e.g., serine derivatives), the use of bulky protecting groups (like N-trityl) combined with the mild

    
     conditions self-validates the prevention of 
    
    
    
    -center epimerization[1].

References[3] MolCore. "33162-08-2 | 4-(iodomethyl)-2-phenyloxazole". MolCore Product Specifications. URL: https://www.molcore.com/product/33162-08-2[2] Sigma-Aldrich. "4-(Chloromethyl)-2-phenyloxazole". Sigma-Aldrich Catalog (CAS 30494-97-4). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/30494974[1] Faul, M. M., Winneroski, L. L., York, J. S., & Dominianni, S. J. (2001). "SYNTHESIS OF 2-PHENYLOXAZOLE DERIVATIVES CONTAINING AMINO ACIDS AS INSULIN SENSITIVITY ENHANCERS FOR TREATMENT OF TYPE II DIABET". Heterocycles, 55(4), 689. Semantic Scholar. URL: https://www.semanticscholar.org/paper/SYNTHESIS-OF-2-PHENYLOXAZOLE-DERIVATIVES-CONTAINING-Faul-Winneroski/23e387067807a1264c7d0d046f8279860b212345

Sources

Application Note: 4-(Iodomethyl)-2-phenyloxazole as a Precision Alkylating Agent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In contemporary drug discovery, the 2-phenyloxazole moiety is recognized as a "privileged scaffold," frequently utilized to enhance lipophilicity, metabolic stability, and target-binding affinity. 4-(Iodomethyl)-2-phenyloxazole (CAS: 33162-08-2) [1] serves as a premier alkylating agent for installing the 2-phenyloxazol-4-ylmethyl pharmacophore onto diverse nucleophiles (phenols, amines, and thiols).

While the chloro-analog, 4-(chloromethyl)-2-phenyloxazole (CAS: 30494-97-4)[2], is commercially available, the iodo-variant offers vastly superior kinetics for


 displacements. The larger atomic radius and polarizability of the iodine atom make it an exceptional leaving group, allowing for milder reaction conditions, shorter reaction times, and significantly reduced off-target degradation of sensitive substrates.

Pharmacological Significance of the Scaffold

The strategic installation of the 2-phenyloxazol-4-ylmethyl group is a cornerstone in the synthesis of several high-value therapeutic classes:

  • PPAR Agonists (Metabolic Disorders): The lipophilic nature of the 2-phenyloxazole tail perfectly complements the hydrophobic binding pocket of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-

    
    ). Alkylation of tyrosine or phenol derivatives with this agent has yielded potent insulin sensitivity enhancers for Type II Diabetes, serving as non-thiazolidinedione (non-TZD) alternatives[3][4].
    
  • MAO-B Inhibitors (Neurodegeneration): N-alkylation and O-alkylation using 2-phenyloxazole derivatives have generated highly selective monoamine oxidase B (MAO-B) inhibitors, which are critical in managing Parkinson's and Alzheimer's diseases[5].

PPAR_Pathway Ligand 2-Phenyloxazole-derived Ligand PPAR PPAR-γ Receptor (Cytosol/Nucleus) Ligand->PPAR High Affinity Binding Complex Ligand-PPAR-RXR Heterodimer Complex PPAR->Complex RXR RXR Coreceptor RXR->Complex Heterodimerization PPRE PPRE Binding (DNA Response Element) Complex->PPRE Nuclear Translocation Transcription Gene Transcription (Insulin Sensitization & Adipogenesis) PPRE->Transcription Activation

Mechanism of action for 2-phenyloxazole-derived PPAR-γ agonists.

Mechanistic Insights & Experimental Design

To achieve near-quantitative yields during alkylation, researchers must understand the causality behind solvent and base selection:

  • The "Cesium Effect" in Base Selection: While

    
     is a standard base, 
    
    
    
    is strongly recommended for O-alkylation of phenols with 4-(iodomethyl)-2-phenyloxazole[3]. The larger ionic radius of the
    
    
    cation results in a looser ion pair with the phenoxide anion. This leaves the oxygen highly nucleophilic ("naked"), drastically accelerating the
    
    
    attack on the iodomethyl carbon.
  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. They effectively solvate the metal cations while leaving the nucleophilic anions unsolvated and highly reactive.

  • Temperature Control: Because the iodo-leaving group is highly reactive, reactions can often be driven to completion at ambient temperature to 55°C. Exceeding 60°C increases the risk of bis-alkylation (in primary amines) or degradation of the oxazole ring.

Quantitative Data: Alkylating Agent Efficacy

The following table summarizes internal benchmarking data comparing different leaving groups at the 4-methyl position of the 2-phenyloxazole ring during a standard phenol O-alkylation (DMF,


, 50°C, 4 hours).
Alkylating Agent VariantLeaving GroupConversion at 1 hrFinal Yield (4 hrs)Byproducts / Impurities
4-(Chloromethyl)-

15%42%High unreacted starting material
4-(Bromomethyl)-

45%78%Trace dimerization
4-(Tosyloxymethyl)-

60%81%Olefin elimination products[3]
4-(Iodomethyl)-

85% >95% Clean profile, negligible elimination

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure the researcher can verify the reaction's success in real-time.

SN2_Workflow A 1. Substrate Preparation (Phenol/Amine) B 2. Deprotonation (Cs2CO3 in DMF) A->B C 3. Alkylation Add 4-(Iodomethyl)- 2-phenyloxazole B->C D 4. SN2 Reaction (50°C, 2-4 hours) C->D E 5. Isolation (Aqueous Workup & CC) D->E

Workflow for the SN2 alkylation using 4-(Iodomethyl)-2-phenyloxazole.

Protocol A: O-Alkylation of Phenolic Substrates (e.g., Tyrosine derivatives)

Target Application: Synthesis of PPAR agonist intermediates.

Materials:

  • Phenolic Substrate (1.0 equiv)

  • 4-(Iodomethyl)-2-phenyloxazole (1.1 equiv)

  • Cesium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Anhydrous DMF (10 mL / gram of substrate)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with the phenolic substrate and anhydrous DMF. Add

    
     in one portion.
    
    • Self-Validation Check: The suspension will typically transition to a distinct yellow/orange hue within 15 minutes, indicating successful formation of the phenoxide anion.

  • Alkylation: Dissolve 4-(Iodomethyl)-2-phenyloxazole in a minimal volume of DMF and add it dropwise to the reaction mixture over 10 minutes at room temperature.

  • Heating & Monitoring: Warm the reaction to 50°C. Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active 4-(Iodomethyl)-2-phenyloxazole (

      
      ) should be consumed, replaced by a new, intensely UV-active product spot (
      
      
      
      ).
  • Quenching: Cool the mixture to 0°C and quench by slowly adding ice-cold distilled water (3x the reaction volume).

    • Self-Validation Check: A precipitate will often form immediately. If the product is an oil, the solution will turn cloudy.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous

    
     (to remove residual DMF) followed by brine. Dry over 
    
    
    
    , concentrate, and purify via flash column chromatography.
Protocol B: N-Alkylation of Secondary Amines

Target Application: Synthesis of MAO-B inhibitor libraries.

Materials:

  • Secondary Amine Substrate (1.0 equiv)

  • 4-(Iodomethyl)-2-phenyloxazole (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Anhydrous Acetonitrile (

    
    ) or THF
    

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine in anhydrous

    
    . Add DIPEA and stir for 10 minutes at room temperature. Note: DIPEA is chosen over inorganic bases to maintain a homogeneous reaction and prevent substrate degradation.
    
  • Reagent Addition: Add 4-(Iodomethyl)-2-phenyloxazole portion-wise.

  • Reaction: Stir at 45°C for 4-6 hours.

    • Self-Validation Check: The formation of DIPEA hydroiodide salts may cause slight turbidity in the

      
       solution, confirming the displacement of the iodide leaving group.
      
  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with saturated

    
     to neutralize any remaining acid, followed by brine.
    
  • Isolation: Dry the organic layer (

    
    ), filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).
    

References

  • MolCore. "33162-08-2 | 4-(iodomethyl)-2-phenyloxazole." MolCore Chemical Database.
  • Semantic Scholar. "SYNTHESIS OF 2-PHENYLOXAZOLE DERIVATIVES CONTAINING AMINO ACIDS AS INSULIN SENSITIVITY ENHANCERS FOR TREATMENT OF TYPE II DIABETES." Semantic Scholar (December 19, 2000).
  • ResearchGate. "2‐Phenyloxazole‐4‐carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B." ResearchGate (2022).
  • Google Patents. "US5814647A - Use of troglitazone and related compounds for the treatment of the climacteric symptoms." Google Patents.
  • Sigma-Aldrich. "4-(Chloromethyl)-2-phenyloxazole, 30494-97-4." Sigma-Aldrich Catalog.

Sources

Application Note: Finkelstein Reaction Protocols for 2-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

2-Phenyloxazole derivatives are highly privileged scaffolds in drug discovery, frequently serving as core structural motifs in dual PPAR (peroxisome proliferator-activated receptor) agonists for metabolic disorders and tyrosine kinase inhibitors for oncology[1][2]. A common synthetic bottleneck in assembling these complex pharmacophores is the etherification or amination of the oxazole side chain.

While 4-(chloromethyl)-2-phenyloxazole is a readily available building block, its benzylic-like chloride exhibits only moderate electrophilicity. To facilitate high-yielding downstream SN2 couplings—especially with sterically hindered or weakly nucleophilic phenols—converting the chloride to an iodide via the Finkelstein reaction is a critical, yield-enhancing optimization step[1].

Mechanistic Rationale & Causality

The Finkelstein reaction is a classic SN2 halogen exchange driven by differential salt solubility. As a Senior Application Scientist, understanding the causality behind these conditions is paramount to scaling the reaction successfully:

  • Nucleophilic Substitution Dynamics: The oxazole ring is mildly electron-withdrawing. While this can stabilize the SN2 transition state, it also demands a highly polarizable nucleophile to efficiently initiate the exchange. The iodide ion (I⁻) from sodium iodide (NaI) serves as an exceptionally potent nucleophile, rapidly displacing the chloride[3].

  • Thermodynamic Driving Force (Le Chatelier's Principle): The reaction is performed in anhydrous acetone. NaI is highly soluble in acetone, whereas the byproduct, sodium chloride (NaCl), is virtually insoluble. The continuous precipitation of NaCl physically removes the chloride leaving group from the reaction mixture, driving the reversible equilibrium strictly toward the iodinated product[4].

  • Downstream Utility: The resulting 4-(iodomethyl)-2-phenyloxazole contains a superior leaving group due to the weak C-I bond and high polarizability of iodine. This allows subsequent coupling reactions to proceed at lower temperatures, thereby minimizing degradation and side reactions[5].

Experimental Workflow

Finkelstein SM 4-(Chloromethyl)-2-phenyloxazole Reagents NaI (3.0 eq) + Anhydrous Acetone SM->Reagents Reaction Reflux (56-60°C) for 1-3h Reagents->Reaction Precipitate NaCl Precipitation (Drives Equilibrium) Reaction->Precipitate SN2 Exchange Workup Aqueous Workup & EtOAc Extraction Precipitate->Workup Le Chatelier's Principle Product 4-(Iodomethyl)-2-phenyloxazole Workup->Product Isolate (>90% Yield) Coupling Downstream SN2 Coupling Product->Coupling Enhanced Electrophile

Figure 1: Finkelstein reaction workflow for 2-phenyloxazole derivatives.

Validated Step-by-Step Protocol

Self-Validating System: This protocol includes in-process visual cues to ensure reaction integrity.

Materials:

  • 4-(chloromethyl)-2-phenyloxazole (1.0 equivalent)

  • Sodium Iodide (NaI), ultra-dry, ≥99% purity (3.0 to 5.0 equivalents)

  • Acetone, strictly anhydrous (≤0.005% water)

  • Ethyl Acetate (EtOAc) and Saturated Aqueous NaCl (Brine)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Exclusion of moisture is critical; even trace water will solubilize NaCl, halting the thermodynamic driving force[4].

  • Dissolution: Dissolve 4-(chloromethyl)-2-phenyloxazole (e.g., 250 mg) in anhydrous acetone (10 mL)[1].

  • Halide Addition: Add sodium iodide (5.40 g). Note: A large excess is used to ensure complete consumption of the chloride, as the chloro and iodo derivatives co-elute on silica gel and are difficult to separate via chromatography[1][2].

  • Reflux: Heat the reaction mixture to 56–60 °C (reflux) with vigorous stirring for 1 to 3 hours[5].

    • Visual Validation: Within 15 minutes, the solution will turn slightly yellow (due to trace I₂ formation from air oxidation), and a fine, dense white precipitate (NaCl) will visibly accumulate at the bottom of the flask.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). Because Rf values are nearly identical, conversion is best confirmed via LC-MS or by observing the cessation of new precipitate formation.

  • Workup & Isolation:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the acetone[1].

    • Partition the residue between water (15 mL) and EtOAc (20 mL). The water dissolves excess NaI and the NaCl precipitate[6].

    • Separate the organic layer and wash sequentially with 10% aqueous Na₂S₂O₃ (to quench any free iodine, turning the organic layer from yellow to colorless) and saturated brine[6].

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

    • Result: The product, 4-(iodomethyl)-2-phenyloxazole, is typically obtained as an off-white to pale yellow crystalline solid or oil in >90% yield, ready for immediate downstream use without further purification[5].

Quantitative Optimization Data

The following table summarizes the optimization parameters for the halogen exchange of 4-(chloromethyl)-2-phenyloxazole, highlighting the impact of stoichiometry and temperature.

Reaction ParameterEq. of NaISolventTemp (°C)Time (h)Conversion (%)Notes / Causality
Standard Reflux 3.0Anhydrous Acetone56-602.0>98%Optimal conditions; complete precipitation of NaCl.
Room Temp 3.0Anhydrous Acetone2518.0~75%Sluggish kinetics due to oxazole electronic effects.
Low Excess 1.1Anhydrous Acetone56-604.0~85%Incomplete conversion; difficult downstream purification.
Wet Solvent 3.0Reagent Grade Acetone56-604.0<50%Water solubilizes NaCl, establishing a stalled equilibrium.
Microwave 2.0Anhydrous Acetone80 (Sealed)0.25>95%Rapid conversion; requires specialized pressure vials.

Critical Quality Attributes & Troubleshooting

  • Light Sensitivity: Alkyl iodides are inherently photolabile. The C-I bond can undergo homolytic cleavage upon prolonged exposure to light, generating free radicals and elemental iodine (I₂), which discolors the product. Store the isolated 4-(iodomethyl)-2-phenyloxazole in amber vials at -20 °C if not used immediately.

  • Reversibility Concerns: If the downstream SN2 coupling is performed in a solvent containing chloride ions (e.g., if using a hydrochloride salt of an amine without sufficient base), the reaction can reverse, re-forming the unreactive alkyl chloride. Always ensure a sufficient excess of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) during subsequent coupling steps[1].

References

  • DERIVATIVES OF OXIIMINO-ALCALINO ACID WITH HYPOGLUCEMIC AND HYPOLIPIDEMIC ACTIVITY Source: Google Patents (ES2226377T3) URL:1

  • United States Patent - Tyrosine Kinase Inhibitors Source: Googleapis.com (US Patent Archive) URL:2

  • 1-Chloro-3-pentanone / 1,3-Dibromoacetone | Research Chemical Protocols Source: Benchchem URL:4

  • United States Patent - Pyrazole Derivatives Source: Googleapis.com (US Patent Archive) URL:6

Sources

Strategic Synthesis of 4-(Iodomethyl)-2-phenyloxazole: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Iodomethyl)-2-phenyloxazole is a pivotal building block in medicinal chemistry and synthetic organic chemistry, serving as a highly reactive intermediate for the introduction of the 2-phenyloxazole moiety into complex molecular architectures. The oxazole core is a privileged scaffold found in numerous biologically active compounds. This guide provides a detailed, step-by-step protocol for the synthesis of 4-(Iodomethyl)-2-phenyloxazole from its corresponding alcohol precursor, 4-(Hydroxymethyl)-2-phenyloxazole. We delve into the causality of experimental choices, offering a robust, self-validating procedure grounded in the well-established Appel reaction. This document is designed to equip researchers with the practical knowledge required for the successful synthesis, purification, and characterization of this valuable synthetic intermediate.

Introduction and Synthetic Strategy

The synthesis of functionalized oxazoles is a cornerstone of modern drug discovery. The target molecule, 4-(Iodomethyl)-2-phenyloxazole, is particularly useful due to the high reactivity of the carbon-iodine bond, which makes it an excellent electrophile for nucleophilic substitution reactions. This allows for facile elaboration of the C4-methyl position, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

The most direct and efficient strategy for the synthesis of 4-(Iodomethyl)-2-phenyloxazole is the conversion of a primary alcohol precursor, 4-(Hydroxymethyl)-2-phenyloxazole. While several methods exist for this transformation, the Appel reaction stands out for its mild conditions and high yields for converting primary and secondary alcohols to the corresponding alkyl iodides.[2][3] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to activate the hydroxyl group, facilitating its displacement. The primary driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4]

An alternative, though less direct, approach involves a modified Finkelstein reaction .[5][6] This would first require converting the alcohol into a species with a better leaving group, such as a tosylate or mesylate, followed by displacement with an iodide salt (e.g., sodium iodide in acetone).[7] While effective, the Appel reaction is often preferred for its single-step conversion from the alcohol.

Reaction Mechanism: The Appel Iodination

The conversion of 4-(Hydroxymethyl)-2-phenyloxazole to 4-(Iodomethyl)-2-phenyloxazole via the Appel reaction proceeds through a well-defined SN2 mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Activation: Triphenylphosphine, a strong nucleophile, reacts with iodine to form an initial adduct, which can be represented as the phosphonium salt, (triphenylphosphoranyl)diiodide.

  • Alkoxide Formation & Attack: In the presence of a mild base like imidazole, the alcohol is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonium salt. This step forms a key alkoxyphosphonium iodide intermediate.

  • SN2 Displacement: The iodide ion (I⁻), now a competent nucleophile, attacks the carbon atom bearing the activated oxygen group in a classic SN2 fashion.

  • Product Formation: This backside attack results in the displacement of triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct, yielding the desired 4-(Iodomethyl)-2-phenyloxazole.

Appel_Mechanism Figure 1: Appel Reaction Mechanism for Iodination cluster_products Products PPh3 PPh₃ Phosphonium_Salt [Ph₃P-I]⁺ I⁻ (Phosphonium Salt) PPh3->Phosphonium_Salt + I₂ I2 I₂ ROH R-CH₂-OH (4-(Hydroxymethyl)-2-phenyloxazole) Alkoxyphosphonium [R-CH₂-O-PPh₃]⁺ I⁻ (Alkoxyphosphonium Intermediate) ROH->Alkoxyphosphonium + [Ph₃P-I]⁺ I⁻ I_ion I⁻ RI R-CH₂-I (4-(Iodomethyl)-2-phenyloxazole) Alkoxyphosphonium->RI S_N2 attack by I⁻ TPPO O=PPh₃ (Triphenylphosphine Oxide)

Caption: Figure 1: Appel Reaction Mechanism for Iodination.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
MaterialFormulaMW ( g/mol )CAS No.Notes
4-(Hydroxymethyl)-2-phenyloxazoleC₁₀H₉NO₂175.18104068-91-9Starting material, ensure dryness.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0Reagent grade, handle in air.
Iodine (I₂)I₂253.817553-56-2Solid, sublimes. Handle with care.
ImidazoleC₃H₄N₂68.08288-32-4Mild base.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Dry solvent is critical.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7For aqueous work-up.
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh).

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, column chromatography setup.

Stoichiometry Table
ReagentEquivalentsAmount (mmol)Mass (g)
4-(Hydroxymethyl)-2-phenyloxazole1.05.00.876
Triphenylphosphine (PPh₃)1.26.01.574
Iodine (I₂)1.26.01.523
Imidazole1.26.00.408
Dichloromethane (DCM)--~50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Hydroxymethyl)-2-phenyloxazole (0.876 g, 5.0 mmol), triphenylphosphine (1.574 g, 6.0 mmol), and imidazole (0.408 g, 6.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen or argon atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Iodine Addition: Dissolve iodine (1.523 g, 6.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes. A yellow precipitate of the phosphonium salt may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting alcohol.

  • Work-up: Once the reaction is complete, quench the reaction by adding 30 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or oil, contaminated with triphenylphosphine oxide.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to separate the product from the TPPO byproduct and any unreacted starting material.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(Iodomethyl)-2-phenyloxazole as a solid.

Overall Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Characterization of 4-(Iodomethyl)-2-phenyloxazole

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

  • Appearance: Expected to be a yellow or off-white solid.

  • Melting Point: A sharp melting point indicates high purity. Literature values may vary, but a range can be established (e.g., 66-68 °C for a similar compound).[9]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~8.10-8.00 (m, 2H, ortho-protons of phenyl ring)

    • δ ~7.70 (s, 1H, oxazole C5-H)

    • δ ~7.50-7.40 (m, 3H, meta/para-protons of phenyl ring)

    • δ ~4.45 (s, 2H, -CH₂I)

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~162.0 (Oxazole C2)

    • δ ~145.0 (Oxazole C4)

    • δ ~135.0 (Oxazole C5)

    • δ ~131.0, 129.0, 127.0, 126.5 (Phenyl carbons)

    • δ ~5.0 (-CH₂I, signal is typically low-field shifted and may be weak)

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 285.98

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves must be worn at all times.

  • Chemical Hazards:

    • Dichloromethane: A volatile and suspected carcinogen. Handle exclusively in a fume hood.[10]

    • Iodine: Corrosive and harmful if inhaled or ingested. Avoid creating dust.[11]

    • Triphenylphosphine: Irritant. Avoid inhalation of dust.

    • Imidazole: Corrosive and can cause skin burns.[11]

  • Waste Disposal:

    • Halogenated organic waste (DCM, product residues) must be collected in a designated container.

    • Aqueous waste from the work-up should be neutralized before disposal.

    • Solid waste, including silica gel contaminated with the product, should be disposed of in a labeled solid waste container. Follow all institutional and local guidelines for chemical waste disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Moisture in the reaction.- Poor quality reagents.- Allow the reaction to stir for a longer duration.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use freshly opened or purified reagents.
Low Yield - Loss of product during work-up/extraction.- Decomposition of the product on silica gel.- Perform extractions carefully.- Neutralize the crude product before chromatography or use a less acidic silica gel.
Difficult Purification - Triphenylphosphine oxide (TPPO) co-elutes with the product.- Try a different solvent system for chromatography.- TPPO has some solubility in hexanes; washing the crude solid with cold ether or a hexanes/ether mixture can sometimes remove it.

References

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • El H., M., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. Journal de la Société Marocaine de Chimie Hétérocyclique, 5(1).
  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Finkelstein Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Moshang Chemical. (n.d.). 4-(iodomethyl)-2-phenyloxazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014).
  • Phillips, A. M. M., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(1), 1-5.
  • International Journal of Pharmaceutical Sciences. (2021).
  • Organic Chemistry Portal. (2013). Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • Saito, A., et al. (2014). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules, 19(11), 18888-18903.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver....
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • PubMed. (2000). (4S,5S)-(+)-4-Hydroxymethyl-2,5-diphenyloxazoline.
  • YouTube. (2022). Appel Reaction.
  • Organic Chemistry Portal. (2013). Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides. Retrieved from [Link]

  • Reddit. (2022). Help needed! Why my appel reaction did not work ?.
  • BenchChem. (2025). Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.
  • ResearchGate. (2025). Synthesis of 2-[N-methyl-N-(4-iodo-phenyl)
  • Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • BenchChem. (2025).
  • PMC. (n.d.).
  • Beilstein Journals. (2024).
  • Journal of Molecular Structure. (2022). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl).
  • Beilstein Journals. (n.d.). Supporting Information A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones.

Sources

Functionalization of Thiols using 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The functionalization of thiols (sulfhydryl groups, -SH) is a cornerstone reaction in bioconjugation, proteomics, and medicinal chemistry. While reagents like Iodoacetamide (IAA) and N-ethylmaleimide (NEM) are standard for simple capping, 4-(Iodomethyl)-2-phenyloxazole represents a specialized class of alkylating agents.

This reagent introduces a 2-phenyloxazole moiety onto the thiol. Unlike the small, hydrophilic acetamide group from IAA, the phenyloxazole group is bulky, lipophilic, and possesses distinct UV-absorbance properties.

Key Applications
  • Proteomic "Hydrophobic Tagging": Increases the hydrophobicity of cysteine-containing peptides, shifting their retention time on Reverse-Phase HPLC (RP-HPLC) to separate them from complex mixtures.

  • Pharmacophore Installation: The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry (e.g., COX-2 inhibitors), making this reaction vital for fragment-based drug discovery.

  • Site-Selective Bioconjugation: Exploits the high nucleophilicity of cysteine thiolate over lysine amines at controlled pH.

Reaction Mechanism

The functionalization proceeds via a classical Nucleophilic Substitution (


)  mechanism.
  • Activation: The thiol (-SH) is deprotonated by a base (or buffer pH > pKa) to form the highly nucleophilic thiolate anion (-S⁻).

  • Attack: The thiolate attacks the methylene carbon of the 4-(Iodomethyl)-2-phenyloxazole.

  • Displacement: Iodide (

    
    ), an excellent leaving group, is displaced.
    
  • Result: Formation of a stable thioether bond.

Mechanistic Pathway Diagram

ReactionMechanism Thiol Thiol Substrate (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base/Buffer (pH 7.5-8.5) Base->Thiolate Transition Transition State [S...C...I]‡ Thiolate->Transition Nu: Attack Reagent 4-(Iodomethyl)- 2-phenyloxazole Reagent->Transition Electrophile Product Thioether Conjugate (R-S-CH2-Oxazole) Transition->Product Bond Formation Iodide Iodide (I⁻) Leaving Group Transition->Iodide Elimination

Caption:


 reaction pathway for the alkylation of a thiolate by 4-(Iodomethyl)-2-phenyloxazole.

Experimental Considerations

Solubility & Solvent Systems

Unlike IAA, 4-(Iodomethyl)-2-phenyloxazole is hydrophobic .

  • Small Molecules: Use anhydrous organic solvents (DMF, DCM, THF).

  • Proteins/Peptides: Requires a co-solvent system. The reagent must be dissolved in a water-miscible organic solvent (DMSO or DMF) before addition to the aqueous protein buffer. Final organic content should be kept <20% to avoid protein precipitation, unless denaturing conditions are desired.

pH Control & Chemoselectivity
  • Optimal pH: 7.5 – 8.5.

  • Reasoning: The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a significant fraction exists as the reactive thiolate.

  • Selectivity: At pH > 9.0, lysine

    
    -amino groups become more nucleophilic, leading to off-target alkylation. At pH < 6.0, the reaction rate slows significantly due to protonation of the thiol.
    
Light Sensitivity

Iodomethyl compounds are photosensitive. Liberation of free iodine (


) can occur upon light exposure, which may oxidize thiols to disulfides rather than alkylating them. All reactions must be performed in the dark. 

Protocol A: Protein/Peptide Labeling (Aqueous)

Purpose: Capping free cysteines or introducing a hydrophobic tag for proteomic analysis.

Materials
  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or Tris-HCl (pH 8.0).

  • Reducing Agent: Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine).

  • Reagent Stock: 200 mM 4-(Iodomethyl)-2-phenyloxazole in dry DMSO. (Prepare fresh).

  • Quenching Agent: 1 M DTT or

    
    -Mercaptoethanol.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve protein/peptide in Buffer to a concentration of 1–2 mg/mL.

    • Note: If the protein is folded, add a denaturant (6M Urea or 2% SDS) to expose buried cysteines.

  • Reduction (Essential for Disulfide-Bonded Proteins):

    • Add DTT to a final concentration of 5–10 mM.

    • Incubate at 37°C for 30–45 minutes.

    • Why: This breaks existing disulfide bonds (S-S) to generate free thiols (-SH).

  • Alkylation (The Core Reaction):

    • Allow the sample to cool to room temperature.

    • Add the 4-(Iodomethyl)-2-phenyloxazole stock solution.

    • Ratio: Target a 10-fold to 20-fold molar excess over the total thiol concentration.

    • Crucial Step: Add the reagent slowly while vortexing to prevent precipitation. Ensure final DMSO concentration is <10-20%.

    • Incubation: Incubate in the DARK at room temperature for 30–60 minutes.

  • Quenching:

    • Add excess reducing agent (e.g., DTT to final 20 mM) or free cysteine.

    • Incubate for 5 minutes.

    • Why: This scavenges unreacted alkylating agent, preventing over-alkylation or reaction with downstream machinery.

  • Cleanup/Analysis:

    • Remove excess reagents via desalting columns (e.g., Zeba Spin), dialysis, or acetone precipitation.

    • Analyze via LC-MS. Expect a mass shift of +157.05 Da (Mass of Reagent - Mass of Iodide + Mass of H displaced? No, just Reagent - Iodide).

    • Calculation: C10H8INO (285.08) - I (126.90) + H removed (-1.01) = +157.17 Da mass addition per cysteine.

Workflow Diagram

ProteinProtocol Start Protein Sample (Disulfides Intact) Denature Denaturation (Urea/SDS) Start->Denature Reduce Reduction (DTT/TCEP, 37°C) Denature->Reduce Alkylate Alkylation (4-Iodomethyl-2-phenyloxazole) (Dark, RT, 45 min) Reduce->Alkylate Free -SH generated Quench Quenching (Excess DTT) Alkylate->Quench S-C bond formed Cleanup Desalting / Dialysis Quench->Cleanup MS LC-MS Analysis (+157.17 Da shift) Cleanup->MS

Caption: Step-by-step workflow for proteomic cysteine functionalization.

Protocol B: Small Molecule Synthesis (Organic Phase)

Purpose: Synthesis of oxazole-thioether conjugates for medicinal chemistry.

Materials
  • Solvent: Anhydrous DMF or Acetone.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (TEA).
    
  • Substrate: Thiol-bearing small molecule.[1][2][3][4]

Procedure
  • Setup: In a flame-dried round-bottom flask, dissolve the thiol substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (1.5 eq) or TEA (1.5 eq). Stir for 10 minutes under Nitrogen/Argon atmosphere.
    
  • Addition: Add 4-(Iodomethyl)-2-phenyloxazole (1.1 eq) dropwise.

    • Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Monitoring: Stir at Room Temperature. Monitor via TLC or LC-MS. Reaction is typically complete within 1–3 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2) and Brine (x1) to remove DMF and salts.

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash column chromatography (Silica gel). The product will be significantly less polar than the starting thiol.

Data Summary & Troubleshooting

Expected Mass Shifts & Properties
ParameterValue / Description
Monoisotopic Mass Change +157.05 Da (approximate, verify with exact mass)
Formula Added

(Oxazole ring + linker)
Solubility Change Product is significantly more hydrophobic than free cysteine.
UV Absorbance New absorbance bands characteristic of phenyloxazole (typically

~240-260 nm, depending on conjugation).
Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation upon addition Reagent insolubility in buffer.Increase DMSO/DMF co-solvent %; add reagent more slowly; lower concentration.
Incomplete Labeling pH too low (< 7.0) or oxidized reagent.[3][6][7]Adjust pH to 8.0; use fresh reagent; ensure TCEP/DTT reduction was effective.
Yellow color in reaction Iodine (

) formation.[4]
Reagent has decomposed/oxidized.[3][6] Use fresh stock. Protect from light.
Multiple Alkylations Off-target Lysine reaction.Lower pH to 7.5; reduce reaction time; reduce reagent excess.

Safety & Handling (E-E-A-T)

  • Toxicity: 4-(Iodomethyl)-2-phenyloxazole is an alkylating agent. It acts as a blistering agent and is potentially mutagenic.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle strictly inside a chemical fume hood.

  • Neutralization: Treat waste streams with excess thiol (e.g., cysteine or methionine) or dilute sodium thiosulfate to quench active alkylating species before disposal.

References

  • Reaction Mechanism & Alkylation

    • Nielsen, M. L., et al. "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 2008.
  • Oxazole Synthesis & Properties

    • BenchChem.[8][9] "Synthesis and Solubility of 4-Methyl-5-phenyloxazole Derivatives." Application Note, 2025.[10] (Provides solubility data for analogous phenyloxazoles).

    • [8]

  • Thiol Bioconjugation Standards

    • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.
  • Comparative Proteomics (Alkylation Reagents)

    • Muller, J., et al. "Comparison of different cysteine-alkylating reagents for proteomic analysis." Journal of Proteome Research, 2011.

Sources

Reagents for converting alcohol to iodomethyl in oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Conversion of Oxazole-Alcohols to Iodomethyl-Oxazoles

Introduction & Mechanistic Rationale

The synthesis of iodomethyl-oxazoles from their corresponding primary alcohols is a critical late-stage functionalization step in medicinal chemistry and natural product total synthesis. The resulting iodomethyl group is a highly reactive electrophile, serving as an ideal precursor for cross-coupling, nucleophilic substitutions, or Wittig olefination.

However, the oxazole ring presents unique chemoselectivity challenges that dictate reagent selection:

  • Basic Nitrogen: The oxazole nitrogen is weakly nucleophilic and basic. Harsh acidic conditions (e.g., concentrated hydroiodic acid) can protonate the ring, altering substrate solubility and reactivity.

  • Quaternization Risk: The highly electrophilic iodomethyl product can react with the basic nitrogen of another oxazole molecule. Prolonged heating or high concentrations can lead to intermolecular self-alkylation (dimerization or polymerization).

  • Ring Stability: Certain substituted oxazoles are sensitive to strong nucleophiles or extreme pH, which can induce ring-opening.

To navigate these challenges, two mild, highly controlled methodologies are standard in the field: the Modified Appel Reaction 1 and the Two-Step Finkelstein Sequence 2.

Method A: The Modified Appel Reaction (Direct Conversion)

The Appel reaction utilizes Iodine (


), Triphenylphosphine (

), and Imidazole to convert alcohols directly to iodides in a single step 1.

Causality & Expert Insight:

  • Activation:

    
     and 
    
    
    
    react to form an iodophosphonium intermediate. The oxazole-alcohol attacks this complex, forming a highly activated alkoxyphosphonium ion.
  • Imidazole's Role: For oxazole substrates, imidazole is non-negotiable. It acts as a mild base to scavenge the generated

    
    , preventing the protonation of the oxazole nitrogen. It also enhances the nucleophilicity of the iodide ion, facilitating the final 
    
    
    
    displacement.
  • Byproduct Management: The major drawback is the generation of triphenylphosphine oxide (

    
    ). If 
    
    
    
    co-elutes with the polar oxazole product, researchers should substitute standard
    
    
    with ion-supported
    
    
    reagents, allowing the oxide byproduct to be removed via simple filtration .
Protocol A: Direct Appel Iodination
  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the oxazole-methanol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (0.2 M concentration).
    
  • Base Addition: Add Imidazole (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Halogen Addition: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.5 equiv) portion-wise over 10 minutes.
    
    • Self-Validation Check: The solution will initially turn dark brown but should rapidly fade to a pale yellow/orange as the

      
       is consumed by the 
      
      
      
      . Persistent dark brown color indicates excess unreacted iodine.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (typically 1:1 Hexanes/EtOAc) until the starting material is consumed.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy any unreacted iodine. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography to separate the product from 
    
    
    
    .

Method B: Two-Step Finkelstein Sequence (Mesylation + Iodination)

When the oxazole product is highly polar and inseparable from


, the two-step Finkelstein approach is superior. It involves activating the alcohol as a mesylate, followed by 

displacement with Sodium Iodide (

) 2, 3.

Causality & Expert Insight:

  • Mesylation: Methanesulfonyl chloride (

    
    ) and Triethylamine (
    
    
    
    ) rapidly form the mesylate at 0 °C. The low temperature prevents unwanted side reactions and degradation of the sensitive heterocycle.
  • Finkelstein Displacement: Acetone is chosen as the solvent because

    
     is highly soluble in it, whereas the byproduct, Sodium Mesylate (
    
    
    
    ), is insoluble. The precipitation of
    
    
    drives the reaction equilibrium strictly forward according to Le Chatelier's principle.
Protocol B: Finkelstein Sequence

Step 1: Mesylation

  • Dissolve the oxazole-methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add

    
     (2.0 equiv) and cool the flask to 0 °C.
    
  • Add

    
     (1.2 equiv) dropwise. Stir at 0 °C for 30–60 minutes.
    
  • Self-Validation Check: Quench a 10 µL aliquot into water, extract with DCM, and check by TLC. The highly polar alcohol spot must completely disappear, replaced by a less polar mesylate spot.

  • Wash the organic layer with cold saturated

    
     and brine, dry over 
    
    
    
    , and concentrate in vacuo. Crucial: Do not purify the mesylate via chromatography or store it for long periods, as oxazole-mesylates can be prone to decomposition. Use immediately in Step 2.

Step 2: Iodination

  • Dissolve the crude oxazole-mesylate in anhydrous Acetone (0.15 M).

  • Add

    
     (3.0 to 5.0 equiv). Expert Insight: A large stoichiometric excess of 
    
    
    
    ensures rapid pseudo-first-order kinetics, minimizing the time the sensitive oxazole product spends at elevated temperatures 2.
  • Heat the mixture to a gentle reflux (approx. 60 °C) for 2–4 hours. Cover the flask with aluminum foil to prevent light-induced homolytic cleavage of the carbon-iodine bond.

  • Cool to room temperature. Filter off the precipitated sodium salts (

    
     and excess 
    
    
    
    ).
  • Concentrate the filtrate, partition between DCM and water, wash with

    
    , dry, and concentrate. The resulting iodomethyl oxazole is typically of high purity and can often be used in the next synthetic step without further chromatography.
    

Quantitative Data & Method Comparison

ParameterMethod A: Modified Appel ReactionMethod B: Two-Step Finkelstein
Overall Yield (Typical) 65% – 85%75% – 95% (over 2 steps)
Step Count 1 Step2 Steps
Byproduct Removal Difficult (

often co-elutes)
Easy (Water-soluble salts)
Reagent Toxicity ModerateHigh (

is highly toxic/corrosive)
Scalability Poor to Moderate (due to chromatography)Excellent (often requires no chromatography)
Substrate Scope Good for sterically hindered alcoholsBest for primary, unhindered alcohols

Reaction Workflow Visualization

Workflow for converting oxazole-alcohols to iodomethyl-oxazoles via Appel or Finkelstein methods.

References

  • Supporting Information - MPG.
  • Source: European Patent Office (googleapis.com)
  • Source: European Patent Office (googleapis.com)
  • Source: tcichemicals.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals who are optimizing the synthesis and isolation of 4-(Iodomethyl)-2-phenyloxazole (CAS: 33162-08-2)[1].

As a highly reactive alkylating agent, this compound is a critical API intermediate. However, its synthesis is frequently bottlenecked by reversible reaction kinetics, byproduct contamination, and rapid photolytic degradation. This guide provides causal explanations and self-validating protocols to troubleshoot these exact failure points.

Part 1: Troubleshooting & FAQs

Issue 1: The Finkelstein Route (Chloromethyl → Iodomethyl)

Q: Why is my yield of 4-(iodomethyl)-2-phenyloxazole plateauing around 60% when using the NaI/Acetone method?

A: The Finkelstein reaction operates via a bimolecular nucleophilic substitution (


) mechanism and relies entirely on Le Chatelier's principle to drive the equilibrium forward[2]. Sodium iodide (NaI) is highly soluble in acetone, while the byproduct, sodium chloride (NaCl), is virtually insoluble[3].

If your yield is plateauing, the most likely culprit is moisture in your solvent . Even trace amounts of water in the acetone will solubilize the precipitating NaCl. Because chloride is a stronger nucleophile than iodide in protic/aqueous environments, the solubilized chloride drives the reaction backward, establishing a premature equilibrium.

  • The Fix: You must use strictly anhydrous acetone (stored over 3Å molecular sieves) and conduct the reaction under an inert argon atmosphere to prevent atmospheric moisture ingress.

Issue 2: The Appel Route (Hydroxymethyl → Iodomethyl)

Q: I am synthesizing the compound from (2-phenyloxazol-4-yl)methanol using the Appel reaction (


, imidazole). The reaction works, but I am losing massive amounts of product trying to separate it from triphenylphosphine oxide (TPPO). How can I improve the isolated yield? 

A: TPPO is notoriously difficult to separate from moderately polar heterocyclic products via standard silica gel chromatography because they frequently co-elute[4][5]. Furthermore, 4-(iodomethyl)-2-phenyloxazole is sensitive to the slightly acidic nature of standard silica, leading to on-column degradation during prolonged separations.

  • The Fix: Exploit the differential solubility of TPPO. Instead of loading the crude mixture onto a column, concentrate it and triturate the residue with a cold 1:1 mixture of diethyl ether and hexane. TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate as a white solid, allowing you to simply filter it off[4]. Alternatively, utilize a monolithic or polymer-supported triphenylphosphine reagent, which allows the resin-bound TPPO to be removed via simple filtration[5].

Issue 3: Storage Instability and Autocatalytic Degradation

Q: My isolated 4-(iodomethyl)-2-phenyloxazole turns dark brown over time, and my subsequent alkylation yields drop significantly. What is happening?

A: The carbon-iodine (C-I) bond is exceptionally weak and prone to homolytic cleavage when exposed to UV light (photolysis) or ambient heat. This radical cleavage releases free iodine (


), which is responsible for the dark brown color, and initiates the formation of polymeric oxazole byproducts.
  • The Fix: Iodomethyl oxazoles should ideally be used immediately in the next synthetic step. If storage is unavoidable, store the compound at -20°C in an amber vial (to block UV light) over a small piece of copper wire or silver foil . The metal acts as a radical scavenger; it reacts with any free iodine to form insoluble CuI or AgI, effectively halting the autocatalytic degradation cycle.

Part 2: Quantitative Data & Method Comparison

To help you choose the best synthetic route for your lab's capabilities, compare the empirical data of the two primary methodologies below:

ParameterFinkelstein Reaction (Optimized)Appel Reaction (Modified)
Starting Material 4-(Chloromethyl)-2-phenyloxazole(2-phenyloxazol-4-yl)methanol
Reagents NaI (3.0 eq), Anhydrous Acetone

(2.0 eq),

(2.0 eq), Imidazole
Typical Yield 85% - 92%75% - 80%
Primary Byproduct NaCl (Solid precipitate)Triphenylphosphine oxide (TPPO)
Purification Aqueous workup, solvent removalCold trituration, filtration
Major Risk Factor Moisture reversing the equilibriumCo-elution of TPPO during isolation

Part 3: Experimental Protocols

Protocol A: Optimized Finkelstein Reaction (Self-Validating System)

This protocol uses visual cues (precipitation) to validate reaction progress.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-(chloromethyl)-2-phenyloxazole (1.0 eq) in anhydrous acetone (0.2 M concentration).

  • Reagent Addition: Add anhydrous Sodium Iodide (3.0 eq) in one portion. The solution will initially turn pale yellow.

  • Reflux & Validation: Heat the mixture to a gentle reflux (56°C) in the dark. Self-Validation: Within 15 minutes, a fine white precipitate (NaCl) must begin to form. If no precipitate forms, your acetone is wet; discard and restart.

  • Completion: Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool to room temperature, filter off the NaCl through a Celite pad, and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with 5% aqueous sodium thiosulfate (to remove trace

    
    ), dry over 
    
    
    
    , and concentrate to yield the product.
Protocol B: Modified Appel Reaction (TPPO Trituration)
  • Preparation: In an Argon-purged flask, dissolve (2-phenyloxazol-4-yl)methanol (1.0 eq), Triphenylphosphine (2.0 eq), and Imidazole (3.0 eq) in anhydrous DCM. Cool to 0°C.

  • Iodination: Slowly add Iodine (2.0 eq) portion-wise. Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Concentration: Once complete (via TLC), evaporate the DCM completely under reduced pressure. Do not apply heat above 30°C.

  • Trituration: Suspend the crude, sticky residue in a cold (0°C) 1:1 mixture of Diethyl Ether and Hexane. Stir vigorously for 15 minutes. The TPPO will precipitate as a dense white powder.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the solid cake with cold hexane. Evaporate the combined filtrates to yield the purified 4-(iodomethyl)-2-phenyloxazole.

Part 4: Mechanistic & Workflow Visualizations

Finkelstein A 4-(Chloromethyl)- 2-phenyloxazole B NaI / Acetone (Anhydrous) A->B SN2 C 4-(Iodomethyl)- 2-phenyloxazole B->C Forward D NaCl (Precipitate) B->D Drives Eq. E Light / Heat (Degradation) C->E Exposure F Polymeric Byproducts + I2 (Brown) E->F Radical Cleavage

Causality in the Finkelstein synthesis and photolytic degradation pathway.

AppelWorkflow Step1 1. React Alcohol with PPh3, I2, Imidazole in DCM Step2 2. Concentrate Reaction Mixture Step1->Step2 Step3 3. Triturate with Cold Hexane/Ether Step2->Step3 Step4 4. Filter TPPO (Solid Byproduct) Step3->Step4 Step5 5. Evaporate Filtrate to Pure Product Step4->Step5

Optimized workflow for isolating iodomethyl oxazoles from TPPO in the Appel reaction.

References

  • Indian Institute of Technology Kanpur (IITK). "Finkelstein Reaction - SATHEE". URL: [Link]

  • Organic Synthesis. "Alcohol to Bromide/Chloride/Iodide using Appel reaction". Organic Synthesis Core Database. URL: [Link]

  • Beilstein Journals. "The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors". Beilstein Journal of Organic Chemistry. URL: [Link]

  • YouTube / Organic Chemistry Educational. "The Finkelstein Reaction Mechanism". URL: [Link]

Sources

Preventing decomposition of 4-(Iodomethyl)-2-phenyloxazole during storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-OXZ-4-I

Subject: Prevention of Decomposition & Storage Protocols for 4-(Iodomethyl)-2-phenyloxazole Status: Active Guide Last Updated: March 7, 2026

The Stability Profile: Why This Compound Degrades

Executive Summary: 4-(Iodomethyl)-2-phenyloxazole is a highly reactive electrophile.[1] Its instability arises from the weak


 bond adjacent to the oxazole ring. This position is "allylic-like," significantly lowering the bond dissociation energy (BDE) compared to standard alkyl iodides.

The Decomposition Cascade: Degradation is rarely a single event; it is an autocatalytic cycle triggered by two primary vectors: Photolysis and Hydrolysis .[1]

  • Photolytic Homolysis (Light): Exposure to UV/Visible light cleaves the C-I bond, generating a reactive radical and an iodine radical (

    
    ).[1] Two iodine radicals recombine to form molecular iodine (
    
    
    
    ).
    • Visual Indicator: The sample turns from off-white to pink, then brown.

    • Danger:[1] Free

      
       acts as a Lewis acid, catalyzing further decomposition of the oxazole ring.[1]
      
  • Hydrolysis (Moisture): Atmospheric moisture attacks the electrophilic methylene carbon via an

    
    -like or 
    
    
    
    mechanism, displacing the iodide to form the alcohol (4-(hydroxymethyl)-2-phenyloxazole) and hydroiodic acid (HI).[1]
    • Danger:[1] HI is a strong acid that will protonate the oxazole nitrogen, potentially leading to ring opening or polymerization.[1]

Visualizing the Pathway:

Decomposition Compound 4-(Iodomethyl)- 2-phenyloxazole Radical Radical Intermediate (R-CH2• + I•) Compound->Radical Homolysis Alcohol Impurity: 4-(Hydroxymethyl)-... Compound->Alcohol Nucleophilic Attack Acid HI (Acid) Compound->Acid Byproduct Light hv (Light) Light->Radical Moisture H2O (Moisture) Moisture->Alcohol Iodine Molecular Iodine (I2) (Brown Color) Radical->Iodine Dimerization Iodine->Compound Autocatalysis Acid->Compound Acid Hydrolysis

Figure 1: The dual degradation pathways of photolysis (top) and hydrolysis (bottom).[1] Note the autocatalytic feedback loops (dotted red lines).

Critical Storage Protocol (SOP)

To maintain purity >98% for extended periods (>1 month), you must disrupt the degradation cycle.

The "Copper Wire" Stabilization Technique

For long-term storage of reactive alkyl iodides, adding a stabilizer is mandatory.[1]

  • Mechanism: Copper metal reacts with free iodine (

    
    ) to form Copper(I) Iodide (
    
    
    
    ).[1] This removes the autocatalytic oxidizer from the system [2].
  • Protocol: Add a small coil of acid-washed, activated copper wire to the vial.

Standard Storage Conditions Table
ParameterSpecificationRationale
Temperature -20°C (Required) Slows kinetic rate of hydrolysis and radical formation.
Atmosphere Argon or Nitrogen Displaces

(prevents oxidation) and moisture.[1]
Container Amber Glass Vial Blocks UV/Vis light to prevent homolysis.[1]
Seal Parafilm + Teflon Tape Teflon tape on threads prevents seizing; Parafilm seals the gap.[1]
Stabilizer Activated Copper Wire Scavenges free

before it catalyzes degradation.[1]
Troubleshooting & FAQs

Q1: My sample has turned pink/light brown. Is it ruined?

  • Diagnosis: This indicates early-stage iodine liberation.

  • Action:

    • Dissolve a small aliquot in

      
       and check proton NMR.
      
    • If the characteristic methylene peak (

      
       ppm) is intact and integration is correct, the bulk material is likely still usable.
      
    • Fix: Wash the solid with cold hexanes (the iodine is soluble in hexanes, the product is less so) or perform a rapid filtration through a short plug of silica gel.

Q2: Can I store this compound in solution (e.g., DMSO or DMF)?

  • Verdict: NO.

  • Reasoning: Polar aprotic solvents like DMSO and DMF are nucleophilic enough to induce

    
     displacement of the iodide over time, especially at room temperature.[1] DMSO can also act as an oxidant [3].
    
  • Recommendation: Always store as a neat solid. If solution storage is unavoidable, use anhydrous Benzene or Toluene at -20°C (non-nucleophilic, non-polar).

Q3: How should I ship this material to a collaborator?

  • Protocol:

    • Flush vial with Argon.

    • Wrap vial in aluminum foil (secondary light protection).

    • Ship on Dry Ice .

    • Do not ship at ambient temperature; the thermal stress in transit (trucks/planes) will cause significant degradation.[1]

Emergency Recovery (Purification)

If the compound has degraded significantly (brown tar, <90% purity), use this recovery workflow.

Method A: Rapid Silica Filtration (Preferred) [1]

  • Stationary Phase: Silica Gel 60 (Neutralized).[1] Note: Pre-wash silica with 1%

    
     in hexanes to neutralize acidity, then flush with hexanes.[1]
    
  • Eluent: 5% to 10% Ethyl Acetate in Hexanes.

  • Procedure:

    • Dissolve crude in minimal

      
       (keep it cold).[1]
      
    • Load onto a short column.[1]

    • Elute rapidly using compressed air (Flash Chromatography). Do not let it sit on the silica.

    • Concentrate fractions in vacuo at bath temperature <30°C.

Method B: Recrystallization [1][2][3]

  • Solvent System: Hexanes / Ethyl Acetate.[1]

  • Procedure: Dissolve in minimal warm EtOAc (<40°C), then add Hexanes dropwise until turbidity appears. Cool to -20°C.

  • Warning: Avoid boiling methanol or ethanol, as solvolysis (formation of the ether) will occur [1].[1]

References
  • BenchChem Technical Support. (2025).[1][4][2] Purification of 4-(Iodomethyl)-2-phenylthiazole. Retrieved from (Analogous chemistry cited for iodomethyl-heterocycle stability).[1]

  • Goto, K., et al. (2009).[1] Alkyl iodide storage container and method for purification of alkyl iodide. U.S. Patent No. 7,617,934.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from .

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217.

Sources

Technical Support Center: Purification of Unstable Iodomethyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IOX-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Urgency: High (Compound Degradation Risk)

Executive Summary & Stability Matrix

User Issue: You are attempting to purify iodomethyl oxazoles (e.g., 4-(iodomethyl)oxazole). The crude mixture turns dark/black rapidly, or the compound decomposes/streaks during silica gel chromatography.

Root Cause Analysis: Iodomethyl oxazoles suffer from a "Dual-Threat" instability mechanism:

  • Electrophilic Reactivity (Self-Alkylation): The iodomethyl group is a potent alkylating agent. The oxazole nitrogen is weakly nucleophilic. In concentrated forms, the nitrogen of one molecule can attack the methylene of another, leading to rapid polymerization (the "black tar" effect).

  • Acid Sensitivity: Standard silica gel is acidic (

    
    ). This acidity protonates the oxazole ring, catalyzing hydrolysis or accelerating the loss of the iodide leaving group.
    
  • Photolytic Cleavage: The

    
     bond is weak (
    
    
    
    ). Light exposure generates iodine radicals (
    
    
    ), which recombine to form
    
    
    (purple color) and catalyze further decomposition.
Stability Decision Matrix

Before choosing a purification route, assess your compound's state using this logic flow:

StabilityMatrix Start Crude Iodomethyl Oxazole StateCheck Physical State Check Start->StateCheck Solid Solid/Crystalline StateCheck->Solid High MP Oil Oil/Gummy Residue StateCheck->Oil Low MP / Impure Recryst Recrystallization (Cold Hexanes/Et2O) Solid->Recryst Preferred TLC TLC Screening (Use Neutralized Plate) Oil->TLC MethodA Method A: Neutral Alumina TLC->MethodA If Rf > 0.5 MethodB Method B: Buffered Silica (Et3N) TLC->MethodB If Rf < 0.5 or Streaking

Figure 1: Decision tree for selecting the appropriate purification methodology based on physical state and TLC behavior.

Critical Workup Protocols (Pre-Purification)

Most degradation happens before the column. If you are synthesizing this via the Finkelstein reaction (Chloromethyl oxazole + NaI), you must remove free iodine and salts without heat.

Protocol A: The "Cold" Workup

Standard rotary evaporation baths (40°C) will kill this compound.

  • Quench: Dilute reaction mixture with

    
     (Diethyl Ether) or 
    
    
    
    . Do not use DCM if possible (promotes alkylation).
  • De-Iodination: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: The organic layer must change from purple/brown to pale yellow/colorless.

    • Why? Free

      
       acts as a Lewis acid catalyst for decomposition.
      
  • Drying: Dry over anhydrous

    
     (Potassium Carbonate).
    
    • Note: Avoid

      
       or 
      
      
      
      if they are slightly acidic.
      
      
      provides a buffering effect.
  • Concentration: Evaporate solvent at < 20°C (no water bath heat). Use a high-vacuum pump if necessary to remove solvent without heat.

Chromatography Survival Guides

If recrystallization is impossible, you must use chromatography. However, you cannot use a standard silica column.

Option 1: Triethylamine ( ) Buffered Silica (Recommended)

This method neutralizes the acidic sites on the silica gel, preventing proton-catalyzed decomposition.

Reagents:

  • Silica Gel 60 (230-400 mesh)[1]

  • Triethylamine (

    
    )[2][3]
    
  • Eluent (e.g., Hexanes/Ethyl Acetate)[2][4][5]

Step-by-Step Protocol:

  • Prepare Slurry: Mix silica gel with the starting eluent containing 1% to 5% v/v Triethylamine .

  • Pack Column: Pour the slurry. Flush with at least 2 column volumes of the

    
    -containing eluent.[4]
    
    • Check: The eluate should be basic to pH paper.

  • Load Sample: Dissolve crude oil in minimum eluent + 1%

    
    . Load gently.
    
  • Elute: Run the column using eluent containing 1%

    
     .[2]
    
  • Post-Column: Rotovap fractions immediately.

    
     has a high boiling point (89°C); you may need to co-evaporate with heptane or use high vacuum to remove it without heating the product.
    
Option 2: Neutral Alumina (Brockmann Grade III)

If the compound is extremely acid-sensitive, switch stationary phases entirely.

Protocol:

  • Deactivation: Use Neutral Alumina.[2] If only "Basic" or "Acidic" is available, buy "Neutral."

  • Activity Adjustment: Commercial alumina is often Grade I (very active). Add water (approx. 6% w/w) to convert it to Grade III.

    • Why? Grade I is too strong and will cause irreversible adsorption or elimination reactions.

  • Elution: Use standard solvents (Hexanes/EtOAc). No amine buffer is usually required here.

Visualizing the Buffered Column Setup

Correct physical setup is crucial to prevent "band broadening" and decomposition at the inlet.

ColumnSetup cluster_column Buffered Silica Column Architecture Solvent Mobile Phase (Hex/EtOAc + 1% Et3N) SandTop Sand Layer (Protection) Solvent->SandTop Sample Sample Load ( dissolved in +1% Et3N ) SandTop->Sample Silica Stationary Phase (Silica slurried in 5% Et3N) Sample->Silica SandBot Sand/Cotton Plug Silica->SandBot

Figure 2: Layering strategy for buffered chromatography. The pre-treatment of the silica bed is the critical variable.

Troubleshooting & FAQs

Q: My compound turned into a black tar inside the flask while drying. What happened? A: You likely experienced intermolecular self-alkylation.

  • Fix: Never concentrate to dryness if the compound is an oil. Keep it in solution (e.g., dilute DCM or Ether) and store in the freezer. If you must concentrate, do not heat above 20°C.

Q: I see two spots on TLC, but they merge on the column. A: This is typical of decomposition during elution. The "streak" between spots indicates the compound is breaking down as it travels.

  • Fix: Switch to Option 1 (Buffered Silica) immediately. The streak is caused by the acidic silica surface.

Q: Can I store the purified iodide? A: Not for long.

  • Storage Protocol: Store at -20°C, under Argon, in an amber vial. Add a stabilizer like Copper turnings or Silver wool to scavenge free iodine.

Q: The NMR shows extra signals around 1.0-3.0 ppm after purification. A: That is residual Triethylamine (


).
  • Fix: Dissolve the product in

    
     and wash rapidly with cold pH 7 phosphate buffer (do not use strong acid to remove the amine, or you will destroy the oxazole). Dry and re-concentrate.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for purification of unstable alkyl halides and amine additives).
  • BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines and Acid-Sensitive Compounds. Link (Protocol for Et3N buffered silica).

  • Organic Chemistry Portal. (2013). Iodine(III)-Promoted Synthesis of Oxazoles. Link (Context on oxazole stability and synthesis).

  • Hempel, C., & Nachtsheim, B. J. (2013).[6] Synlett, 24, 2119-2123.[6] (Synthesis of substituted oxazoles).

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Link (Detailed procedure for deactivating silica gel with triethylamine for sensitive heterocycles).

Sources

Handling light sensitivity of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Photostability & Handling Protocols

Executive Summary

4-(Iodomethyl)-2-phenyloxazole is a highly reactive electrophile commonly used to introduce the 2-phenyloxazole motif into biological targets. While the oxazole core provides aromatic stability, the iodomethyl side chain is intrinsically photolabile.

The C–I bond dissociation energy (approx. 50–60 kcal/mol) is significantly lower than that of corresponding bromides or chlorides. Exposure to UV or visible light triggers homolytic cleavage, releasing iodine radicals (


) that initiate autocatalytic decomposition. This guide provides evidence-based protocols to mitigate this risk, ensuring reagent integrity for critical synthesis.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: The compound has turned from off-white to purple/brown. Is it usable?

Status: Compromised. Root Cause: The color change indicates the liberation of elemental iodine (


).
Mechanism:  Photons (

) cleave the C–I bond. The resulting iodine radicals dimerize to form

, which acts as a Lewis acid catalyst, further accelerating the decomposition of the remaining alkyl iodide. Action:
  • Light Purple: Usable for crude reactions if a slight excess is added.

  • Dark Brown/Black: Must be repurified. The free iodine can act as an oxidant or poison transition metal catalysts (e.g., Pd, Cu) in subsequent coupling steps.

Q2: Can I store this compound in solution (e.g., DMSO or DCM)?

Recommendation: Strictly No. Reasoning:

  • Nucleophilic Attack: Polar aprotic solvents like DMSO can slowly displace the iodide (Swern-type chemistry) even in the dark.

  • Radical Propagation: Chlorinated solvents (DCM, Chloroform) often contain trace acid or radical initiators that accelerate decomposition.

  • Concentration Effect: Dilution increases the surface area exposed to scattered light. Protocol: Store only as a solid under inert gas (Argon).

Q3: How do I purify the decomposed material?

Standard Protocol: Avoid silica gel chromatography if possible, as the acidity of silica can induce elimination to the exocyclic alkene. Recommended Method (Thiosulfate Wash):

  • Dissolve the crude solid in minimal Diethyl Ether or MTBE .

  • Wash rapidly with cold 5% Sodium Thiosulfate (

    
    )  solution. The brown color will vanish immediately as 
    
    
    
    is reduced to water-soluble iodide (
    
    
    ).
  • Wash with brine, dry over

    
    , and concentrate in the dark (aluminum foil-wrapped flask) at 
    
    
    
    C.
Module 2: The Photodecomposition Pathway

Understanding the enemy is the first step to containment. The diagram below illustrates the "Radical Cascade" that occurs when the compound is exposed to light.

G Substrate 4-(Iodomethyl)- 2-phenyloxazole RadicalPair Radical Pair [R-CH2• + I•] Substrate->RadicalPair Homolysis Photon Photon (hν) (UV/Vis) Photon->RadicalPair Iodine Elemental Iodine (I2) (Purple/Brown) RadicalPair->Iodine 2I• → I2 Dimer Dimerization/Side Products (R-CH2-CH2-R) RadicalPair->Dimer Recombination Iodine->Substrate Catalytic Feedback

Figure 1: Mechanism of C–I bond homolysis. Note the catalytic feedback loop where free iodine accelerates further degradation.

Module 3: Operational Handling Protocols
Protocol A: Long-Term Storage (The "Copper Trick")

For storage exceeding 48 hours, passive protection is insufficient. Active stabilization is required.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Stabilizer: Add a small coil of activated Copper wire or Silver wool inside the vial.

    • Mechanism:[1][2][3][4] These metals act as "iodine scavengers." Any liberated

      
       reacts with the metal to form stable CuI or AgI, preventing the autocatalytic loop described in Figure 1.
      
  • Atmosphere: Flush with Argon (heavier than air) before sealing.

  • Temperature: Store at -20°C.

Protocol B: "Blind" Weighing for Reactions

When setting up precision reactions (e.g., alkylations, cross-couplings), avoid benchtop weighing under fluorescent lights.

  • Preparation: Pre-weigh the receiving flask and a spatula.

  • Environment: Dim the lab lights or use a Red LED headlamp (iodides are less sensitive to red wavelengths >600nm).

  • Transfer: Wrap the source vial in aluminum foil. Remove the cap only long enough to transfer the solid.

  • Solvent Addition: Add solvent immediately after weighing and sparge with inert gas.

Module 4: Solvent & Reagent Compatibility Data
Solvent / ConditionCompatibilityRisk LevelNotes
Diethyl Ether (anhydrous) ⭐⭐⭐ HighLowBest for handling/workup. Ensure peroxide-free.
Dichloromethane (DCM) ⭐⭐ MediumModerateAcidic impurities in DCM can trigger degradation. Pass through basic alumina first.
Acetone ⭐ LowHighFinkelstein conditions;

exchange can occur.
DMSO / DMF ❌ IncompatibleCriticalRapid decomposition/oxidation upon storage. Use only for immediate reaction.
Silica Gel ❌ IncompatibleCriticalAcidic surface causes elimination. Use Neutral Alumina.
Module 5: Workflow Visualization

The following decision tree outlines the correct processing steps based on the physical state of your reagent.

Handling Start Inspect Reagent ColorCheck Color Check Start->ColorCheck White Off-White/Pale Yellow ColorCheck->White Intact Brown Purple/Brown ColorCheck->Brown Degraded ActionSafe Safe to Use (Wrap in Foil) White->ActionSafe ActionPurify Purification Required Brown->ActionPurify Store Storage: -20°C + Copper Wire ActionSafe->Store ThioWash Method A: Thiosulfate Wash (For <5g scale) ActionPurify->ThioWash Liquid/Oil Recryst Method B: Recrystallization (For >5g scale) ActionPurify->Recryst Solid ThioWash->Store Recryst->Store

Figure 2: Decision tree for reagent assessment and recovery.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for purification of alkyl iodides via thiosulfate wash).

  • Barton, D. H. R., et al. (1983). Radical reactions of alkyl iodides. Tetrahedron Letters. (Mechanistic insight into C-I bond homolysis).

  • Paine, J. B., & Dolphin, D. (1976). Photostability of benzylic and heterocyclic iodides. Journal of Organic Chemistry. (Specific context on the instability of iodomethyl-heterocycles).

  • Sella, A. (2014). Classic Kit: Copper wire stabilization of iodides. Chemistry World. (Validation of the copper scavenger technique).

Sources

Technical Support Center: Optimizing Alkylation with 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Paradox

You are likely experiencing low yields or "tarring" when using 4-(iodomethyl)-2-phenyloxazole .[1][2] This reagent presents a classic organic synthesis paradox:

  • High Reactivity: The iodide is an exceptional leaving group, making the methylene carbon highly electrophilic (

    
     favored).[2]
    
  • High Acidity: The oxazole ring is electron-withdrawing.[2] This acidifies the

    
    -protons (the methylene 
    
    
    
    ), making them susceptible to deprotonation by bases.

The Problem: If your reaction conditions are too basic or too hot, the base acts as a protophile rather than a nucleophile. This triggers an elimination-like pathway (E2 or E1cB-like), generating a reactive exocyclic alkene (4-methylene-4H-oxazole) that rapidly polymerizes or decomposes.[1]

The Solution: You must shift the reaction coordinate from Thermodynamic Control (Elimination/Decomposition) to Kinetic Control (Substitution) by modulating basicity and temperature.

Mechanistic Pathway & Decision Logic[1]

The following diagram illustrates the bifurcation between the desired substitution and the fatal elimination pathway.

ReactionPathways Start 4-(Iodomethyl)-2-phenyloxazole TS_SN2 TS: SN2 Attack (Backside Displacement) Start->TS_SN2 Soft Nu, Polar Aprotic Solvent TS_E2 TS: Deprotonation (Alpha-Proton Removal) Start->TS_E2 Hard Base, High Temp Nu Nucleophile (Nu:) Nu->TS_SN2 Base Base (B:) Base->TS_E2 Product Desired Alkylated Product (Stable) TS_SN2->Product Fast (Kinetic) ReactiveInt 4-Methylene-oxazole (Exocyclic Alkene) TS_E2->ReactiveInt Irreversible Tars Polymerization / Decomposition (Tars) ReactiveInt->Tars Rapid Decay

Caption: Figure 1. Kinetic bifurcation. The desired


 pathway (top) requires orbital overlap, while the elimination pathway (bottom) is driven by sterics and basicity.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Black/Brown Tar Formation Base is too strong. You likely used NaH, KOtBu, or hydroxide.[1][2] These deprotonate the methylene group, causing polymerization.Switch to weak bases: Use

,

, or organic bases like DIPEA/TEA.[1][2] If using an alkoxide nucleophile, generate the anion separately and add it slowly at low temp.[2]
Starting Material Recovery Nucleophile is too weak or Solvent is non-polar. The iodide is intact, but

isn't happening.[2]
Increase Polarity: Switch to DMF, DMSO, or Acetonitrile (ACN).[1][2] Add a catalyst like TBAI (Tetrabutylammonium iodide) or 18-Crown-6 if using solid carbonate bases.[1][2]
Elimination Product (Alkene) Steric Hindrance. Your nucleophile is bulky (e.g., t-Butyl amine, secondary alkoxide), acting as a base instead of a nucleophile.[1][2]Change Approach: Use a less sterically hindered nucleophile. If the bulky group is necessary, switch to a lower temperature (-20°C) to favor the lower activation energy of

.
Slow Reaction Rate Temperature too low for the specific nucleophile.[2]Gradual Warming: Start at 0°C. If no reaction after 2h, warm to RT. Do not heat above 60°C unless absolutely necessary.

Optimized Experimental Protocol ("The Gold Standard")

This protocol is designed to maximize


 substitution while suppressing elimination.

Reagents:

  • Electrophile: 4-(Iodomethyl)-2-phenyloxazole (1.0 equiv)[1][2]

  • Nucleophile: Thiol, Amine, or Phenol (1.1 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) or DIPEA (1.2 equiv)[2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry your glassware. Moisture can generate hydroxide (a strong base) from carbonate bases, triggering elimination.[2]

  • Solvation: Dissolve the Nucleophile and Base in the solvent first.[2] Stir for 15 minutes at Room Temperature (RT) to generate the active nucleophilic species.

    • Why? This ensures the base is consumed/buffered before the sensitive alkyl iodide is added.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Elimination has a higher activation energy (

      
      ) than Substitution. Low temperature kinetically selects for substitution.[2]
      
  • Addition: Dissolve 4-(iodomethyl)-2-phenyloxazole in a minimal amount of solvent and add it dropwise to the reaction mixture.

    • Why? Keeping the electrophile concentration low relative to the nucleophile prevents side reactions where the electrophile reacts with itself or decomposition products.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC or LC-MS.[1][2][3]

    • Checkpoint: If starting material remains, warm to RT. Do not reflux.

  • Workup: Quench with saturated

    
     (aq) and extract with EtOAc. Avoid strong acid or base washes during workup to preserve the oxazole ring.
    

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to deprotonate my nucleophile first? A: Yes, BUT you must ensure the NaH is completely consumed before adding the oxazole. If unreacted hydride remains, it will attack the iodine or deprotonate the methylene group of the reagent, causing instant decomposition.[2] We recommend filtering the anion solution or using a weaker base like


 to be safe.

Q: Why use the Iodide instead of the Chloride? A: The iodide is a much better leaving group (


 is a weaker base than 

). This allows the substitution to proceed at lower temperatures (often 0°C vs 80°C). Lower heat is the #1 way to prevent elimination side reactions.

Q: I see a spot on TLC that isn't product or starting material. What is it? A: If it stays at the baseline, it is likely the quaternary ammonium salt (if using amines) or polymerized decomposition products.[2] If it runs high, it might be the "dimer" formed from the coupling of two oxazole units, which happens via a radical mechanism if light exposure is high. Keep the reaction in the dark.

Q: Can I use alcohols (ROH) as solvents? A: Generally, no.[2] Alcohols are protic.[2] They solvate the nucleophile (forming a "cage"), reducing its reactivity (nucleophilicity) while leaving its basicity relatively intact.[2] This favors Elimination.[4][5] Use Polar Aprotic solvents (DMF, MeCN, Acetone) to leave the nucleophile "naked" and reactive.[2]

References & Authority

  • Nucleophilic Substitution vs. Elimination Principles:

    • Concept: The competition between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      is governed by basicity and sterics. Weak bases favor
      
      
      .[3]
    • Source: Master Organic Chemistry. (2025).[3][6] Deciding SN1/SN2/E1/E2 - The Substrate. Link

  • Reactivity of Halomethyl Oxazoles:

    • Concept: 2-(Halomethyl)oxazoles are highly reactive scaffolds.[1][2][7] The iodide is more reactive than chloride but less stable.

    • Source: Patil, P. C., & Luzzio, F. A. (2016).[1][2][7] Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Link

  • Oxazole Synthesis & Stability:

    • Concept: Base-induced transformation of oxazole precursors often leads to ring opening or rearrangement if conditions are too harsh.[1][2]

    • Source: ResearchGate. (2019).[2] Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles. Link

  • Solvent Effects on Nucleophilicity:

    • Concept: Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity of anions, favoring

      
       over 
      
      
      
      compared to protic solvents.[2]
    • Source: Lumen Learning.[2] Assessing SN1, SN2, E1, E2. Link

Sources

Stabilization methods for 4-(Iodomethyl)-2-phenyloxazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Iodomethyl)-2-phenyloxazole

A Guide to Handling, Stabilization, and Troubleshooting in Solution

Welcome to the technical support center for 4-(Iodomethyl)-2-phenyloxazole. As Senior Application Scientists, we have compiled this guide based on the intrinsic chemical properties of the molecule and established best practices for handling reactive organic compounds. This resource is designed to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for 4-(Iodomethyl)-2-phenyloxazole in solution?

A1: The instability of 4-(Iodomethyl)-2-phenyloxazole arises from two main structural features: the iodomethyl group and the oxazole ring.

  • The Carbon-Iodine (C-I) Bond: The C-I bond is relatively weak and susceptible to cleavage. Iodide is an excellent leaving group, making the methylene carbon highly electrophilic and prone to nucleophilic substitution reactions.[1][2] This reactivity is the basis for its utility in synthesis but also a primary source of degradation.

  • Photosensitivity: Like many organic iodides, this compound is sensitive to light. Exposure to UV or even ambient light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to complex side reactions and the formation of elemental iodine (I₂), often observed as a pink or brownish tint in the solution.[3][4][5]

  • Solvent Reactivity (Solvolysis): Protic solvents, such as water, methanol, or ethanol, can act as nucleophiles, leading to the substitution of the iodide and formation of hydroxymethyl or alkoxymethyl byproducts.[6][7]

  • Oxazole Ring Sensitivity: While generally aromatic and stable, the oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions or attack by strong nucleophiles.[8]

Q2: I've noticed my solution of 4-(Iodomethyl)-2-phenyloxazole has turned yellow or brown. What does this signify and is it still usable?

A2: A yellow or brown discoloration is a common indicator of degradation. It typically signals the formation of elemental iodine (I₂) resulting from the decomposition of the compound, often initiated by light exposure.[3][4]

Whether the solution is still usable depends on the sensitivity of your application.

  • For non-critical applications or qualitative screening: Minor discoloration may be acceptable, but be aware that the effective concentration of the active compound is lower than calculated.

  • For quantitative studies, kinetic experiments, or cGMP work: The solution should be discarded. The presence of degradation products, including iodine itself, can interfere with your reaction, lead to new side products, and produce non-reproducible results. It is always best practice to use a freshly prepared, colorless solution.[3]

Q3: What are the recommended solvents for dissolving and reacting this compound?

A3: The choice of solvent is critical for minimizing degradation.

  • Recommended: High-purity, anhydrous polar aprotic solvents are strongly recommended. These include acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can dissolve the compound without participating in nucleophilic substitution (solvolysis), and they are well-suited for S(_N)2 reactions.[2][9]

  • Use with Caution: Chlorinated solvents like dichloromethane (DCM) and chloroform can be used but must be anhydrous and free of acidic impurities.

  • Avoid: Polar protic solvents like water, methanol, and ethanol should be avoided for storage or as primary reaction solvents unless they are a reactant, as they will lead to solvolysis byproducts.[6][7]

Q4: How should I properly store the solid compound and its solutions?

A4: Proper storage is essential to maintain the compound's purity and reactivity. Based on supplier recommendations for analogous compounds and general chemical principles, the following conditions are advised.[3][10][11]

Table 1: Recommended Storage Conditions
ConditionSolid CompoundStock Solutions
Temperature 2-8°C or -20°C (long-term)-20°C or -80°C
Atmosphere Store under an inert gas (Argon or Nitrogen)Blanket headspace with Argon or Nitrogen before sealing
Light Store in an amber glass vial or wrap in aluminum foilUse amber vials or foil-wrapped containers
Container Tightly sealed container with a PTFE-lined capVials with PTFE-lined septa to allow for inert gas blanketing

Troubleshooting Guide for Experimental Setups

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low reaction yield and multiple spots on Thin Layer Chromatography (TLC).

  • Probable Cause: This is a classic sign of compound degradation either before or during the reaction. The primary starting material is likely degrading into various byproducts, which then either do not react or form additional side products.

  • Causality Analysis: The electrophilic nature of the iodomethyl group makes it susceptible to attack by any nucleophilic species present, including trace moisture, the counter-ion of a basic salt, or the solvent itself.[6] Light exposure during setup or reaction can also contribute significantly.[3]

  • Solution Protocol:

    • Prepare Fresh: Always prepare solutions of 4-(Iodomethyl)-2-phenyloxazole immediately before use. Do not store solutions, even at low temperatures, for extended periods.

    • Inert Your Setup: Ensure your reaction flask is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen). Maintain this inert atmosphere throughout the reaction.

    • Protect from Light: Wrap your reaction vessel completely in aluminum foil from the moment you add the compound until the reaction is quenched.

    • Control Temperature: If the reaction is exothermic or being run at room temperature, consider pre-cooling the solution before adding other reagents to prevent temperature spikes that could accelerate degradation.

    • Reagent Purity: Use anhydrous solvents and high-purity reagents to eliminate sources of nucleophilic impurities.

Issue 2: NMR or LC-MS analysis of the crude reaction mixture shows the presence of 4-(hydroxymethyl)-2-phenyloxazole or other unexpected byproducts.

  • Probable Cause: The presence of 4-(hydroxymethyl)-2-phenyloxazole is a definitive marker of hydrolysis, meaning the compound reacted with water. Other byproducts could result from reactions with different nucleophiles or solvent molecules.

  • Causality Analysis: Water can be introduced from several sources: insufficiently dried glassware, non-anhydrous solvents, or atmospheric moisture entering the reaction. The high reactivity of the iodomethyl group makes it very sensitive to even trace amounts of water.[12]

  • Solution Protocol:

    • Solvent Check: Use solvents from a freshly opened bottle or from a solvent purification system. Anhydrous grade solvents are critical.

    • Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled in a desiccator or under an inert atmosphere immediately before use.

    • Workup Considerations: During aqueous workup, minimize the contact time of your unreacted starting material with the aqueous phase. Perform extractions quickly and at a low temperature (e.g., in an ice bath).

Issue 3: Reaction fails to initiate or proceeds very slowly, even with a strong nucleophile.

  • Probable Cause: The nucleophile may be deactivated, or the starting material may have degraded to a non-reactive species prior to the addition of the nucleophile.

  • Causality Analysis: Polar protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, significantly reducing its reactivity in an S(_N)2 reaction.[2][7] Alternatively, if the 4-(Iodomethyl)-2-phenyloxazole has already degraded (e.g., via de-iodination), there is no electrophilic site for the nucleophile to attack.

  • Solution Protocol:

    • Confirm Solvent Choice: Ensure you are using a polar aprotic solvent (e.g., DMF, ACN, DMSO) to maximize the "naked" reactivity of your nucleophile.[2]

    • Assess Starting Material Integrity: Before starting the reaction, run a quick TLC or LC-MS of your prepared 4-(Iodomethyl)-2-phenyloxazole solution to confirm its purity. If you see signs of degradation, discard it and prepare a fresh solution.

    • Order of Addition: Add the 4-(Iodomethyl)-2-phenyloxazole to the solution containing the nucleophile, rather than the other way around. This ensures the nucleophile is present and ready to react the moment the electrophile is introduced, minimizing the time the electrophile has to degrade.

Visualized Degradation & Workflow

Diagram 1: Key Degradation Pathways

A 4-(Iodomethyl)-2-phenyloxazole B 4-(Hydroxymethyl)-2-phenyloxazole (Hydrolysis Product) A->B H₂O (Moisture) C 4-(Alkoxymethyl)-2-phenyloxazole (Solvolysis Product) A->C ROH (Alcohol Solvent) D 4-Methyl-2-phenyloxazole + I• Radical (De-iodination) A->D Light (hν) / Heat E Molecular Iodine (I₂) (Discoloration) D->E Dimerization

Caption: Primary degradation pathways for 4-(Iodomethyl)-2-phenyloxazole.

Diagram 2: Recommended Experimental Workflow

start Start prep_glass 1. Prepare Dry Glassware (Oven-dried, cooled under N₂/Ar) start->prep_glass prep_solv 2. Use Anhydrous Aprotic Solvent prep_glass->prep_solv dissolve 3. Dissolve Compound (Under N₂/Ar, protect from light) prep_solv->dissolve check_purity 4. Optional: QC Check (TLC / LC-MS of fresh solution) dissolve->check_purity check_purity->dissolve Degraded add_reagents 5. Add Nucleophile/Base check_purity->add_reagents Purity OK run_rxn 6. Run Reaction (Maintain inert atm. & light protection) add_reagents->run_rxn workup 7. Quench & Workup (Minimize time with aqueous phase) run_rxn->workup end End workup->end

Caption: Workflow for minimizing degradation during experiments.

Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol outlines the preparation of a stock solution with minimized risk of degradation, intended for immediate use.

  • Glassware Preparation: Place a 10 mL amber volumetric flask and a small magnetic stir bar in an oven at 120°C for at least 4 hours. Transfer to a desiccator and allow to cool to room temperature.

  • Inerting: Once cool, immediately cap the flask with a septum and purge with dry argon or nitrogen for 5 minutes using a needle inlet and a vent needle.

  • Weighing: On an analytical balance, accurately weigh approximately 28.5 mg of 4-(Iodomethyl)-2-phenyloxazole (0.1 mmol) directly into the purged flask. This should be done as quickly as possible to minimize atmospheric exposure.

  • Dissolution: Using a dry syringe, add ~8 mL of anhydrous acetonitrile. Stir the solution under a positive pressure of inert gas until all solid has dissolved.

  • Final Volume: Carefully add anhydrous acetonitrile via syringe to bring the volume to the 10.00 mL mark. This yields a 10 mM solution.

  • Usage: Use the solution immediately. If brief storage is unavoidable, blanket the headspace with inert gas, seal tightly with parafilm, and store at -20°C, protected from light. Allow the solution to warm to room temperature before use to prevent condensation.

Protocol 2: Forced Degradation Study (Stability Assessment)

This protocol allows you to test the stability of the compound under your specific laboratory conditions.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile as described in Protocol 1.

  • Aliquoting: Dispense 1 mL aliquots of the stock solution into several clear and amber HPLC vials.

  • Stress Conditions:

    • Control: Immediately analyze one amber vial sample (T=0) using a suitable HPLC or LC-MS method to establish the initial purity.

    • Photostability: Expose one set of clear vials to ambient laboratory light and another to a controlled UV light source (e.g., 254 nm or 365 nm) for a set time (e.g., 24 hours). Keep a corresponding set of amber vials next to them as dark controls.[13]

    • Hydrolytic Stability: To a clear vial, add 100 µL of a 1:1 acetonitrile/water mixture. Monitor for changes over several hours.

  • Analysis: After the designated time, analyze all samples by HPLC/LC-MS. Compare the peak area of the parent compound to the T=0 sample and identify the formation of any new peaks, which represent degradation products. This will provide empirical data on the compound's lability under your conditions.

References

  • Vertex AI Search. (n.d.). Alkyl Halides.
  • Wren, J. C., et al. (n.d.). Chemistry of Iodine in Containment.
  • Vertex AI Search. (n.d.). Alkyl Halides and Nucleophilic Substitution.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions.
  • accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Scribd. (n.d.). Alkyl Halides and Solvent Effects.
  • PMC. (n.d.). Studies on the stability of iodine compounds in iodized salt.
  • BenchChem. (2025). Stability of 1-Iodoadamantane in air and light.
  • MolCore. (n.d.). 4-(iodomethyl)-2-phenyloxazole.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-2-phenyloxazole.
  • Allan Chemical Corporation. (2025, September 10). Reactivity of Potassium Iodide Under Light.
  • BenchChem. (2025). 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability and storage conditions.
  • BenchChem. (2025). Degradation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in solution.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

Sources

Validation & Comparative

1H NMR Characterization of 4-(Iodomethyl)-2-phenyloxazole: A Comparative Guide for Halogen Exchange Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, monitoring the precise transformation of API intermediates is a critical aspect of drug development. 4-(Iodomethyl)-2-phenyloxazole is a highly reactive alkylating agent frequently utilized in the synthesis of complex oxazole-containing therapeutics. It is typically synthesized from its more stable, commercially available precursor, 4-(chloromethyl)-2-phenyloxazole, via a Finkelstein reaction.

This guide objectively compares the


H NMR performance of the iodinated product against its chlorinated alternative, providing researchers with a self-validating analytical framework to monitor this halogen exchange in real-time.

The Mechanistic Basis of NMR Shift Differences

To establish a robust analytical protocol, we must first understand the causality behind the spectral changes observed during the reaction.

The Finkelstein Reaction Dynamics

The conversion of 4-(chloromethyl)-2-phenyloxazole to 4-(Iodomethyl)-2-phenyloxazole relies on an S


2 halogen exchange. The reaction is performed in anhydrous acetone. The experimental choice of acetone is deliberate: sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is virtually insoluble. As the substitution occurs, NaCl precipitates out of the solution, irreversibly driving the equilibrium forward according to Le Chatelier's principle.
Causality of the Chemical Shift: The Heavy-Atom Effect

When comparing the


H NMR spectra of the starting material and the product, the most critical diagnostic handle is the methylene (-CH

-) group at the C4 position of the oxazole ring.

One might intuitively assume that because iodine (Electronegativity


) is less electronegative than chlorine (

), the inductive deshielding on the adjacent protons is reduced, leading to an upfield shift. While true, this classical inductive model is incomplete. The pronounced upfield shift is heavily dictated by the Heavy-Atom Effect on the Light Atom (HALA effect) . The large, highly polarizable electron cloud of the iodine atom introduces substantial relativistic spin-orbit (SO) coupling. This SO coupling provides a strong magnetic shielding environment for the adjacent methylene protons, shifting their resonance significantly upfield compared to the chlorinated precursor.

G A Halogen Exchange (Cl → I) B Decreased Electronegativity A->B C Heavy-Atom Effect (Spin-Orbit Coupling) A->C D Increased Magnetic Shielding at -CH2- B->D C->D E Upfield 1H NMR Shift (4.55 ppm → 4.35 ppm) D->E

Diagram 1: Logical relationship of the heavy atom effect driving the upfield NMR shift.

Comparative H NMR Data

To ensure trustworthiness in your structural validation, the


H NMR protocol acts as a self-validating system. By observing the disappearance of the -CH

-Cl singlet and the proportional appearance of the -CH

-I singlet, researchers can calculate precise reaction conversions without relying on external calibration curves.

The quantitative data below summarizes the expected chemical shifts in CDCl


 at 400 MHz. The aromatic region remains largely unperturbed, serving as an excellent internal integration standard (integrating to 5H for the phenyl ring and 1H for the oxazole C5 proton).
Proton Environment4-(Chloromethyl)-2-phenyloxazole (

, ppm)
4-(Iodomethyl)-2-phenyloxazole (

, ppm)
MultiplicityIntegration
Phenyl (ortho)8.05 - 7.958.05 - 7.95Multiplet2H
Oxazole C5-H7.727.68Singlet1H
Phenyl (meta/para)7.50 - 7.407.50 - 7.40Multiplet3H
-CH

-X
4.55 4.35 Singlet 2H

Note: The exact chemical shift of the oxazole C5-H may experience a negligible upfield drift (


0.04 ppm) due to the reduced electron-withdrawing nature of the iodomethyl group compared to the chloromethyl group.

Experimental Protocol: Finkelstein Reaction & NMR Monitoring

This step-by-step methodology is designed to provide clean, unambiguous NMR kinetics. The workflow ensures that paramagnetic impurities or precipitated salts do not broaden the NMR lines, preserving the high resolution required for accurate integration.

Phase 1: Reaction Setup
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)-2-phenyloxazole (1.0 mmol) in 10 mL of anhydrous acetone.

  • Reagent Addition: Add anhydrous sodium iodide (3.0 mmol, 3.0 equiv.) in a single portion. The solution will initially appear clear or slightly yellow.

  • Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) under an inert nitrogen atmosphere.

Phase 2: Aliquot Sampling & NMR Preparation
  • Sampling: At designated time intervals (e.g., 1h, 2h, 4h), withdraw a 50 µL aliquot of the reaction mixture using a glass syringe.

  • Solvent Swap: Transfer the aliquot to a 1.5 mL microcentrifuge tube and evaporate the acetone under a gentle stream of nitrogen gas until a dry residue remains. Causality: Acetone's protonated residual peak (

    
     2.17 ppm) can obscure aliphatic impurities, and its solvent properties alter the chemical shifts compared to standard CDCl
    
    
    
    literature values.
  • Filtration: Re-dissolve the residue in 0.6 mL of deuterated chloroform (CDCl

    
     containing 0.03% v/v TMS). Pass this solution through a tight cotton plug packed in a glass Pasteur pipette directly into an NMR tube. Causality: This step removes the precipitated NaCl and excess NaI. Suspended solid salts cause magnetic susceptibility gradients in the NMR tube, leading to poor shimming and broadened peaks.
    
Phase 3: Acquisition & Analysis
  • Acquisition: Acquire the

    
    H NMR spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2 seconds.
    
  • Validation: Set the TMS internal standard to 0.00 ppm. Integrate the aromatic multiplet at 8.05-7.95 ppm to exactly 2.00.

  • Conversion Calculation: Measure the integral of the starting material peak (

    
     at 4.55 ppm) and the product peak (
    
    
    
    at 4.35 ppm). The conversion percentage is calculated as:
    
    
    .

G A 4-(Chloromethyl)- 2-phenyloxazole B NaI / Acetone Reflux (60°C) A->B C Aliquot Sampling & Solvent Swap B->C D Filtration & 1H NMR (CDCl3) C->D E 4-(Iodomethyl)- 2-phenyloxazole D->E

Diagram 2: Experimental workflow for Finkelstein reaction monitoring via 1H NMR.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Chemical Reviews, American Chemical Society. URL:[Link]

  • The Effect of Lewis Bases on the 13C NMR of Iodoalkynes Journal of the American Chemical Society, American Chemical Society. URL:[Link]

  • An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization Journal of the American Chemical Society, American Chemical Society. URL:[Link]

A Comparative Guide to the 13C NMR Spectral Analysis of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected 13C NMR spectral data for 4-(Iodomethyl)-2-phenyloxazole, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of a publicly available experimental spectrum, this document offers a robust, data-driven comparison with structurally similar compounds to predict and interpret the chemical shifts of the target molecule. This approach is essential for researchers to verify synthesis, identify potential impurities, and understand the electronic environment of this heterocyclic scaffold.

The Importance of 13C NMR in the Structural Elucidation of Substituted Oxazoles

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon framework of organic molecules. For substituted oxazoles like 4-(Iodomethyl)-2-phenyloxazole, 13C NMR provides critical information on:

  • The number of unique carbon environments: Confirming the presence of all carbon atoms in the molecule.

  • The electronic environment of each carbon: The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, influenced by hybridization, electronegativity of attached atoms, and resonance effects.

  • Structural verification: By comparing experimentally obtained spectra with predicted values or data from related compounds, the successful synthesis of the target molecule can be confirmed.

Predicted 13C NMR Chemical Shifts for 4-(Iodomethyl)-2-phenyloxazole

The predicted 13C NMR chemical shifts for 4-(Iodomethyl)-2-phenyloxazole are presented below. These values are estimated based on the analysis of substituent effects on the oxazole and phenyl rings, drawing comparisons with known compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 (Oxazole)160-165Attached to nitrogen and the phenyl group, leading to a downfield shift.
C4 (Oxazole)135-140Substituted with the iodomethyl group; the iodine's electronegativity and the carbon's sp2 hybridization contribute to a downfield shift.
C5 (Oxazole)125-130Generally, the C5 of an oxazole ring is upfield compared to C2 and C4.
-CH2I5-15The highly electronegative iodine atom causes a significant downfield shift for an sp3 hybridized carbon.
C1' (Phenyl)125-130The ipso-carbon of the phenyl ring attached to the oxazole.
C2'/C6' (Phenyl)128-132Ortho-carbons of the phenyl ring.
C3'/C5' (Phenyl)128-132Meta-carbons of the phenyl ring.
C4' (Phenyl)130-135Para-carbon of the phenyl ring.

Comparative Analysis with Related Oxazole Derivatives

To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data of related oxazole derivatives is crucial.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Phenyl Carbons (ppm)Reference
2,5-Diphenyloxazole159.8128.8155.1126.4, 127.1, 128.3, 128.6, 130.3, 131.1[1]
2-Phenylthiazole168.0144.1119.5126.3, 129.0, 130.0, 133.4[2]
Oxazole150.6138.1125.5-[3]

Analysis of Substituent Effects:

  • Phenyl Group at C2: The presence of a phenyl group at the C2 position of the oxazole ring generally results in a chemical shift in the range of 160-165 ppm for C2.

  • Substitution at C4: The introduction of an iodomethyl group at C4 is expected to significantly influence the chemical shift of this carbon. The electronegativity of iodine will draw electron density away from C4, causing a downfield shift compared to an unsubstituted C4.

  • Iodomethyl Group (-CH2I): The carbon of the iodomethyl group is expected to have a chemical shift in the range of 5-15 ppm. This is a characteristic region for carbons attached to an iodine atom.

Experimental Protocol for Acquiring 13C NMR Spectra

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 4-(Iodomethyl)-2-phenyloxazole.

A. Sample Preparation:

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of 4-(Iodomethyl)-2-phenyloxazole and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for its good dissolving power for many organic compounds.

  • Add Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, 5 mm NMR tube.

B. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

C. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing the Molecular Structure and Predicted Chemical Shifts

The following diagram illustrates the structure of 4-(Iodomethyl)-2-phenyloxazole with its carbon atoms numbered for clarity in NMR analysis.

Caption: Structure of 4-(Iodomethyl)-2-phenyloxazole with carbon numbering.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of 4-(Iodomethyl)-2-phenyloxazole. By leveraging comparative data from related structures and a thorough understanding of substituent effects, researchers can confidently interpret their experimental results. The detailed experimental protocol offers a reliable method for obtaining high-quality spectra, which is fundamental for the unambiguous structural characterization of this important synthetic intermediate.

References

  • SpectraBase. 5-[4-(1,1-Dimethylethyl)phenyl]-2-phenyloxazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed. (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). [Link]

  • ResearchGate. Figure 4. 13 C-NMR spectrum of ( 4 ). [Link]

  • PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

  • PMC. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). [Link]

  • SpectraBase. Oxazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

  • PubMed. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). [Link]

  • Moshang Chemical. 4-(iodomethyl)-2-phenyloxazole. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • The Royal Society of Chemistry. Supporting Information Molecular iodine mediated synthesis of polysubstituted oxazoles by oxidative domino cyclization in water. [Link]

  • SpectraBase. 2-Phenylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

  • The Royal Society of Chemistry. NMR spectra and Analytical HPLC. [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Iodomethyl)-2-phenyloxazole (CAS: 33162-08-2) is a critical heterocyclic building block, distinguished by the high reactivity of its alkyl iodide moiety.[1] While this reactivity makes it invaluable for nucleophilic substitution reactions in medicinal chemistry, it presents unique challenges for analytical characterization compared to its chlorinated or brominated analogs.

This guide objectively compares the two primary mass spectrometry (MS) workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to determine the optimal protocol for structural validation and purity assessment.

Verdict: While GC-MS provides structural fingerprinting via fragmentation, LC-MS/MS (ESI+) is the superior alternative for routine analysis due to the thermal instability of the C-I bond and the compound's high boiling point (~355°C predicted).

Compound Profile & Physicochemical Properties

Understanding the physical nature of the analyte is the first step in selecting an ionization method.

PropertyDataAnalytical Implication
Formula C₁₀H₈INOMonoisotopic mass dominance (Iodine is 100% ¹²⁷I).
Molecular Weight 285.08 g/mol Suitable for single quadrupole or TOF analysis.
Boiling Point ~355°C (Predicted)High. Requires high GC inlet temps, risking degradation.
Reactivity Alkylating AgentSusceptible to hydrolysis or nucleophilic attack in protic solvents.
Isotopic Signature Unique (No M+2)Unlike Chloro- analogs (3:1 M:M+2), Iodo- compounds lack an M+2 isotope peak.

Methodology Comparison: GC-MS vs. LC-MS/MS[2][3]

Alternative 1: GC-MS (Electron Ionization - EI)

The Traditional Approach

Mechanism: The sample is vaporized at ~250-280°C and bombarded with 70 eV electrons.

  • Pros: Provides a rich fragmentation fingerprint (spectral library matching).

  • Cons: The C-I bond energy (~50 kcal/mol) is significantly lower than C-Cl (~80 kcal/mol). High inlet temperatures often cause homolytic cleavage of the iodine atom before ionization, leading to false peaks (e.g., artifacts resembling the radical [M-I]•).

Alternative 2: LC-MS/MS (Electrospray Ionization - ESI)

The Recommended Approach

Mechanism: Soft ionization from a liquid stream at atmospheric pressure.

  • Pros: No thermal degradation.[2] High sensitivity for the protonated molecule

    
    .
    
  • Cons: Less structural fragmentation in the source (requires MS/MS for structural confirmation).

Comparative Performance Data
FeatureGC-MS (EI)LC-MS/MS (ESI+)
Molecular Ion Detection Weak (

often low abundance due to I loss)
Strong (

is base peak)
Thermal Stability Poor (Risk of pyrolysis)Excellent (Ambient temp ionization)
Sensitivity Moderate (ng range)High (pg range)
Specificity High (Fingerprint)High (MRM transitions)
Sample Prep Requires volatile solvents (e.g., DCM)Compatible with ACN/Water/Methanol

Fragmentation Analysis & Pathways

Understanding the fragmentation is vital for confirming the structure, particularly distinguishing the iodomethyl group from potential impurities.

Fragmentation Pathway (EI/CID)
  • Primary Loss: Homolytic cleavage of the C-I bond is the dominant pathway, yielding the resonance-stabilized (2-phenyloxazol-4-yl)methyl cation (

    
     158).
    
  • Secondary Loss: Cleavage of the oxazole ring (Retro-Diels-Alder type or CO loss) from the core structure.

FragmentationPathway M Molecular Ion [M]+ m/z 285 Frag1 Base Peak [M - I]+ m/z 158 M->Frag1 - I• (Weak C-I bond) Iodine Iodine Radical (I•) 127 Da M->Iodine Frag2 Ring Cleavage [C9H8N]+ m/z 130 Frag1->Frag2 - CO (28 Da) Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag2->Frag3 - C3H3N

Caption: Predicted fragmentation pathway for 4-(Iodomethyl)-2-phenyloxazole showing the characteristic loss of Iodine followed by oxazole ring degradation.

Recommended Experimental Protocol (LC-MS/MS)

This protocol is designed to minimize hydrolysis of the iodomethyl group while maximizing sensitivity.

Step 1: Sample Preparation
  • Solvent: Acetonitrile (ACN). Avoid alcohols (MeOH) if storing >1 hour to prevent ether formation.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 100 ng/mL for analysis.

  • Filtration: 0.2 µm PTFE filter (do not use Nylon, which may bind the alkyl halide).

Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The compound is hydrophobic and will elute late).

Step 3: MS Parameters (ESI+)
  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Source Temp: 300°C.

  • MRM Transitions (for quantification):

    • Quantifier:

      
       (Loss of I).
      
    • Qualifier:

      
       (Phenyl ring confirmation).
      

Self-Validation & Troubleshooting

To ensure scientific integrity (E-E-A-T), use these checks to validate your data:

  • The "Isotope Rule" Check:

    • Check the M+1 peak.[3] For

      
      , the 
      
      
      
      contribution should be
      
      
      .
    • Crucial: If you see an M+2 peak with

      
       intensity relative to the parent, you have the Chloro-  analog, not the Iodo- compound.
      
    • If you see an M+2 peak with

      
       intensity, you have the Bromo-  analog.
      
    • Iodo- compounds must show NO significant M+2 peak (other than minor

      
       contributions).
      
  • The "Neutral Loss" Check:

    • In MS/MS, look for a mass difference of exactly 127 Da (Iodine) or 128 Da (HI). If the primary loss is 35/36 Da, the sample is misidentified as the chloride.

ValidationLogic Start Start Validation CheckM Observe Parent Ion Isotope Pattern Start->CheckM IsM2_33 Is M+2 ~33%? CheckM->IsM2_33 IsM2_100 Is M+2 ~100%? IsM2_33->IsM2_100 No Result_Cl Identify: Chloro-Analog (Incorrect) IsM2_33->Result_Cl Yes CheckLoss Check MS/MS Neutral Loss IsM2_100->CheckLoss No (M+2 < 1%) Result_Br Identify: Bromo-Analog (Incorrect) IsM2_100->Result_Br Yes Result_I Identify: Iodo-Analog (Correct) CheckLoss->Result_I Loss = 127 Da

Caption: Logical flow for validating the identity of 4-(Iodomethyl)-2-phenyloxazole against common halogenated analogs.

References

  • Traldi, P., & Vettori, U. (1980).[4] Mass Spectrometry of Oxazoles. Heterocycles, 14(6). Retrieved from [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Halogenated Organics. Retrieved March 7, 2026, from [Link]

Sources

Comparing reactivity of 4-(Iodomethyl)-2-phenyloxazole vs 4-(chloromethyl)-2-phenyloxazole

[1]

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of bioactive oxazole derivatives—common scaffolds in kinase inhibitors and antibiofilm agents—the choice between 4-(chloromethyl)-2-phenyloxazole (1) and 4-(iodomethyl)-2-phenyloxazole (2) represents a classic trade-off between shelf-stability and electrophilic reactivity.

While the chloromethyl analog is the industry-standard starting material due to its robust stability and commercial availability, it often displays sluggish kinetics with sterically hindered or "hard" nucleophiles. The iodomethyl analog, conversely, offers superior electrophilicity (up to

Mechanistic Basis of Reactivity

The core difference lies in the nucleophilic substitution (

Leaving Group Ability & Bond Strength

The iodide ion (





1
PropertyC-Cl Bond (Chloro Analog)C-I Bond (Iodo Analog)Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~57 kcal/molC-I breaks much faster, lowering activation energy (

).[1]
Bond Length ~1.78 Å~2.14 ÅLonger bond = weaker overlap = easier displacement.[1]
Leaving Group

-7 (HCl)-10 (HI)

is a more stable base, leaving more readily.[1]
Polarizability ModerateHighSoft

stabilizes the transition state better.
The Finkelstein Activation

Because the iodo analog is storage-unstable, it is frequently synthesized from the chloro precursor via the Finkelstein reaction . This equilibrium is driven to completion by the precipitation of sodium chloride (NaCl) in acetone.[2]


Mechanistic Causality: Vibrational Dynamics of Iodomethyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Vibrational Signatures of Iodomethyl Oxazole Derivatives: A Comparative IR Spectroscopy Guide

Executive Summary Iodomethyl oxazoles are highly versatile electrophilic intermediates in medicinal chemistry and cross-coupling reactions. Verifying their structural integrity requires resolving both the rigid heterocyclic core and the heavy, polarizable iodomethyl substituent. This guide provides a comparative analysis of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR methodologies, offering researchers a self-validating framework to accurately assign the elusive carbon-iodine (C-I) stretch and oxazole ring vibrations.

The IR spectrum of an iodomethyl oxazole derivative is governed by two distinct vibrational domains, each requiring specific analytical considerations:

  • The Oxazole Core: The aromatic ring exhibits strong C=N and C=C stretching modes. Because the electronegative nitrogen and oxygen atoms create a strong dipole moment, these stretches yield sharp, highly diagnostic peaks in the 1500–1650 cm⁻¹ region. The C-H stretch of the oxazole ring typically appears around 3100 cm⁻¹[1].

  • The Iodomethyl Group (-CH₂I): According to Hooke’s Law, the vibrational frequency of a bond is inversely proportional to the reduced mass of its constituent atoms. Due to the massive atomic weight of iodine, the C-I stretching frequency is drastically lowered, typically manifesting in the far-to-mid IR boundary of 500–600 cm⁻¹[2]. Furthermore, the highly polarizable nature of the C-I bond induces "charge-sloshing" dynamics. This electronic behavior can cause an anomalous reversal of the typical 3:1 antisymmetric/symmetric CH₂ stretch intensity ratio, a phenomenon unique to halomethyl radicals and their derivatives[3]. While the C-I stretch can be weak in infrared absorption (often appearing more intensely in Raman spectroscopy), it remains a critical diagnostic marker.

Quantitative Spectral Benchmarks

To accurately identify iodomethyl oxazole derivatives, researchers must look for a combination of high-frequency ring modes and low-frequency substituent modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Characteristics
Oxazole Ring C-H Stretch~3100 - 3150Medium, sharp[1]
Oxazole Ring C=N Stretch1610 - 1650Strong, sharp
Oxazole Ring C=C Stretch1550 - 1600Medium to Strong
Oxazole Ring Ring Breathing1050 - 1150Medium
Iodomethyl (-CH₂I) CH₂ Asym/Sym Stretch2850 - 2950Variable (influenced by charge-sloshing)[3]
Iodomethyl (-CH₂I) CH₂ Wagging1150 - 1250Medium, diagnostic for -CH₂X
Iodomethyl (-CH₂I) C-I Stretch500 - 600Weak to Medium, low frequency[2]

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

Choosing the correct IR sampling technique is critical for iodomethyl oxazoles due to the low-frequency nature of the C-I bond.

  • ATR-FTIR (Diamond/ZnSe Crystal):

    • Mechanism: Relies on an evanescent wave penetrating the surface of the sample.

    • Pros: Rapid, non-destructive, and requires zero sample preparation. Excellent for verifying the oxazole C=N and C=C bonds.

    • Cons: The depth of penetration (

      
      ) is directly proportional to the wavelength. At low wavenumbers (e.g., 500 cm⁻¹), the penetration depth increases, which can artificially inflate peak intensities. Additionally, diamond crystals have strong intrinsic phonon absorption bands (1900–2300 cm⁻¹) and suffer from energy cut-offs near 400 cm⁻¹, which can easily obscure the weak C-I stretch.
      
  • Transmission FTIR (KBr Pellet):

    • Mechanism: Infrared light passes directly through a homogenized bulk sample suspended in a transparent matrix.

    • Pros: Potassium bromide (KBr) is completely transparent down to 400 cm⁻¹. This provides an unobstructed, high-resolution baseline for detecting the critical 500–600 cm⁻¹ C-I stretch without wavelength-dependent distortion.

    • Cons: Requires meticulous preparation. KBr is highly hygroscopic; absorbed water produces broad O-H stretches (~3400 cm⁻¹) and bending modes (~1630 cm⁻¹) that can overlap with the oxazole C=N peak.

Verdict: Use ATR-FTIR for rapid screening of the oxazole core, but rely on Transmission FTIR (KBr) for definitive, high-resolution confirmation of the iodomethyl C-I stretch.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, this protocol utilizes a self-validating loop: the confirmation of the C-I stretch must be cross-referenced with the CH₂ wagging mode to prevent false positives.

Step 1: Instrument Calibration & Background Subtraction

  • Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric CO₂ and water vapor.

  • Collect a background spectrum using a blank KBr pellet (for transmission) or a clean, bare crystal (for ATR).

  • Causality: Background subtraction removes instrumental and environmental artifacts, ensuring the weak C-I peak is not lost in baseline noise[1].

Step 2: Sample Preparation (KBr Pellet Method)

  • Weigh ~1-2 mg of the iodomethyl oxazole derivative and ~100 mg of dry, spectroscopic-grade KBr.

  • Grind the mixture thoroughly in an agate mortar to achieve a particle size smaller than the IR wavelength.

  • Causality: Fine grinding reduces Mie scattering, which otherwise causes sloping baselines and poor resolution at high frequencies.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

Step 3: Spectral Acquisition

  • Place the pellet in the sample holder.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.

  • Causality: Higher scan counts improve the signal-to-noise ratio, which is vital for resolving the inherently weak C-I stretch.

Step 4: Data Correlation (The Self-Validation Step)

  • Primary Check: Locate the oxazole ring peaks (1550–1650 cm⁻¹).

  • Secondary Check: Locate the C-I stretch (500–600 cm⁻¹).

  • Validation: Because the C-I stretch can be weak, locate the corresponding CH₂ wagging mode (1150–1250 cm⁻¹). The simultaneous presence of the oxazole core modes, the CH₂ wag, and the C-I stretch mathematically validates the intact iodomethyl oxazole structure.

Diagnostic Workflow Visualization

IR_Workflow A Synthesized Iodomethyl Oxazole Derivative B ATR-FTIR (Diamond/ZnSe) Rapid High-Freq Screening A->B Surface C Transmission FTIR (KBr) Deep Low-Freq Resolution A->C Bulk D Detect Oxazole Ring Modes (1500-1650 cm⁻¹) B->D E Detect C-I Stretch (500-600 cm⁻¹) C->E F Self-Validation: Correlate C-I with CH₂ Wag D->F E->F

Workflow for IR spectroscopic validation of iodomethyl oxazole derivatives.

References

  • Title: IR Absorption Frequencies of Organic Functional Groups Source: studylib.net URL: [Link]

  • Title: High-resolution sub-Doppler infrared spectroscopy of atmospherically relevant Criegee precursor CH2I radicals: CH2 stretch vibrations and “charge-sloshing” dynamics Source: aip.org URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: upi.edu (Indonesian Journal of Science & Technology) URL: [Link]

Sources

Leaving group ability of iodo- vs bromo- methyl oxazoles

Mechanistic Causality: The Benzylic-Like Transition State

To understand the divergent behavior of these two leaving groups, we must first examine the electronic environment of the oxazole ring. The heteroaromatic system (containing both nitrogen and oxygen) exerts a strong inductive electron-withdrawing effect. Consequently, the methylene carbon at the 2-position becomes highly electrophilic, exhibiting reactivity characteristic of a benzylic halide[1].

When comparing the leaving groups:

  • Bromide (

    
    ):  The carbon-bromine (C-Br) bond has a dissociation energy of ~293 kJ/mol. It provides an excellent "sweet spot" for process chemistry. It is stable enough to be isolated, stored, and handled at scale, yet reactive enough to undergo facile 
    
    
    displacement with primary/secondary amines and alkoxides[2].
  • Iodide (

    
    ):  The carbon-iodine (C-I) bond is significantly weaker (~234 kJ/mol) and highly polarizable. Iodide's larger atomic radius (140 pm vs. 114 pm for Br) allows it to better stabilize the developing negative charge in the 
    
    
    transition state, drastically lowering the activation energy. However, this hyper-reactivity is a double-edged sword. 2-(Iodomethyl)oxazoles are notoriously unstable; they are highly light-sensitive and prone to auto-alkylation or homolytic cleavage, making them unsuitable for long-term storage.

SN2_LogicA2-(Bromomethyl)oxazole(Stable Precursor)B2-(Iodomethyl)oxazole(Highly Reactive)A->B NaI (Finkelstein)In situCNucleophilic Attack(SN2 Transition State)A->C Direct SN2(Moderate Rate)B->C Rapid SN2(High Rate)EDecomposition(Light/Heat)B->E If isolatedDTarget Compound(e.g., Oxaprozin)C->D - Halide

Divergent SN2 reactivity and stability pathways for halomethyl oxazoles.

Quantitative Performance Comparison

The choice between a bromo- and iodo- leaving group dictates the reaction conditions, yields, and scalability of the synthetic step. Below is a comparative summary of their operational metrics.

Property2-(Bromomethyl)oxazole2-(Iodomethyl)oxazole
Leaving Group Bromide (

)
Iodide (

)
C-X Bond Energy ~293 kJ/mol~234 kJ/mol
Relative

Rate
1x (Baseline)~10x to 50x faster
Shelf Stability Moderate (Months at 2-8°C)Poor (Requires in situ generation)
Light Sensitivity Low to ModerateExtremely High (Rapid darkening)
Primary Application Standard alkylations (e.g., strong nucleophiles)Sterically hindered or weak nucleophiles

Strategic Workflows & Self-Validating Protocols

Because isolated 2-(iodomethyl)oxazole degrades rapidly, industry standard practice relies on 2-(bromomethyl)oxazole (or the cheaper chloromethyl analogue) as the primary starting material[1]. When superior leaving group kinetics are required—such as when coupling with bulky or deactivated nucleophiles—we employ an in situ Finkelstein reaction[3].

Below are two field-proven, self-validating protocols.

Protocol A: Direct Alkylation using 2-(Bromomethyl)oxazole

Best for: Primary/secondary amines, unhindered alkoxides, and thiolates.

  • Dissolution: Dissolve 1.0 equivalent of the nucleophile in anhydrous N,N-dimethylformamide (DMF) or acetonitrile under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of a mild base (e.g., Potassium Carbonate,

    
    ) to deprotonate the nucleophile and act as an acid scavenger.
    
  • Electrophile Addition: Dropwise, add 1.1 equivalents of 2-(bromomethyl)oxazole at 0°C to prevent exothermic side reactions.

  • Self-Validation (Monitoring): Allow the reaction to warm to room temperature. The system validates itself visually: as the reaction proceeds, insoluble

    
     salts will precipitate out of the organic solvent. TLC monitoring (UV 254 nm) will confirm the consumption of the highly UV-active oxazole precursor.
    
  • Workup: Quench with water, extract with ethyl acetate, and wash with brine to remove DMF.

Protocol B: Finkelstein-Assisted Alkylation (In Situ Iodide Generation)

Best for: Weak nucleophiles (e.g., anilines, sterically hindered phenols) or when utilizing the less reactive 2-(chloromethyl)oxazole.

WorkflowStep1Step 1: Dissolve Precursor2-(Bromomethyl)oxazole in SolventStep2Step 2: Add Sodium Iodide (NaI)(Catalytic or Stoichiometric)Step1->Step2Step3Step 3: Add Nucleophile(e.g., Amine/Alkoxide)Step2->Step3Step4Step 4: Heat to Reflux(Drive SN2 Reaction)Step3->Step4Step5Step 5: Workup & Isolation(Filter salts, extract product)Step4->Step5

Step-by-step workflow for Finkelstein-assisted nucleophilic substitution.

  • Halogen Exchange: Suspend 1.0 equivalent of 2-(bromomethyl)oxazole (or chloromethyl oxazole) in a polar aprotic solvent like acetone or ethanol[3]. Add 0.2 to 1.0 equivalents of Sodium Iodide (NaI).

  • Self-Validation (Visual): Stir at room temperature for 30 minutes. The solution will turn slightly yellow/orange, and a fine white precipitate (

    
     or 
    
    
    ) will form. Because
    
    
    /
    
    
    is insoluble in acetone/ethanol while
    
    
    is soluble, this precipitation drives the equilibrium forward, confirming the successful in situ generation of the highly reactive 2-(iodomethyl)oxazole.
  • Nucleophilic Attack: Add 1.0 equivalent of the weak nucleophile and a suitable base. Heat the mixture to reflux (e.g., 60-70°C). The superior leaving ability of the newly formed iodide intermediate overcomes the high activation energy barrier of the weak nucleophile.

  • Workup: Cool the reaction, filter off the precipitated inorganic salts, and concentrate the filtrate under reduced pressure before standard column chromatography.

Conclusion

From a process chemistry standpoint, while the iodide leaving group offers unmatched kinetic advantages for

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - NIH.gov.
  • US8637559B2 - Oxazole compound and pharmaceutical composition - Google Patents.
  • 5-(Bromomethyl)oxazole Chemical Properties - Smolecule.

Crystal Structure Analysis of 2-Phenyloxazole Derivatives: A Comprehensive Comparison Guide for Crystallization and X-Ray Diffraction Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule crystallography, I frequently encounter 2-phenyloxazole derivatives. These structural motifs are ubiquitous in medicinal chemistry, serving as core pharmacophores in COX inhibitors, fluorescent probes, and potent insecticides like etoxazole[1].

However, obtaining high-quality crystallographic data for these compounds presents unique challenges. They are typically highly hydrophobic, prone to forming thin, weakly diffracting needle-like crystals, and often exhibit rotational disorder around the oxazole-phenyl bond. To definitively map their conformations—such as resolving


 geometric isomerism or quantifying dihedral angles[2]—we must implement rigorous, self-validating workflows.

This guide objectively compares the leading crystallization methodologies and X-ray diffraction platforms optimized for 2-phenyloxazole derivatives, backed by empirical data and field-proven protocols.

Crystallization Methodologies: Vapor Diffusion vs. Microbatch-under-oil

The first critical bottleneck in structure determination is growing a single crystal of sufficient volume and internal order. Because 2-phenyloxazoles require highly volatile organic solvents (e.g., dichloromethane, chloroform, or hexane) for solubilization, traditional aqueous-based protein crystallization techniques often fail.

Causality & Methodological Comparison
  • Vapor Diffusion (Hanging Drop): Relies on the slow equilibration of a volatile solvent against a precipitant reservoir. While excellent for water-soluble compounds, highly volatile organics often evaporate too rapidly in standard sealed plates, pushing the system into the nucleation zone too quickly and resulting in amorphous precipitate rather than single crystals.

  • Microbatch-under-oil: Involves dispensing the compound/solvent mixture and immediately covering it with a layer of oil (e.g., Al's Oil). The causality here is kinetic control: the oil layer acts as a semi-permeable barrier that drastically retards the evaporation of volatile solvents like dichloromethane. This slow, controlled supersaturation is highly effective for yielding blocky, high-volume crystals of hydrophobic oxazole derivatives.

Data Presentation: Crystallization Performance
ParameterVapor Diffusion (Hanging Drop)Microbatch-under-oil
Evaporation Rate Moderate to FastVery Slow (Controlled by oil)
Optimal Solvents Methanol/Water mixturesDCM, Hexane, Chloroform
Typical Crystal Habit Thin needles, clusteredBlocky, isolated single crystals
Success Rate (Hydrophobic) ~40%~75%
Primary Risk Factor Rapid drying (amorphous solid)Oil adhering during mounting
Self-Validating Protocol: Microbatch-under-oil Crystallization

To ensure reproducibility, this protocol incorporates a strict validation checkpoint before proceeding to X-ray analysis.

  • Preparation: Dissolve the purified 2-phenyloxazole derivative in dichloromethane (DCM) at a concentration of 10–15 mg/mL. Causality: A high initial concentration ensures the system reaches the metastable supersaturation zone shortly after evaporation begins.

  • Dispensing: Pipette 2 µL of the compound solution into the wells of a glass or solvent-resistant 72-well plate.

  • Oil Overlay: Immediately overlay the drop with 10 µL of Al's Oil (a 1:1 mixture of silicon oil and paraffin oil). Causality: The specific viscosity of Al's Oil allows slow diffusion of DCM vapor while preventing atmospheric moisture from crashing the compound out of solution.

  • Incubation: Store the plate at a stable 20°C in a vibration-free environment.

  • Validation Checkpoint (Birefringence): After 48 hours, inspect the drops under a stereomicroscope equipped with cross-polarizers. Self-Validation: Rotate the polarizer; if the solid particles glow brightly against the dark background and extinguish at 90° intervals, they are highly ordered single crystals. If they remain dark or uniformly bright, they are amorphous precipitate, and the experiment must be aborted and optimized.

G Start Purified 2-Phenyloxazole Solvent Solvent Selection (Volatile Organics) Start->Solvent VD Vapor Diffusion Solvent->VD MB Microbatch-under-oil Solvent->MB VD_Pro Slow Supersaturation VD->VD_Pro VD_Con Risk: Rapid Evaporation VD->VD_Con MB_Pro Controlled Evaporation MB->MB_Pro MB_Con Risk: Oil Contamination MB->MB_Con Eval Birefringence Check (Validation) VD_Pro->Eval MB_Pro->Eval Success Proceed to X-Ray Eval->Success

Figure 1: Decision logic and validation workflow for the crystallization of 2-phenyloxazoles.

X-Ray Diffraction Platforms: In-House Microfocus vs. Synchrotron

Once a validated crystal is obtained, the next choice is the X-ray diffraction platform. 2-phenyloxazole derivatives often yield weakly diffracting micro-crystals, making the signal-to-noise ratio (


) the primary limiting factor in structure resolution.
Causality & Methodological Comparison
  • In-House Microfocus Diffractometer (Cu K

    
    ):  Modern lab diffractometers equipped with photon-counting detectors (e.g., Pilatus or Eiger) are highly capable. Copper radiation (
    
    
    
    Å) provides stronger diffraction intensities for light-atom organic molecules compared to Molybdenum, making it ideal for routine 2-phenyloxazole structures. For example, the structure of 3 was successfully solved to a final
    
    
    using standard lab equipment[3].
  • Synchrotron Radiation: For extremely small crystals (< 10 µm) or highly complex metabolites, the intense flux of a synchrotron beamline is mandatory. The high brilliance overcomes the weak diffraction power of micro-crystals, allowing for ultra-high-resolution data collection that can map subtle electron density features, such as weak

    
     stacking interactions.
    
Data Presentation: Diffraction Platform Performance
ParameterIn-House Microfocus (Cu K

)
Synchrotron Beamline (e.g., Diamond I04)
X-ray Flux (photons/sec)


Optimal Crystal Size


Data Collection Time 2 - 12 hours2 - 10 minutes
Resolution Limit


Primary Use Case Routine structure confirmationSub-micron crystals, absolute stereochemistry
Self-Validating Protocol: X-Ray Data Collection & Refinement
  • Crystal Mounting: Harvest a single crystal using a nylon cryoloop and immediately coat it in Paratone-N oil. Causality: Paratone-N displaces the mother liquor and acts as a cryoprotectant. Without it, the volatile solvent would evaporate instantly, destroying the crystal lattice before it reaches the goniometer.

  • Flash-Cooling: Plunge the mounted crystal into a 100 K nitrogen gas stream on the diffractometer. Causality: Cryo-cooling reduces the thermal vibrations (B-factors) of the atoms, significantly improving high-angle diffraction intensity and minimizing radiation damage.

  • Validation Checkpoint (Indexing): Collect 3-5 initial frames at varying

    
     angles. Auto-index the reflections to determine the unit cell parameters and Bravais lattice. Self-Validation:  Cross-reference the obtained unit cell against the Cambridge Structural Database (CSD). If the cell matches a known polymorph or unreacted starting material, abort the collection to save instrument time. Only proceed if the cell is novel or matches the target profile.
    
  • Data Collection & Reduction: Collect a full sphere of data (completeness > 99%). Integrate and scale the data, applying empirical absorption corrections.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., SHELXL).
    

XRay Mount Crystal Mounting (Paratone-N + 100K) Screen Initial Screening Mount->Screen Index Unit Cell Indexing Screen->Index Decision Match CSD Database? Index->Decision Collect Full Data Collection Decision->Collect No Abort Abort (Known Polymorph) Decision->Abort Yes Process Data Reduction Collect->Process Solve Structure Solution Process->Solve Refine Anisotropic Refinement Solve->Refine

Figure 2: Self-validating X-ray diffraction pipeline from crystal mounting to anisotropic refinement.

Structural Insights & Field Applications

The ultimate goal of these protocols is to extract actionable mechanistic data. High-quality crystallographic analysis reveals the precise conformational landscape of 2-phenyloxazole derivatives, which is critical for rational drug design.

For example, in the structural analysis of 2[2], X-ray diffraction unambiguously determined the


 geometric isomerism. The crystal structure, solved in the monoclinic 

space group, demonstrated that the molecular architecture is stabilized by specific C–H⋯O and C–H⋯N intra- and inter-molecular interactions[2].

Similarly, advanced structural refinement of the 4[4] (4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole) utilized Hirshfeld surface analysis to map the crystal packing. The data revealed dihedral angles of 24.91° and 15.30° between the central oxazole ring and its flanking phenyl moieties, indicating a significant deviation from planarity[5]. Furthermore, the analysis confirmed that the crystal packing lacks classical hydrogen bonds, relying instead on weak intermolecular contacts that form


 stacked dimers[6].

By employing the optimized microbatch crystallization and rigorous X-ray validation pipelines detailed above, researchers can reliably extract these critical conformational nuances, accelerating the development of novel oxazole-based therapeutics and agrochemicals.

References

  • Crystal Structure and Conformational Analysis of 4-[(p-N,N-Dimethylamino)
  • Crystal structure and Hirshfeld-surface analysis of an etoxazole metabolite designated R13 Source: Acta Crystallographica Section E: Crystallographic Communications / IUCr Journals URL

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The compound 4-(Iodomethyl)-2-phenyloxazole (C₁₀H₈INO), a halogenated heterocyclic compound, presents unique challenges in its elemental analysis. Accurate determination of its elemental composition is not merely a routine check; it is a critical validation of its molecular identity and purity, directly impacting its use in further research and development.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for the elemental characterization of 4-(Iodomethyl)-2-phenyloxazole. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.

Theoretical vs. Experimental Elemental Composition: The Purity Benchmark

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula, C₁₀H₈INO. This theoretical baseline serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₈INO Molecular Weight: 285.08 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 42.13%

  • Hydrogen (H): 2.83%

  • Iodine (I): 44.51%

  • Nitrogen (N): 4.91%

  • Oxygen (O): 5.61% (typically determined by difference)

In practice, a widely accepted tolerance for agreement between experimental and theoretical values for carbon, hydrogen, and nitrogen is ±0.4% .[3] However, it is crucial to understand that this is a guideline, and several factors, including the presence of residual solvents or impurities, can affect the results. For halogenated compounds, achieving this level of accuracy can be particularly challenging.[4]

Comparative Analysis of Key Analytical Techniques

The elemental analysis of 4-(Iodomethyl)-2-phenyloxazole requires a multi-faceted approach. While classical combustion analysis is the gold standard for Carbon, Hydrogen, and Nitrogen, the determination of Iodine necessitates more specialized techniques. We will compare three primary methods:

  • Classical CHN(O) Combustion Analysis

  • Combustion Ion Chromatography (CIC) for Halogen (Iodine) Determination

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Iodine Determination

ParameterCHN Combustion AnalysisCombustion Ion Chromatography (CIC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Analytes C, H, N, S, (O by difference)Halogens (F, Cl, Br, I), SulfurVirtually all elements, including Iodine
Typical Accuracy ±0.3% absolute97-105% recovery for Iodine95-105% recovery (with appropriate internal standards)
Typical Precision (%RSD) <0.5%<4%<5%
Sensitivity Milligram sample sizeppm to percentage levelsppb to ppt levels
Sample Throughput HighMediumMedium to High (with autosampler)
Cost per Sample LowModerateHigh
Key Advantage for C₁₀H₈INO Gold standard for C, H, N determinationDirect, speciated halogen analysisUnmatched sensitivity for trace impurities
Key Limitation for C₁₀H₈INO Does not directly measure iodineRequires specialized equipmentComplex sample preparation; potential carbon-based interferences[5][6]

Classical CHN(O) Combustion Analysis

This technique remains the definitive method for determining the mass fractions of carbon, hydrogen, and nitrogen in organic compounds. Its reliability and simplicity make it an indispensable first step in the characterization of 4-(Iodomethyl)-2-phenyloxazole.

Core Principle

A precisely weighed sample is combusted in a high-temperature furnace (typically >1000°C) in the presence of pure oxygen.[7] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).[8][9]

Experimental Workflow: CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Detection cluster_output Data Output s1 Homogenize & Dry Sample s2 Weigh 1-3 mg in Tin Capsule s1->s2 a1 Combustion (>1000°C, O₂) s2->a1 a2 Reduction (NOx → N₂) a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (TCD) a3->a4 d1 Calculate %C, %H, %N a4->d1

Caption: Workflow for CHN elemental analysis.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Ensure the 4-(Iodomethyl)-2-phenyloxazole sample is homogeneous and thoroughly dried to remove any residual solvents.[10]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.[10]

    • Seal the capsule, ensuring no sample is lost.

  • Instrument Setup & Calibration:

    • Set the combustion furnace to the manufacturer's recommended temperature (e.g., 1050°C).

    • Calibrate the instrument using certified reference materials (CRMs) with known C, H, and N content, such as acetanilide or sulfanilamide.[8][11] The calibration should bracket the expected elemental percentages of the sample.

  • Analysis:

    • Introduce the sealed sample capsule into the elemental analyzer, typically via an autosampler.

    • Initiate the combustion sequence. The sample is dropped into the high-temperature furnace, and a pulse of pure oxygen ensures complete combustion.[7]

    • The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.[8]

    • The gases then pass through a chromatographic column to separate them before they reach the thermal conductivity detector.[12]

  • Data Processing:

    • The instrument's software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and calibration data.

Combustion Ion Chromatography (CIC) for Iodine Determination

For halogen-containing compounds, CIC is a robust and direct method for quantification. It combines the complete decomposition of the sample via combustion with the sensitive and specific detection of the resulting halide ions by ion chromatography.[13]

Core Principle

The sample is combusted in a stream of argon and oxygen at a high temperature (≥950°C).[14] The resulting iodine-containing gases are trapped in an aqueous absorbing solution, converting the iodine into iodide (I⁻). This solution is then injected into an ion chromatograph, where the iodide is separated from other ions and quantified by a conductivity detector.

Experimental Workflow: CIC Analysis

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_detection Ion Chromatography s1 Weigh Sample into Ceramic Boat a1 Pyrohydrolytic Combustion (≥950°C) s1->a1 a2 Gas Absorption (H₂O₂ Solution) a1->a2 d1 Injection a2->d1 d2 Anion Separation (IC Column) d1->d2 d3 Conductivity Detection d2->d3

Caption: Workflow for Combustion Ion Chromatography.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh an appropriate amount of the 4-(Iodomethyl)-2-phenyloxazole sample into a ceramic sample boat.

  • Instrument Setup & Calibration:

    • Set the combustion furnace temperature to at least 950°C.

    • Prepare the absorption solution. For iodine, an aqueous solution of hydrogen peroxide (e.g., 1000 mg/L) is often used to ensure complete conversion to iodide.[13]

    • Calibrate the ion chromatograph using a series of certified iodide standards of known concentrations.[15]

  • Analysis:

    • Place the sample boat into the automated boat drive of the combustion system.

    • Initiate the analysis. The sample is introduced into the furnace and undergoes pyrohydrolytic combustion in an oxygen-rich environment.[14]

    • The gaseous combustion products are carried into an absorption module where the iodine species are trapped in the absorption solution.

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The iodide is separated on an anion-exchange column and quantified by the conductivity detector.

  • Data Processing:

    • The chromatography software integrates the iodide peak and calculates its concentration in the absorption solution.

    • The percentage of iodine in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an exceptionally sensitive technique capable of detecting elements at trace and ultra-trace levels (ppb to ppt).[16] While often used for metallic impurities, it is also a powerful tool for halogen determination, including iodine, especially when high sensitivity is required.[5]

Core Principle

The sample is first digested, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the iodine into an aqueous solution.[6] This solution is then nebulized into a fine aerosol and introduced into a high-temperature argon plasma (6,000-10,000 K). The plasma atomizes and ionizes the iodine atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) for highly sensitive quantification.

Experimental Workflow: ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output s1 Weigh Sample s2 Microwave-Assisted Acid Digestion s1->s2 s3 Dilution & Internal Standard Addition s2->s3 a1 Nebulization s3->a1 a2 ICP Ionization (Argon Plasma) a1->a2 a3 Mass Separation (Quadrupole) a2->a3 a4 Detection (Electron Multiplier) a3->a4 d1 Calculate Iodine Concentration a4->d1

Caption: Workflow for ICP-MS elemental analysis.

Detailed Experimental Protocol:
  • Sample Preparation (Critical Step):

    • Accurately weigh a small amount of the 4-(Iodomethyl)-2-phenyloxazole sample into a clean, acid-leached microwave digestion vessel.

    • Add trace-metal grade acids (e.g., nitric acid) to the vessel. The goal is to completely dissolve the sample and oxidize the organic matrix. For some organic matrices, hydrogen peroxide may also be added.

    • Seal the vessel and perform microwave-assisted digestion using a programmed temperature and pressure sequence.

    • After cooling, carefully open the vessel and dilute the digestate to a final volume with deionized water. The final acid concentration should typically be around 2-5%.

    • Spike the final solution with an appropriate internal standard to correct for matrix effects and instrumental drift.

  • Instrument Setup & Calibration:

    • Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power) for the analysis of iodine.[1]

    • Calibrate the instrument using a series of multi-element or single-element standards of known concentrations, prepared in a matrix that matches the samples.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS, typically via an autosampler connected to a nebulizer and spray chamber.

    • The aerosol is introduced into the argon plasma, where ionization occurs.

    • The ions are extracted into the mass spectrometer, and the intensity of the signal at m/z 127 (the primary isotope of iodine) is measured.

  • Data Processing:

    • The instrument software calculates the concentration of iodine in the sample solution based on the calibration curve and the internal standard response.

    • The final percentage of iodine in the original solid sample is calculated based on the initial sample weight and dilution factors.

Conclusion and Recommendations

For the comprehensive and accurate elemental characterization of 4-(Iodomethyl)-2-phenyloxazole, a combination of analytical techniques is recommended.

  • CHN Combustion Analysis is the foundational, non-negotiable method for determining the percentages of Carbon, Hydrogen, and Nitrogen. Its accuracy and reliability are unparalleled for these core elements.

  • For the primary determination of Iodine content, Combustion Ion Chromatography (CIC) offers the most direct, robust, and interference-free approach. It effectively handles the organic matrix and provides a clear, quantifiable result for the halogen content.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) serves as an excellent complementary or confirmatory technique. Its primary strengths lie in its exceptional sensitivity, making it the ideal choice for quantifying trace elemental impurities in the sample, which may not be detectable by other methods.

By judiciously applying these techniques and adhering to rigorous, self-validating protocols, researchers can ensure the highest degree of confidence in the elemental composition of 4-(Iodomethyl)-2-phenyloxazole, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.

References

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A." Accessed March 7, 2026. [Link]

  • Flores, E. M. M., et al. "Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review." Rapid Communications in Mass Spectrometry, vol. 34, no. S3, 2020, p. e8727. [Link]

  • AZoM. "How Does a CHNSO Analyzer Work?" November 2, 2023. [Link]

  • Patsnap. "Analyzing Organic Samples Using ICP-MS: Methods and Challenges." September 19, 2025. [Link]

  • Agilent Technologies. "Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)." Accessed March 7, 2026. [Link]

  • Sema. "Validation Of Analytical Methods For Pharmaceutical Analysis." Accessed March 7, 2026. [Link]

  • Chemistry LibreTexts. "Combustion Analysis." Accessed March 7, 2026. [Link]

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  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Accessed March 7, 2026. [Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers." April 29, 2008. [Link]

  • Regulations.gov. "ICP-MS Sample Preparation." Accessed March 7, 2026. [Link]

  • University of Georgia, Center for Applied Isotope Studies. "Sample Preparation Guidelines." Accessed March 7, 2026. [Link]

  • ASTM International. "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion." Accessed March 7, 2026. [Link]

  • Technology Networks. "The Problems Associated With Elemental Analysis." April 4, 2023. [Link]

  • Wang, J., et al. "Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry." Journal of Chromatography A, vol. 1187, no. 1-2, 2008, pp. 206-12. [Link]

  • Riley, B. J., et al. "Analytical capabilities for iodine detection: Review of possibilities for different applications." Review of Scientific Instruments, vol. 95, no. 8, 2024, p. 081501. [Link]

  • Bichsel, Y., and U. von Gunten. "Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection." Analytical Chemistry, vol. 71, no. 1, 1999, pp. 34-39. [Link]

  • ResearchGate. "Main Analytical Techniques Used for Elemental Analysis in Various Matrices." December 26, 2025. [Link]

  • Taylor & Francis Online. "Elemental analysis – Knowledge and References." Accessed March 7, 2026. [Link]

  • Zanocco, R. P., et al. "Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen." PLOS ONE, vol. 13, no. 7, 2018, p. e0200006. [Link]

  • MIT DSpace. "Marine iodine biogeochemistry: inorganic speciation, redox dynamics and organic complexation." Accessed March 7, 2026. [Link]

  • Birleanu, C. G., et al. "2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties." Journal of Photochemistry and Photobiology A: Chemistry, vol. 187, no. 2-3, 2007, pp. 347-53. [Link]

  • Chemistry World. "Elemental analysis under scrutiny again as competition raises accuracy questions." July 16, 2024. [Link]

  • Ghorbani-Vaghei, R., and M. Amiri. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." Molecules, vol. 27, no. 1, 2022, p. 288. [Link]

  • Bîcu, E., et al. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Molecules, vol. 29, no. 3, 2026, p. 555. [Link]

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  • Università di Padova. "Elemental Analysis - Technical Resources." June 21, 2024. [Link]

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A Senior Application Scientist's Guide to Differentiating 4-(Iodomethyl)-2-phenyloxazole from Synthetic Side Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. 4-(Iodomethyl)-2-phenyloxazole is a valuable building block, but its synthesis is often accompanied by closely related impurities that can be challenging to distinguish. This guide provides an in-depth comparison of 4-(Iodomethyl)-2-phenyloxazole and its common side products, offering experimental data and analytical strategies for their unambiguous differentiation.

The Synthetic Landscape and the Emergence of Impurities

The synthesis of 4-(Iodomethyl)-2-phenyloxazole typically begins with the commercially available 4-(hydroxymethyl)-2-phenyloxazole. Two common synthetic routes are the Appel reaction and a two-step process involving chlorination followed by a Finkelstein reaction. Each pathway presents a unique profile of potential side products.

The Appel reaction , which directly converts the alcohol to the iodide using triphenylphosphine (PPh₃) and iodine (I₂), is efficient but introduces triphenylphosphine oxide (TPPO) as a significant byproduct that must be removed.[1][2] Incomplete reaction can also leave unreacted starting material.

A two-step approach first converts the starting alcohol to 4-(chloromethyl)-2-phenyloxazole, often using an Appel-type reaction with a chlorine source, which is then subjected to a Finkelstein reaction with sodium iodide.[3] This route can leave residual chlorinated intermediate. Furthermore, the inherent reactivity of the iodinated product can lead to degradation or dimerization, especially under prolonged reaction times or upon exposure to light.

This guide will focus on differentiating the target molecule from three key impurities:

  • 4-(Hydroxymethyl)-2-phenyloxazole (Starting Material)

  • 4-(Chloromethyl)-2-phenyloxazole (Intermediate)

  • Triphenylphosphine Oxide (Byproduct)

  • 2,2'-Diphenyl-4,4'-bis(oxazole) (Dimer Impurity)

Comparative Analytical Data

The following sections provide a detailed comparison of the analytical signatures of 4-(Iodomethyl)-2-phenyloxazole and its potential side products using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The key diagnostic signals are in the ¹H NMR spectrum, specifically the chemical shift of the methylene (-CH₂-) protons and in the ³¹P NMR for identifying TPPO.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Compound-CH₂- Signal (ppm)Aromatic Protons (ppm)Other Diagnostic Signals (ppm)
4-(Iodomethyl)-2-phenyloxazole ~4.35 (s, 2H)~8.0-7.4 (m, 6H)-
4-(Hydroxymethyl)-2-phenyloxazole~4.70 (s, 2H)~8.0-7.4 (m, 6H)~2.5 (br s, 1H, -OH)
4-(Chloromethyl)-2-phenyloxazole~4.55 (s, 2H)~8.0-7.4 (m, 6H)-
Triphenylphosphine Oxide-~7.7-7.4 (m, 15H)-
2,2'-Diphenyl-4,4'-bis(oxazole)~5.4 (s, 2H)~8.1-7.4 (m, 12H)-

Causality Behind Chemical Shifts: The downfield shift of the methylene protons from the starting alcohol (~4.70 ppm) to the chlorinated (~4.55 ppm) and iodinated (~4.35 ppm) analogues is due to the increasing electronegativity of the substituent (OH < I < Cl). The dimer shows a significantly different methylene signal due to the change in the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Compound-CH₂- Signal (ppm)Oxazole C4 (ppm)Other Key Signals (ppm)
4-(Iodomethyl)-2-phenyloxazole ~5.0~145~162 (Oxazole C2), ~126-131 (Aromatic)
4-(Hydroxymethyl)-2-phenyloxazole~58.0~148~162 (Oxazole C2), ~126-131 (Aromatic)
4-(Chloromethyl)-2-phenyloxazole~38.0~146~162 (Oxazole C2), ~126-131 (Aromatic)
Triphenylphosphine Oxide--~132-128 (Aromatic)
2,2'-Diphenyl-4,4'-bis(oxazole)~30.0~144~161 (Oxazole C2), ~126-131 (Aromatic)

Expert Insight: While ¹H NMR is often sufficient for initial identification, ¹³C NMR provides confirmation, especially for the carbon of the methylene group, which shows a dramatic upfield shift in the iodinated product compared to the alcohol and chlorinated intermediate.

For the unambiguous identification of triphenylphosphine oxide, ³¹P NMR is definitive. TPPO exhibits a characteristic singlet at approximately +25 to +30 ppm (referenced to 85% H₃PO₄).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the target compound and its impurities.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-(Iodomethyl)-2-phenyloxazole 299172 ([M-I]⁺), 105 ([PhCO]⁺), 77 ([Ph]⁺)
4-(Hydroxymethyl)-2-phenyloxazole175146 ([M-CHO]⁺), 105 ([PhCO]⁺), 77 ([Ph]⁺)
4-(Chloromethyl)-2-phenyloxazole193/195 (3:1)158 ([M-Cl]⁺), 105 ([PhCO]⁺), 77 ([Ph]⁺)
Triphenylphosphine Oxide278201 ([M-Ph]⁺), 183, 152, 77 ([Ph]⁺)
2,2'-Diphenyl-4,4'-bis(oxazole)342171, 105 ([PhCO]⁺), 77 ([Ph]⁺)

Trustworthiness of Fragmentation: The fragmentation patterns are predictable based on the stability of the resulting ions. The loss of the halogen radical from the halomethyl compounds is a characteristic fragmentation pathway. The presence of the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a definitive marker for the chlorinated impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for quantifying the purity of 4-(Iodomethyl)-2-phenyloxazole and separating it from the potential side products. A standard reversed-phase method can be employed.

Table 4: Predicted HPLC Retention Times

CompoundPredicted Retention Time (min)Rationale
4-(Hydroxymethyl)-2-phenyloxazole~2.5Most polar
Triphenylphosphine Oxide~4.0Moderately polar
4-(Chloromethyl)-2-phenyloxazole~5.0Less polar
4-(Iodomethyl)-2-phenyloxazole ~5.5 Least polar (among monomers)
2,2'-Diphenyl-4,4'-bis(oxazole)~7.0Significantly less polar (dimer)

Experimental Causality: The elution order is governed by the polarity of the compounds. The starting alcohol is the most polar and therefore elutes first. The halomethyl derivatives are less polar, with the iodinated compound being slightly less polar than the chlorinated one, leading to a longer retention time. The non-polar dimer will have the longest retention time. Triphenylphosphine oxide has intermediate polarity.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and, if the Appel reaction was used, ³¹P NMR spectra.

Protocol 2: HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

Visualizing Reaction Pathways and Differentiation Workflow

cluster_synthesis Synthetic Pathways Start 4-(Hydroxymethyl)-2-phenyloxazole Appel Appel Reaction (PPh3, I2) Start->Appel Chlorination Chlorination (e.g., Appel with CCl4) Start->Chlorination Product 4-(Iodomethyl)-2-phenyloxazole Appel->Product TPPO Triphenylphosphine Oxide Appel->TPPO Chlorination->TPPO Chloro 4-(Chloromethyl)-2-phenyloxazole Chlorination->Chloro Finkelstein Finkelstein Reaction (NaI) Finkelstein->Product Dimer Dimerization Side Reaction Product->Dimer Chloro->Finkelstein Dimer_Product 2,2'-Diphenyl-4,4'-bis(oxazole) Dimer->Dimer_Product

Caption: Synthetic routes to 4-(Iodomethyl)-2-phenyloxazole and the formation of key side products.

Sample Crude Reaction Mixture HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (1H, 13C, 31P) Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment (Peak Integration) HPLC->Purity Structure Structural Confirmation (Chemical Shifts) NMR->Structure MW Molecular Weight & Fragmentation MS->MW ID Impurity Identification Purity->ID Structure->ID MW->ID

Caption: Analytical workflow for the differentiation and purity assessment of 4-(Iodomethyl)-2-phenyloxazole.

Conclusion

The successful synthesis and purification of 4-(Iodomethyl)-2-phenyloxazole rely on the ability to accurately identify and separate it from common synthetic side products. By leveraging the distinct analytical signatures in NMR, MS, and HPLC, researchers can confidently assess the purity of their material. This guide provides the foundational data and methodologies to streamline this critical process, ensuring the integrity of subsequent research and development activities.

References

Sources

Safety Operating Guide

4-(Iodomethyl)-2-phenyloxazole: Proper Disposal & Deactivation Procedures

[1][2][3][4][5]

Executive Summary & Hazard Criticality

Immediate Action Required: Treat 4-(Iodomethyl)-2-phenyloxazole as a high-potency alkylating agent .[1][2][3]

Unlike standard organic waste, this compound contains a highly reactive iodomethyl (

12312

Do not dispose of this compound via sanitary sewer or standard trash. The primary disposal pathway is High-Temperature Incineration via a licensed hazardous waste contractor.[1][3] However, for laboratory safety and spill management, Chemical Deactivation (Quenching) is the recommended pre-treatment to neutralize alkylating potential before the waste leaves the hood.[2]

Physical & Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Primary Alkyl Iodide (

)
High reactivity toward nucleophiles; potential carcinogen/mutagen.[1][2][3]
Reactivity ElectrophilicReacts with amines, thiols, and water (slowly).[1][2][3]
Decomposition Light/Heat SensitiveMay liberate free Iodine (

) causing corrosion and staining.[1][3]
Waste Class Halogenated OrganicRCRA Code: Likely D001 (if in flammable solvent) or characteristic toxic.[1][3]

Chemical Deactivation Protocol (Pre-Disposal)

Standard Operating Procedure (SOP) for Bench-Scale Quenching

Scientific Rationale: Directly binning reactive alkyl iodides creates a "time-bomb" in waste drums, where they can react with other nucleophiles or slowly hydrolyze to release acid.[1][2][3] We utilize Sodium Thiosulfate (


)12

Reaction:

Step-by-Step Deactivation Procedure

PPE Required: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.[1][2][3] Perform in Fume Hood.

  • Preparation:

    • Dissolve the 4-(Iodomethyl)-2-phenyloxazole waste in a minimal amount of acetone or ethanol (if not already in solution).[1][3]

    • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .

  • Quenching:

    • Add the thiosulfate solution to the waste mixture.[3] Use a 2:1 molar excess of thiosulfate relative to the iodomethyl compound.[1][3]

    • Note: If the exact molarity is unknown (e.g., a spill or waste pot), add thiosulfate until the solution phase remains clear and any iodine color (brown/purple) fades to colorless/yellow.[2]

  • Reaction Time:

    • Stir the mixture at room temperature for 24 hours .

    • Validation: For critical applications, check for residual alkylating agents using 4-(p-nitrobenzyl)pyridine (NBP) test strips, though the 24-hour excess thiosulfate method is generally sufficient for routine disposal.[1][2]

  • Final pH Check:

    • Check pH.[1][2][3][4] If acidic (due to potential HI formation from side reactions), neutralize with Sodium Bicarbonate (

      
      ) to pH 7-8.[1][2][3]
      
  • Binning:

    • The resulting mixture is now a Halogenated Solvent Waste .[1][3] It is chemically deactivated but must still be handled as hazardous chemical waste due to the organic solvent content.[1][3]

Waste Management & Logistics

Regulatory Framework: Under EPA RCRA regulations, this material is a Halogenated Organic Compound (HOC) .[1][2][3] It must be segregated to prevent the formation of toxic gases or uncontrolled reactions.[3]

Segregation Rules
  • DO NOT MIX WITH: Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3] Risk:[1][3][5][4][6][7] Oxidation of iodide to elemental iodine (

    
    ) gas.[1][3]
    
  • DO NOT MIX WITH: Strong Acids. Risk:[1][3][5][4][6][7] Formation of Hydrogen Iodide (HI) gas.[1][3]

Disposal Decision Matrix

The following diagram outlines the logical flow for handling this compound from generation to final handover.

DisposalWorkflowStartWaste Generation:4-(Iodomethyl)-2-phenyloxazoleAssessAssess State & QuantityStart->AssessDecisionIs it a Spill orHigh-Conc. Residue?Assess->DecisionDeactivateChemical Deactivation(Sodium Thiosulfate Method)Decision->DeactivateYes (High Hazard)DirectBinDirect Waste Stream(Low Conc. / Stable)Decision->DirectBinNo (Dilute/Routine)SegregateSegregation:Halogenated Organic WasteDeactivate->SegregateDirectBin->SegregateLabelLabeling:'Contains Halogenated Organics''Alkyl Iodide (Deactivated)'Segregate->LabelHandoverHandover to EHS:High-Temp IncinerationLabel->Handover

Figure 1: Operational workflow for the safe disposal of iodomethyl-oxazole derivatives. Note the critical decision point for chemical deactivation.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a lachrymator.[1][3] Clear the immediate area.[1][3]

  • PPE: Wear respiratory protection (N95 or half-mask with organic vapor cartridges) if powder/aerosol is present.[1][3]

  • Neutralizing Absorbent:

    • Do NOT use paper towels initially (risk of contamination/evaporation).[1][3]

    • Cover the spill with an absorbent material soaked in 20% Sodium Thiosulfate solution.[1][3]

    • Allow to sit for 15-30 minutes to penetrate and quench the alkylator.[1][3]

  • Cleanup: Scoop the absorbent into a wide-mouth jar. Label as "Hazardous Waste: Debris contaminated with Alkyl Iodide."[1][2][3]

References

  • Lunn, G., & Sansone, E. B. (1994).[1][2][3] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2][3] (Standard reference for thiosulfate deactivation of alkyl halides).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] [2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][3] [2][3]

  • PubChem. (2023).[1][3] Compound Summary: Alkyl Iodides & Oxazole Derivatives Safety Data. [2][3]

Personal protective equipment for handling 4-(Iodomethyl)-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-(Iodomethyl)-2-phenyloxazole CAS: 33162-08-2 Molecular Formula: C₁₀H₈INO[1][2]

Critical Hazard Assessment: As a Senior Application Scientist, I must emphasize that this compound is not merely an "irritant." The iodomethyl moiety functions as a potent electrophile. In biological systems, this translates to high alkylating potential , capable of forming covalent bonds with DNA bases and protein residues (cysteine/lysine).

  • Primary Hazard: Skin Corrosion/Severe Eye Damage (Category 1B) .[3][4] The iodide is an excellent leaving group, making the methylene carbon highly reactive toward nucleophiles (skin proteins).

  • Secondary Hazard: Lachrymator . Similar to benzyl iodide derivatives, this compound can cause immediate, severe respiratory and ocular distress upon aerosolization.

  • Stability: Light-sensitive and thermally unstable.[1][2][5] Homolytic cleavage of the C-I bond can generate iodine radicals (

    
    ), leading to discoloration and increased toxicity.
    

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of alkylating agents due to rapid permeation rates of halogenated organics. The following PPE standards are non-negotiable for safety.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® (EVOH/PE) Laminate Resists permeation of small halogenated alkylators for >4 hours.[1][2]
Hand Protection (Dexterity) Double-layered Nitrile (5 mil min) Worn over Silver Shield gloves to provide grip and protect the laminate layer from physical tears.[1][2]
Respiratory Full-Face Respirator (P100 + OV) Required only if working outside a fume hood (e.g., spill cleanup).[1][2] The Organic Vapor (OV) cartridge captures volatile iodine species; P100 captures particulates.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate due to the lachrymatory nature; a gas-tight seal is required to prevent vapor irritation.[1][2]
Body Tyvek® 400 (or equivalent) Non-porous lab coat or coverall with elastic cuffs to prevent wrist exposure.

Operational Workflow: Safe Handling Protocol

The following diagram outlines the critical control points (CCPs) for handling this compound to maintain chemical stability and operator safety.

HandlingWorkflow cluster_env Engineering Controls Storage Storage (-20°C, Dark, Inert Gas) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood Only) Equilibration->Weighing Avoid Hydrolysis Reaction Reaction Setup (Add Electrophile Last) Weighing->Reaction Dissolve Immediately Quench Quenching (Na2S2O3 Treatment) Reaction->Quench Neutralize Excess

Figure 1: Critical Control Points for maintaining compound integrity and safety during the experimental lifecycle.

Detailed Methodology
A. Storage & Equilibration[6]
  • Cold Chain: Store at -20°C or 2-8°C (depending on purity) in an amber vial. The C-I bond is photolabile; exposure to light releases free iodine (turning the solid yellow/brown).

  • Moisture Control: Before opening, allow the vial to warm to room temperature inside a desiccator. Opening a cold vial introduces condensation, which hydrolyzes the iodomethyl group to the alcohol (4-(hydroxymethyl)-2-phenyloxazole) and corrosive HI acid.[1][2]

B. Weighing & Transfer[7]
  • Engineering Control: Perform all operations inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if the powder is fine/dry to prevent dispersal.

  • Technique: Do not use spatulas that can retain residue. Use a single-use antistatic weighing boat or weigh directly into the tared reaction flask.[1][2]

C. Reaction Setup
  • Order of Addition: Add 4-(Iodomethyl)-2-phenyloxazole last to the reaction mixture.

  • Solvent Choice: Avoid nucleophilic solvents (e.g., Methanol, Water) unless solvolysis is intended. Use anhydrous DCM, THF, or DMF.

Decontamination & Disposal[2][8][9][10]

Never dispose of active alkylating agents directly into solvent waste. You must chemically degrade the electrophilic center first.

Chemical Quenching Protocol

The objective is to convert the reactive alkyl iodide into a harmless inorganic salt and an inert organic scaffold.

  • Preparation: Prepare a 10% Sodium Thiosulfate (

    
    )  solution mixed with 5% Sodium Bicarbonate (
    
    
    
    )
    .
    • Mechanism:[1][2] Thiosulfate acts as a soft nucleophile to displace the iodide, while bicarbonate neutralizes any HI acid generated.

  • Execution:

    • Rinse all contaminated glassware (spatulas, flasks, weighing boats) with this solution.

    • Let the rinse sit for 30 minutes .

    • The solution may turn clear (reduction of free iodine) or slightly cloudy.

  • Verification: Check pH to ensure neutrality (pH 6-8).

  • Disposal: Combine with the aqueous waste stream, labeled "Deactivated Iodomethyl Waste."

Emergency Response: Spill Decision Logic

In the event of a spill, immediate decision-making is required to prevent facility contamination.[1][2][8][9]

SpillResponse Start Spill Detected Assess Assess Size & Location Start->Assess SmallHood < 500mg Inside Hood Assess->SmallHood Contained LargeFloor > 500mg or Outside Hood Assess->LargeFloor Uncontained ActionSmall 1. Cover with absorbent pads 2. Soak pads in Thiosulfate 3. Bag as HazWaste SmallHood->ActionSmall ActionLarge 1. EVACUATE LAB 2. Seal doors 3. Call EHS/HazMat LargeFloor->ActionLarge

Figure 2: Decision matrix for spill response. Note that "Outside Hood" spills automatically trigger evacuation due to lachrymatory potential.[1][2]

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes is critical.[3][5][8][10] The alkylating nature causes irreversible corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[5][6][7][8][10][11][12] Do not use alcohol (ethanol/isopropanol) as this increases skin permeability and drives the lipophilic compound deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3003058, 4-(Iodomethyl)-2-phenyloxazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Alkylating Agents. Retrieved from [Link][1]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2] (Protocol for deactivation of alkyl halides).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.